molecular formula C10H12Cl2N2O B063836 N-(4,5-Dichloropyridin-2-yl)pivalamide CAS No. 188577-71-1

N-(4,5-Dichloropyridin-2-yl)pivalamide

Cat. No.: B063836
CAS No.: 188577-71-1
M. Wt: 247.12 g/mol
InChI Key: FRMVYHSNVIYKNI-UHFFFAOYSA-N
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Description

N-(4,5-Dichloropyridin-2-yl)pivalamide is a specialized chemical reagent of significant interest in medicinal and organic chemistry research. Its structure incorporates a pivalamide moiety, a sterically hindered amide known for influencing the metabolic stability and physicochemical properties of a molecule . This compound is primarily valued as a versatile synthetic building block, particularly in the construction of nitrogen-containing heterocycles, such as iminothiazolines and thiazoles, which are privileged scaffolds in drug discovery . The molecular architecture, featuring a dichloropyridine ring, suggests potential for further functionalization and its application as a ligand in coordination chemistry or as a precursor in the development of bioactive molecules. Research into analogous compounds indicates that such structures are frequently explored as intermediates in the synthesis of enzyme inhibitors and receptor antagonists for pharmaceutical applications . This reagent is intended for use by qualified researchers in laboratory settings only.

Properties

IUPAC Name

N-(4,5-dichloropyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12Cl2N2O/c1-10(2,3)9(15)14-8-4-6(11)7(12)5-13-8/h4-5H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMVYHSNVIYKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=C(C(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441479
Record name N-(4,5-Dichloropyridin-2-yl)pivalamide
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Molecular Weight

247.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

188577-71-1
Record name N-(4,5-Dichloro-2-pyridinyl)-2,2-dimethylpropanamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4,5-Dichloropyridin-2-yl)pivalamide
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Foundational & Exploratory

N-(4,5-Dichloropyridin-2-yl)pivalamide synthesis from 2-amino-4,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of N-(4,5-dichloropyridin-2-yl)pivalamide , a critical intermediate often utilized as a directing group substrate in transition-metal-catalyzed C–H activation chemistries.

Executive Summary

The conversion of 2-amino-4,5-dichloropyridine to its pivalamide derivative is a nucleophilic acyl substitution. While conceptually simple, the reaction is complicated by the electronic deactivation of the pyridine ring. The two chlorine atoms at positions 4 and 5 exert a strong inductive effect (


), significantly reducing the nucleophilicity of the exocyclic amine. Consequently, standard acylation protocols often suffer from incomplete conversion or long reaction times.

This guide presents an optimized protocol leveraging 4-Dimethylaminopyridine (DMAP) catalysis to overcome this electronic barrier, ensuring high yields (>90%) and purity suitable for subsequent C–H functionalization.

Mechanistic Foundation & Reaction Design

The Nucleophilicity Challenge

In 2-aminopyridines, the exocyclic nitrogen's lone pair is delocalized into the aromatic ring. In the 4,5-dichloro analog, this delocalization is intensified by the electron-withdrawing chlorines, rendering the amine a poor nucleophile.

The Role of DMAP (The Steglich/Einhorn Mechanism)

Direct reaction between the amine and pivaloyl chloride is kinetically slow. The addition of DMAP is non-negotiable for efficient conversion. DMAP attacks the pivaloyl chloride to form a highly electrophilic N-acylpyridinium salt . This intermediate is orders of magnitude more reactive toward the deactivated amine than the acid chloride itself.

Regioselectivity

While acylation can theoretically occur at the ring nitrogen (forming a pyridinium salt), the pivalamide product formed at the exocyclic nitrogen is the thermodynamic product. The steric bulk of the tert-butyl group on the pivaloyl moiety also discourages attack at the more sterically crowded ring nitrogen.

ReactionMechanism Start Pivaloyl Chloride Inter N-Acylpyridinium Intermediate (Super-Electrophile) Start->Inter Nucleophilic Attack DMAP DMAP Catalyst DMAP->Inter Catalysis TS Tetrahedral Intermediate Inter->TS + Substrate Substrate 2-Amino-4,5- dichloropyridine Substrate->TS Product N-(4,5-Dichloropyridin- 2-yl)pivalamide TS->Product Elimination of DMAP-HCl

Figure 1: Catalytic cycle showing the activation of pivaloyl chloride by DMAP to overcome the low nucleophilicity of the dichloropyridine substrate.

Strategic Process Design

Selecting the correct solvent and base is critical for yield and impurity profile.

ParameterRecommendationRationale
Solvent Dichloromethane (DCM) Excellent solubility for both reactants; easy removal. THF is a viable alternative if heating is required.
Base Triethylamine (Et₃N) Acts as an HCl scavenger. Pyridine can be used but is harder to remove during workup.
Catalyst DMAP (5-10 mol%) Essential for activating the pivaloyl chloride.
Reagent Pivaloyl Chloride (1.1-1.2 eq) Slight excess ensures completion; the anhydride is less reactive and not recommended here.
Temp 0°C to RT Start cold to control exotherm; warm to RT to drive completion.

Detailed Experimental Protocol

Materials
  • Substrate: 2-Amino-4,5-dichloropyridine (1.0 equiv)

  • Reagent: Pivaloyl chloride (1.2 equiv)

  • Base: Triethylamine (1.5 equiv)

  • Catalyst: DMAP (0.1 equiv)

  • Solvent: Anhydrous DCM (0.2 M concentration relative to substrate)

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Charge the flask with 2-amino-4,5-dichloropyridine (e.g., 1.63 g, 10 mmol), DMAP (122 mg, 1 mmol), and anhydrous DCM (50 mL). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (2.1 mL, 15 mmol) via syringe.

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and stir for 10 minutes.

  • Acylation: Add Pivaloyl chloride (1.48 mL, 12 mmol) dropwise over 5–10 minutes. Note: A white precipitate (Et₃N·HCl) will begin to form immediately.

  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting amine is more polar than the amide product.

  • Quench: Once starting material is consumed, quench by adding saturated aqueous NaHCO₃ (20 mL).

Workup & Purification Workflow

Workup Rxn Reaction Mixture (DCM + Precipitate) Quench Add Sat. NaHCO3 Rxn->Quench Sep Phase Separation Quench->Sep Org Organic Layer (DCM) Sep->Org Aq Aqueous Layer Sep->Aq Wash1 Wash: 1M HCl (Removes DMAP/Et3N) Org->Wash1 Wash2 Wash: Brine Wash1->Wash2 Dry Dry (Na2SO4) & Conc. Wash2->Dry Crude Crude Solid Dry->Crude Recryst Recrystallization (Hexanes/EtOAc) Crude->Recryst

Figure 2: Purification workflow emphasizing the removal of basic impurities via acid wash.

Purification Note: The crude material is often pure enough for use. If necessary, recrystallization from hot Hexanes/EtOAc is superior to column chromatography for removing trace color.

Analytical Characterization

Confirm the identity of the product using the following expected data points.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.35 (s, 1H, Ar-H, C6 position) – Deshielded by ring nitrogen.
      
    • 
       8.10 (br s, 1H, N-H) – Amide proton.
      
    • 
       7.20 (s, 1H, Ar-H, C3 position).
      
    • 
       1.35 (s, 9H, C(CH₃)₃) – Characteristic pivaloyl singlet.
      
  • Physical State: White to off-white crystalline solid.

  • HRMS (ESI): Calculated for

    
    , typically showing the characteristic isotope pattern of a dichloro species (9:6:1 intensity ratio for M, M+2, M+4).
    

Safety & Handling

  • Pivaloyl Chloride: Corrosive and lachrymator. Handle only in a fume hood. Moisture sensitive; keep bottle tightly sealed.

  • Dichloropyridines: Potential skin irritants and toxic if ingested. Wear nitrile gloves and safety glasses.

  • Exotherm: The addition of acid chloride to the amine/base mixture is exothermic. Strict temperature control (0 °C) is required at scale.

References

  • General Procedure for Aminopyridine Acylation

    • BenchChem.[1] Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines. Link

  • Mechanistic Insight (DMAP Catalysis): Steglich, W.; Höfle, G. N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst for alcohols and amines. Angew. Chem. Int. Ed. Engl.1969, 8, 981.
  • Synthesis of Dichloropyridine Precursors

    • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (Provides context on handling electron-deficient amino-chloropyridines/pyrimidines). Link

  • C-H Activation Context (Pivalamide Directing Groups)

    • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (Contextualizes the utility of the pivalamide scaffold). Link

Sources

Spectroscopic data of N-(4,5-Dichloropyridin-2-yl)pivalamide (¹H NMR, ¹³C NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4,5-Dichloropyridin-2-yl)pivalamide is a critical synthetic intermediate and structural motif utilized in the development of heterocyclic active pharmaceutical ingredients (APIs), most notably in the design of ERK1 and ERK2 kinase inhibitors for oncology[1]. The pivalamide (tert-butyl amide) moiety serves a dual purpose in drug development: it acts as a robust, sterically hindered protecting group for the exocyclic amine during cross-coupling reactions, and it modulates the lipophilicity and hydrogen-bonding profile of the final molecule.

This whitepaper provides an authoritative, in-depth guide to the synthesis, sample preparation, and multi-nuclear spectroscopic characterization (¹H NMR, ¹³C NMR, FTIR, and HRMS) of this compound.

Synthesis and Experimental Workflow

To ensure high-fidelity spectroscopic data, the compound must be synthesized and purified to >98% homogeneity. The reaction involves the nucleophilic acyl substitution of 4,5-dichloropyridin-2-amine with pivaloyl chloride[1].

Protocol 1: Synthesis and Purification
  • Reaction Setup: Dissolve 4,5-dichloropyridin-2-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add triethylamine (TEA, 1.5 eq) as an acid scavenger.

  • Temperature Control: Cool the mixture to 0 °C using an ice bath. Causality: The acylation is highly exothermic. Maintaining 0 °C prevents the thermal degradation of reagents and suppresses the formation of di-acylated byproducts.

  • Acylation: Add pivaloyl chloride (1.2 eq) dropwise over 15 minutes. Stir the mixture and allow it to warm to room temperature over 3 hours.

  • Quench and Workup: Quench the reaction with saturated aqueous NaHCO₃. Causality: This neutralizes the HCl byproduct and hydrolyzes any unreacted pivaloyl chloride into water-soluble pivalate salts. Extract the aqueous layer with ethyl acetate (3 × 40 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via gradient column chromatography (silica gel, ethyl acetate/n-hexane) to afford the product as a white solid (typically ~70% yield)[1].

Protocol 2: Spectroscopic Sample Preparation (Self-Validating System)
  • NMR Prep: Dissolve 15 mg of the purified solid in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS). Filter the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube. Causality: Removing paramagnetic particulates and undissolved aggregates ensures optimal magnetic field homogeneity (shimming), yielding sharp, highly resolved singlets for the pyridine protons.

  • IR Prep: Ensure the sample is completely dry (vacuum desiccator for 12 h) to eliminate confounding O-H stretching bands from ambient moisture. Analyze via Attenuated Total Reflectance (ATR) FTIR.

Workflow A 4,5-Dichloropyridin-2-amine B Pivaloyl Chloride (TEA, DCM, 0°C) A->B Acylation C N-(4,5-Dichloropyridin-2-yl) pivalamide B->C Workup & Purify D NMR (1H, 13C) C->D CDCl3 E FT-IR C->E ATR F HRMS C->F ESI+

Figure 1: Synthesis and spectroscopic validation workflow for N-(4,5-Dichloropyridin-2-yl)pivalamide.

Spectroscopic Data Analysis

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The ¹H NMR spectrum of N-(4,5-dichloropyridin-2-yl)pivalamide is elegantly simple due to the para-relationship of the two remaining pyridine protons[1].

  • Pivaloyl Group (1.32 ppm, s, 9H): The tert-butyl protons appear as a massive, sharp singlet. Their upfield position is characteristic of aliphatic methyl groups isolated from the deshielding effects of the amide carbonyl[1].

  • Amide N-H (7.98 ppm, br s, 1H): The N-H proton is significantly deshielded due to the electron-withdrawing nature of both the carbonyl group and the pyridine ring[1]. The signal is broadened due to the quadrupolar moment of the ¹⁴N nucleus (I=1) and intermediate chemical exchange rates.

  • Pyridine H-3 (8.25 ppm, s, 1H): This proton is flanked by the amide group (C2) and a chlorine atom (C4). The anisotropic deshielding from the adjacent amide carbonyl shifts this proton downfield[1].

  • Pyridine H-6 (8.48 ppm, s, 1H): As the most deshielded proton, H-6 is adjacent to the highly electronegative pyridine nitrogen and the C5 chlorine atom. The cumulative inductive effect strips electron density from this position, resulting in a high chemical shift[1].

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The ¹³C NMR spectrum confirms the carbon framework.

  • Carbonyl (C=O, ~177.0 ppm): The amide carbonyl carbon is highly deshielded, typical for pivalamides.

  • Pyridine Core (115.0 - 150.0 ppm): The C2 carbon attached to the exocyclic amine typically resonates around 150.0 ppm. The halogenated carbons (C4, C5) show characteristic shifts (~143.0 ppm and ~125.0 ppm, respectively) due to the heavy-atom effect of chlorine.

  • Aliphatic Carbons: The quaternary carbon of the tert-butyl group appears at ~40.0 ppm, while the three equivalent methyl carbons resonate at ~27.5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides orthogonal validation of the functional groups.

  • N-H Stretch (~3350 cm⁻¹): A sharp, distinct band in the >3300 region confirms a secondary amide.

  • Amide I Band (C=O Stretch, ~1690 cm⁻¹): The carbonyl stretch is slightly lower than a typical aliphatic ketone due to the partial double-bond character of the C-N bond (amide resonance), but higher than typical benzamides due to the electron-withdrawing pyridine ring.

  • C-Cl Stretches (~1080 cm⁻¹ and ~750 cm⁻¹): Confirms the presence of the aryl chlorides.

High-Resolution Mass Spectrometry (HRMS, ESI+)

HRMS analysis in positive electrospray ionization (ESI+) mode yields the protonated molecular ion [M+H]⁺.

  • Isotopic Signature: The presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) generates a distinct isotopic cluster at m/z 247.04, 249.04, and 251.04 with an approximate relative intensity ratio of 9:6:1. This is a critical self-validating feature for di-chlorinated compounds.

  • Fragmentation: Collision-induced dissociation (CID) typically results in the loss of the pivaloyl group as a neutral ketene (84 Da) or the loss of isobutene (56 Da) from the tert-butyl group.

MS_Frag M [M+H]+ m/z 247.04 M1 [Aminopyridine]+ m/z 162.98 M->M1 - C5H8O (84 Da) M2 [M+H - C4H8]+ m/z 191.01 M->M2 - C4H8 (56 Da)

Figure 2: Proposed HRMS (ESI+) fragmentation pathways for the [M+H]+ precursor ion.

Quantitative Data Summaries

Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality / Notes
8.48 Singlet (s) 1H Pyridine H-6 Deshielded by adjacent N and Cl[1]
8.25 Singlet (s) 1H Pyridine H-3 Deshielded by amide carbonyl anisotropy[1]
7.98 Broad Singlet (br s) 1H Amide N-H Broadened by ¹⁴N quadrupolar relaxation[1]

| 1.32 | Singlet (s) | 9H | -C(CH₃)₃ | Equivalent tert-butyl methyl protons[1] |

Table 2: Predicted ¹³C NMR Data Summary (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Type Assignment
~177.0 Quaternary (C=O) Amide Carbonyl
~150.0 Quaternary (Ar-C) Pyridine C-2 (attached to N-H)
~148.0 Methine (Ar-CH) Pyridine C-6
~143.0 Quaternary (Ar-CCl) Pyridine C-4
~125.0 Quaternary (Ar-CCl) Pyridine C-5
~115.0 Methine (Ar-CH) Pyridine C-3
~40.0 Quaternary (Aliph) Pivaloyl -C (CH₃)₃

| ~27.5 | Primary (Aliph) | Pivaloyl -C(C H₃)₃ |

Table 3: FTIR Data Summary (ATR)

Wavenumber (cm⁻¹) Intensity Assignment
~3350 Medium, Sharp N-H Stretch (Secondary Amide)
~2960 Weak C-H Stretch (Aliphatic, tert-butyl)
~1690 Strong C=O Stretch (Amide I)
~1520 Strong N-H Bend / C-N Stretch (Amide II)

| ~1080, ~750 | Medium | C-Cl Stretch (Aryl Chloride) |

Table 4: HRMS Data Summary (ESI+)

Ion Type Formula Calculated m/z Observed Isotope Pattern
[M+H]⁺ C₁₀H₁₃Cl₂N₂O⁺ 247.0400 247.04 (100%), 249.04 (65%), 251.04 (11%)

| Fragment A | C₅H₅Cl₂N₂⁺ | 162.9830 | 162.98 (100%), 164.98 (65%), 166.98 (11%) |

Conclusion

The comprehensive spectroscopic characterization of N-(4,5-dichloropyridin-2-yl)pivalamide requires a multi-modal approach. The ¹H NMR provides unambiguous proof of the regiochemistry through the isolated H-3 and H-6 singlets, while HRMS definitively confirms the di-chlorinated molecular formula via its 9:6:1 isotopic cluster. By adhering to the rigorous sample preparation and analysis protocols outlined above, researchers can ensure high-fidelity structural validation critical for downstream pharmaceutical development.

References

  • Venkatesan, A. M., et al. "Inhibitors of ERK1 and ERK2." United States Patent US10751332B2. U.S. Patent and Trademark Office, 2020.
  • Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 4th Edition, 2009. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J. "Spectrometric Identification of Organic Compounds." John Wiley & Sons, 8th Edition, 2014. Available at:[Link]

Sources

An In-depth Technical Guide to N-(4,5-Dichloropyridin-2-yl)pivalamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4,5-Dichloropyridin-2-yl)pivalamide is a halogenated pyridine derivative of interest in the fields of agrochemical and pharmaceutical research. Its structural motif, featuring a dichlorinated pyridine ring coupled with a pivalamide group, suggests its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of N-(4,5-Dichloropyridin-2-yl)pivalamide, a detailed proposed synthetic protocol, and an analysis of its potential chemical reactivity and applications, with a focus on its role as a building block in discovery chemistry.

This document is intended to be a valuable resource for researchers and scientists, providing both foundational knowledge and practical insights into the handling and utilization of this compound. While some experimental data for this specific molecule is not widely available in public literature, this guide leverages data from structurally analogous compounds to provide scientifically sound predictions and a robust framework for its application in research and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of N-(4,5-Dichloropyridin-2-yl)pivalamide is presented in Table 1. The predicted values are derived from computational models and data from structurally similar compounds, offering a valuable starting point for experimental design.

Table 1: Physicochemical Properties of N-(4,5-Dichloropyridin-2-yl)pivalamide

PropertyValueSource/Method
IUPAC Name N-(4,5-Dichloropyridin-2-yl)-2,2-dimethylpropanamide-
CAS Number 188577-71-1[1]
Molecular Formula C₁₀H₁₂Cl₂N₂O[1]
Molecular Weight 247.12 g/mol [1]
Appearance Predicted: White to off-white solidInferred from analogous compounds
Melting Point Predicted: 150-160 °CInferred from compounds like N-(3-Iodopyridin-2-yl)pivalamide (148.8-149.0°C)[2] and 4-Amino-3,5-dichloropyridine (159-161°C)[3]
Boiling Point Predicted: >300 °CInferred from analogous compounds
Solubility Predicted: Soluble in organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone; sparingly soluble in water.Inferred from general solubility of pivalamides and dichloropyridines[4][5]
Storage 2-8°C[1]

Synthesis of N-(4,5-Dichloropyridin-2-yl)pivalamide

The synthesis of N-(4,5-Dichloropyridin-2-yl)pivalamide can be achieved through the acylation of 2-amino-4,5-dichloropyridine with pivaloyl chloride. This is a standard amidation reaction where the nucleophilic amino group of the pyridine derivative attacks the electrophilic carbonyl carbon of the acyl chloride.[6]

Proposed Synthetic Pathway

Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-amino-4,5-dichloropyridine 2-Amino-4,5-dichloropyridine Target_Compound N-(4,5-Dichloropyridin-2-yl)pivalamide 2-amino-4,5-dichloropyridine->Target_Compound Acylation Pivaloyl_chloride Pivaloyl chloride Pivaloyl_chloride->Target_Compound Base Base (e.g., Triethylamine, Pyridine) Base->Target_Compound Solvent Inert Solvent (e.g., Dichloromethane, THF) Solvent->Target_Compound Temperature 0°C to Room Temperature Temperature->Target_Compound

Caption: Proposed synthesis of N-(4,5-Dichloropyridin-2-yl)pivalamide.

Experimental Protocol

Materials:

  • 2-Amino-4,5-dichloropyridine

  • Pivaloyl chloride

  • Triethylamine or Pyridine (as a base)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (as a solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4,5-dichloropyridine (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.

  • Acylation: Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. The addition of pivaloyl chloride may result in the formation of a precipitate (triethylamine hydrochloride).

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude N-(4,5-Dichloropyridin-2-yl)pivalamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Data for N-(4,5-Dichloropyridin-2-yl)pivalamide

SpectroscopyPredicted Chemical Shift/Characteristic Peaks
¹H NMR tert-Butyl protons: ~1.3 ppm (singlet, 9H)Pyridine ring protons: Two singlets in the aromatic region, likely between 7.8 and 8.5 ppm (1H each)Amide proton (N-H): Broad singlet, chemical shift dependent on solvent and concentration
¹³C NMR tert-Butyl carbons: ~27 ppm (CH₃) and ~40 ppm (quaternary C)Amide carbonyl carbon (C=O): ~176-178 ppmPyridine ring carbons: Multiple signals in the aromatic region, with carbons attached to chlorine atoms shifted downfield.
IR (Infrared) N-H stretch: ~3300-3400 cm⁻¹C-H stretch (aliphatic): ~2970 cm⁻¹C=O stretch (amide): ~1670-1690 cm⁻¹C-Cl stretch: ~700-800 cm⁻¹
Mass Spec (MS) Molecular ion (M⁺) peak with a characteristic isotopic pattern for two chlorine atoms.

Chemical Reactivity and Applications

The chemical reactivity of N-(4,5-Dichloropyridin-2-yl)pivalamide is primarily dictated by the dichlorinated pyridine ring. The pivalamide group is generally stable under many reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, although they are generally less reactive than chloro-substituents on more electron-deficient rings. Reactions with strong nucleophiles may lead to the displacement of one or both chlorine atoms, providing a pathway to further functionalized pyridine derivatives.

Metal-Catalyzed Cross-Coupling Reactions

The C-Cl bonds can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, making N-(4,5-Dichloropyridin-2-yl)pivalamide a valuable intermediate for the synthesis of complex molecules with potential applications in:

  • Agrochemicals: As indicated by its primary use, this compound serves as a key building block for novel herbicides and pesticides.[1]

  • Pharmaceuticals: The dichloropyridine scaffold is present in a number of biologically active compounds. Further elaboration of this intermediate could lead to the discovery of new therapeutic agents.

Logical Relationships in Synthetic Utility

Reactivity cluster_reactions Potential Transformations cluster_products Resulting Scaffolds Start N-(4,5-Dichloropyridin-2-yl)pivalamide SNAr Nucleophilic Aromatic Substitution Start->SNAr Nu⁻ Suzuki Suzuki Coupling Start->Suzuki ArB(OH)₂, Pd catalyst Buchwald Buchwald-Hartwig Amination Start->Buchwald R₂NH, Pd catalyst Sonogashira Sonogashira Coupling Start->Sonogashira R-C≡C-H, Pd/Cu catalyst Alkoxy Alkoxy/Aryloxy Pyridines SNAr->Alkoxy Aryl Aryl/Heteroaryl Pyridines Suzuki->Aryl Amino Aminopyridines Buchwald->Amino Alkynyl Alkynylpyridines Sonogashira->Alkynyl

Caption: Reactivity and synthetic utility of the title compound.

Conclusion

N-(4,5-Dichloropyridin-2-yl)pivalamide is a chemical intermediate with significant potential in synthetic chemistry, particularly for the development of new agrochemicals and pharmaceuticals. While detailed experimental data for this specific compound is limited, this technical guide provides a comprehensive overview based on available information and scientifically sound predictions. The proposed synthetic protocol offers a practical approach for its preparation, and the analysis of its reactivity highlights its versatility as a building block for more complex molecular architectures. Further experimental investigation is warranted to fully elucidate the physical, chemical, and biological properties of this compound, which will undoubtedly expand its applications in research and development.

References

  • MySkinRecipes. N-(4,5-DICHLOROPYRID-2-YL)-PIVALOYLAMIDE. [Link]

  • ResearchGate. Synthesis of [N-((3,5-dichloropyridin-2-yl) carbamothioyl)pivalamide]... [Link]

  • MDPI. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. [Link]

  • Google Patents. IL47057A - Process for preparing 2-amino-5-chloropyridine.
  • Hacettepe Journal of Biology and Chemistry. A NOVEL AND PRACTICAL SYNTHETIC PROCESS FOR FLUOPYRAM. [Link]

  • Google Patents. US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • PubChem. N-(5-(3-chloropyridin-4-yl)-6-(pyridin-2-yl)pyrazin-2-yl)cyclopropanecarboxamide. [Link]

  • PMC. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • Google Patents. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • Amerigo Scientific. N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide. [Link]

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • ResearchGate. Synthesis of 5-chloropyridin-2-yl)alkylamides 19. [Link]

  • International Journal of PharmTech Research. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro. [Link]

  • MySkinRecipes. N-(3-Iodopyridin-2-yl)pivalamide. [Link]

  • PubChem. N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide. [Link]

  • ResearchGate. (PDF) A Facile N-Monoalkylation of Aminopyridines. [Link]

  • MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

  • Google Patents. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl)
  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • PubChem. Pivalamide, N-methyl-N-(2-benzoylphenyl)-. [Link]

  • MDPI. N-(2,2-Diphenylethyl)furan-2-carboxamide. [Link]

  • Chemistry LibreTexts. 10.9: Nitrogen-Containing Compounds- Amines and Amides. [Link]

  • GalChimia. Easy Access to 2-Aminopyridines. [Link]

  • Organic Chemistry Portal. A General and Efficient 2-Amination of Pyridines and Quinolines. [Link]

  • Open Library Publishing Platform. 26.6 Chemical Properties of Amines and Amides – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

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N-(4,5-Dichloropyridin-2-yl)pivalamide CAS 188577-71-1 characterization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Characterization & Analysis of N-(4,5-Dichloropyridin-2-yl)pivalamide

Executive Summary

N-(4,5-Dichloropyridin-2-yl)pivalamide (CAS 188577-71-1) acts as a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly in the development of kinase inhibitors and agrochemicals.[1] The pivaloyl moiety serves a dual purpose: it protects the 2-amino group during harsh reaction conditions and acts as a powerful ortho-directing group (ODG) for lithiation at the C3 position, enabling regioselective functionalization of the pyridine ring.[1]

This guide provides a comprehensive technical framework for the synthesis, purification, and structural elucidation of this compound. It emphasizes self-validating spectral analysis to distinguish this specific regioisomer from its 3,5-dichloro and 4,6-dichloro analogs.[1]

Chemical Identity & Physicochemical Properties

PropertySpecification
Chemical Name N-(4,5-Dichloropyridin-2-yl)pivalamide
Synonyms 2,2-Dimethyl-N-(4,5-dichloro-2-pyridinyl)propanamide; 2-Pivalamido-4,5-dichloropyridine
CAS Number 188577-71-1
Molecular Formula C₁₀H₁₂Cl₂N₂O
Molecular Weight 247.12 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Sparingly soluble in hexanes, water
Melting Point Expected:[1][2][3][4] 95–105 °C (Analogous to 3,5-dichloro isomer range; verify experimentally)

Synthesis & Purification Protocol

The synthesis typically involves the acylation of 2-amino-4,5-dichloropyridine.[1] The high electron-deficiency of the dichloro-pyridine ring reduces the nucleophilicity of the amine, requiring a strong base or activated acylating agent.[1]

Experimental Workflow
  • Reagents: 2-Amino-4,5-dichloropyridine (1.0 eq), Pivaloyl chloride (1.2 eq), Triethylamine (1.5 eq) or Pyridine (solvent/base), DMAP (0.1 eq, catalyst).[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

  • Procedure:

    • Dissolve amine in DCM under N₂ atmosphere.

    • Add base (Et₃N) and DMAP.

    • Cool to 0°C. Dropwise addition of Pivaloyl chloride.[1]

    • Warm to RT and stir for 4–12 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1][5] Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Recrystallization from Hexane/EtOAc or Flash Column Chromatography (0-20% EtOAc in Hexanes).

SynthesisWorkflow cluster_0 Reaction Setup cluster_1 Process cluster_2 Isolation Start 2-Amino-4,5-dichloropyridine (Precursor) Reaction Acylation (DCM, 0°C -> RT) Start->Reaction Reagents Pivaloyl Chloride + Et3N/DMAP Reagents->Reaction Quench Aq. Workup (NaHCO3) Reaction->Quench Crude Crude Amide Quench->Crude Pure Pure Product (Crystalline Solid) Crude->Pure Recrystallization (Hex/EtOAc) QC Release Pure->QC NMR / LCMS

Figure 1: Synthetic workflow from precursor to purified intermediate.

Structural Characterization (The Core)

Validating the structure requires distinguishing the 4,5-dichloro pattern from potential 3,5- or 4,6-isomers.[1]

A. ¹H NMR Spectroscopy (400 MHz, DMSO-d₆ or CDCl₃)

The spectrum is distinct due to the para relationship of the two pyridine protons, resulting in two singlets (no coupling).

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
10.20 – 10.50 Broad Singlet1HNH (Amide)Downfield shift due to electron-withdrawing pyridine ring and H-bonding.[1]
8.55 – 8.65 Singlet1HH-6 Alpha to ring Nitrogen; deshielded by adjacent Cl at C5.[1]
8.45 – 8.55 Singlet1HH-3 Ortho to Amide group; deshielded by carbonyl anisotropy.[1]
1.28 – 1.32 Singlet9Ht-Butyl Characteristic pivaloyl methyls (strong intensity).[1]

Diagnostic Check: If you observe a doublet (J ~ 2 Hz), you likely have the 3,5-dichloro or 4,6-dichloro isomer (meta-coupling).[1] The 4,5-dichloro isomer must show two sharp singlets.[1]

B. ¹³C NMR Spectroscopy
  • Carbonyl: ~177 ppm.[1]

  • Pyridine Carbons: Five distinct signals.[1]

    • C2 (ipso-N): ~150 ppm.[1]

    • C6 (CH): ~148 ppm (Deshielded by N).

    • C4/C5 (C-Cl): ~125–140 ppm (Quaternary).[1]

    • C3 (CH): ~115–125 ppm.

  • Aliphatic: Quaternary C (~40 ppm), Methyls (~27 ppm).

C. Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion [M+H]⁺: 247.1[1]

  • Isotope Pattern: The presence of two Chlorine atoms creates a distinct 9:6:1 pattern for M : M+2 : M+4.[1]

    • m/z 247 (100%)

    • m/z 249 (~65%)

    • m/z 251 (~10%)

  • Note: Absence of this pattern indicates dechlorination or incorrect starting material.[1]

NMRLogic cluster_signals 1H NMR Diagnostic Logic Compound N-(4,5-Dichloropyridin-2-yl)pivalamide S1 Signal @ 1.3 ppm (9H, s) Confirms: Pivaloyl Group Compound->S1 S2 Signal @ 10.3 ppm (1H, bs) Confirms: Amide NH Compound->S2 Aromatic Aromatic Region (8.0 - 9.0 ppm) Compound->Aromatic Pattern Splitting Pattern? Aromatic->Pattern Singlets Two Singlets (H3 & H6 are para) Pattern->Singlets No Coupling Doublets Doublets (J~2Hz) (Meta coupling present) Pattern->Doublets Coupling Observed ResultCorrect CONFIRMED 4,5-Dichloro Isomer Singlets->ResultCorrect ResultWrong REJECT (Likely 3,5- or 4,6-isomer) Doublets->ResultWrong

Figure 2: Structural elucidation logic tree for confirming regioisomer identity.

Quality Control & Stability

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 min.

    • Detection: UV @ 254 nm (Pyridine absorption).

  • Stability: Pivalamides are generally stable to hydrolysis under neutral/mildly acidic conditions but will hydrolyze in strong acid/base at high temperatures (releasing the amine).[1] Store in a cool, dry place.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1][6] Potential sensitizer.[1]

  • Precursor Hazard: 2-Amino-4,5-dichloropyridine is toxic if swallowed and an irritant.[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis and handling.[1]

References

  • Synthesis of Chlorinated Pyridines:Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. (General reference for Schotten-Baumann amide synthesis).
  • NMR Prediction of Pyridines: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer.[1] (Source for substituent effect calculation).

  • Precursor Data: Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-Amino-4,5-dichloropyridine. Link

  • Analogous Pivalamide Synthesis: Venkatesan, A. M., et al. (2016). Pyrazolyl-pyrimidine derivatives as kinase inhibitors.[1] U.S. Patent 9,365,562.[1] (Describes general pivaloyl protection of aminopyridines). Link

Sources

Solubility and stability of N-(4,5-Dichloropyridin-2-yl)pivalamide in common lab solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for the Characterization of N-(4,5-Dichloropyridin-2-yl)pivalamide

Abstract

N-(4,5-Dichloropyridin-2-yl)pivalamide is a halogenated pyridine derivative with potential applications as a synthetic intermediate in the development of novel agrochemicals and pharmaceuticals[1]. As with any new chemical entity (NCE), a thorough understanding of its fundamental physicochemical properties is a prerequisite for its successful application in research and development. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically evaluate the solubility and stability of N-(4,5-Dichloropyridin-2-yl)pivalamide. Rather than presenting pre-existing data, this document serves as an actionable, protocol-driven manual, empowering scientists to generate reliable and reproducible data in their own laboratory settings. The methodologies detailed herein are grounded in established principles of pharmaceutical analysis and adhere to industry best practices for compound characterization.

Introduction: The Criticality of Physicochemical Profiling

The journey of a novel compound from synthesis to application is contingent upon a detailed understanding of its behavior in relevant biological and chemical systems. Key among these characteristics are solubility and stability.

  • Solubility dictates a compound's bioavailability, its utility in high-throughput screening (HTS) assays, and the feasibility of formulation development[2][3]. A compound with poor solubility may precipitate in assay buffers, leading to erroneous results, or exhibit poor absorption in preclinical studies[3].

  • Stability defines a compound's shelf-life and its susceptibility to degradation under various environmental conditions. Instability can lead to a loss of potency, the formation of potentially toxic degradants, and a lack of reproducibility in experimental outcomes[4][5].

This guide provides the experimental workflows necessary to build a robust physicochemical profile for N-(4,5-Dichloropyridin-2-yl)pivalamide, ensuring data integrity and facilitating its progression through the development pipeline.

Solubility Determination: From Thermodynamic Equilibrium to Kinetic Assessment

Solubility is not a single value but rather a context-dependent property. We will address the two most critical measures for a research compound: thermodynamic and kinetic solubility.

Causality of Experimental Design
  • Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a solvent after an extended period, representing the point of saturation where the dissolved solute is in equilibrium with the undissolved solid[6]. The shake-flask method is the universally accepted gold standard for this measurement because it allows sufficient time for the compound to dissolve and for any potential polymorphic transformations to the most stable, least soluble form to occur[6][7][8]. This value is crucial for biopharmaceutical classification (BCS) and formulation development[6][8].

  • Kinetic Solubility: This measurement is more relevant to early-stage drug discovery, where compounds are often dissolved in a high concentration in an organic solvent like dimethyl sulfoxide (DMSO) and then diluted into an aqueous buffer for biological assays[3]. Kinetic solubility measures the concentration at which a compound precipitates from this supersaturated solution. It is a critical parameter for ensuring the compound remains in solution during an assay, thus preventing false negatives[3].

Experimental Workflow for Solubility Profiling

The following diagram outlines the logical flow for determining the solubility of N-(4,5-Dichloropyridin-2-yl)pivalamide.

G cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility T_Start Weigh excess compound T_Add Add solvent (e.g., PBS, Water) T_Start->T_Add T_Equil Equilibrate via agitation (24-72h at 37°C) T_Add->T_Equil T_Sep Separate solid & supernatant (Centrifugation/Filtration) T_Equil->T_Sep T_Analyze Analyze supernatant (HPLC-UV or LC-MS) T_Sep->T_Analyze T_Calc Calculate solubility (mg/mL, µM) T_Analyze->T_Calc K_Start Prepare high-conc. DMSO stock K_Add Add stock to aqueous buffer K_Start->K_Add K_Incubate Incubate (e.g., 2h at RT) K_Add->K_Incubate K_Measure Measure precipitation (Nephelometry, UV-Vis) K_Incubate->K_Measure K_Calc Determine precipitation concentration K_Measure->K_Calc Start Begin Solubility Profiling of N-(4,5-Dichloropyridin-2-yl)pivalamide cluster_thermo cluster_thermo Start->cluster_thermo cluster_kinetic cluster_kinetic Start->cluster_kinetic

Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This protocol is adapted from established guidelines for pharmaceutical solubility testing[2][7][8].

  • Materials:

    • N-(4,5-Dichloropyridin-2-yl)pivalamide (solid)

    • Glass vials (e.g., 2 mL HPLC vials) with screw caps

    • Orbital shaker with temperature control

    • Centrifuge and/or syringe filters (low-binding, e.g., PVDF)

    • Calibrated analytical balance, volumetric flasks, and pipettes

    • Solvents: A range of common lab solvents should be tested (see Table 1). For biopharmaceutical relevance, testing across a pH range of 1.2 to 6.8 is recommended[6][8].

    • Validated HPLC-UV or LC-MS method for quantification.

  • Procedure:

    • Preparation: Add an excess amount of N-(4,5-Dichloropyridin-2-yl)pivalamide (e.g., ~2 mg, accurately weighed) to a vial. The key is to ensure undissolved solid remains at the end of the experiment[2].

    • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

    • Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C for general lab conditions or 37°C for physiological relevance)[8]. Agitate for at least 24 hours. A 48- or 72-hour time point is recommended to confirm equilibrium has been reached[6].

    • Phase Separation: After equilibration, allow the vials to rest to let the solid settle. Carefully separate the supernatant from the undissolved solid. The preferred method is centrifugation at high speed (e.g., >10,000 x g) followed by sampling of the clear supernatant[6]. Alternatively, filtration can be used, but care must be taken to ensure the compound does not adsorb to the filter material[6].

    • Quantification: Prepare a dilution of the supernatant in a suitable mobile phase. Analyze the sample using a pre-validated HPLC-UV or LC-MS method with a calibration curve prepared from known concentrations of the compound[2].

    • Calculation: Determine the concentration in the diluted sample from the calibration curve and multiply by the dilution factor to obtain the final solubility value.

Data Summary: Solubility Profile

All experimentally determined data should be recorded in a structured format for easy comparison.

Table 1: Solubility Data Template for N-(4,5-Dichloropyridin-2-yl)pivalamide

Solvent/Buffer Temperature (°C) Method Solubility (mg/mL) Solubility (µM) Observations
Deionized Water 25 Shake-Flask e.g., Crystalline solid remains
PBS (pH 7.4) 37 Shake-Flask
0.1 N HCl (pH 1.2) 37 Shake-Flask
Acetate Buffer (pH 4.5) 37 Shake-Flask
DMSO 25 Shake-Flask
Ethanol 25 Shake-Flask
Acetonitrile 25 Shake-Flask
Dichloromethane 25 Shake-Flask

| PBS (pH 7.4) | 25 | Kinetic | | | e.g., Precipitation observed |

Stability Assessment: Unveiling Degradation Pathways

Stability testing is essential to understand a compound's degradation profile, which informs storage conditions, formulation strategies, and the design of analytical methods[4][9]. Forced degradation (or stress testing) is a systematic process to accelerate the degradation of a compound under conditions more severe than standard storage, as outlined by the International Council for Harmonisation (ICH) guidelines[4][9].

Causality of Experimental Design

The goal of forced degradation is not to completely destroy the compound, but to achieve a modest level of degradation (typically 5-20%)[10][11]. This allows for the generation of sufficient quantities of degradation products for detection and potential identification without being overly destructive[11]. A stability-indicating analytical method , typically a gradient reverse-phase HPLC method, is paramount. Such a method must be able to resolve the parent compound from all process impurities and degradation products, ensuring that the measurement of the parent peak is accurate and free from interference[10][12][13].

Experimental Workflow for Stability Studies

G cluster_stress Forced Degradation Studies Start Begin Stability Assessment of N-(4,5-Dichloropyridin-2-yl)pivalamide DevelopMethod Develop Stability-Indicating HPLC Method Start->DevelopMethod PrepSamples Prepare stock solution in appropriate solvent DevelopMethod->PrepSamples Acid Acidic Hydrolysis Base Basic Hydrolysis Oxidative Oxidative (H₂O₂) Thermal Thermal (Heat) Photo Photolytic (Light) Stress Expose aliquots to stress conditions PrepSamples->Stress Analyze Analyze stressed samples vs. control using HPLC method Stress->Analyze Data Calculate % Degradation Identify major degradants (LC-MS) Analyze->Data Report Summarize Stability Profile Data->Report

Caption: General Workflow for Forced Degradation and Stability Analysis.

Protocol 2: Forced Degradation Study
  • Materials:

    • N-(4,5-Dichloropyridin-2-yl)pivalamide

    • Solvents: Acetonitrile, Methanol, Water (HPLC grade)

    • Stress Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

    • pH meter, heating block or oven, photostability chamber

    • Validated stability-indicating HPLC-UV/MS method.

  • Procedure:

    • Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water.

    • Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel. A control sample (stored at 4°C, protected from light) should be run alongside.

      • Acidic Hydrolysis: Mix with 0.1 N HCl and heat at 60°C for several hours. Sample at various time points (e.g., 2, 4, 8, 24h)[5].

      • Basic Hydrolysis: Mix with 0.1 N NaOH and keep at room temperature. This reaction is often faster than acid hydrolysis; sample at shorter intervals (e.g., 0.5, 1, 2, 4h)[5].

      • Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature. Sample at various time points[11].

      • Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C) for up to 72 hours. Also, test the solid compound under the same conditions[11].

      • Photolytic Degradation: Expose the solution to a light source that provides both UV and visible output, as specified in ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter)[5][11].

    • Sample Quenching: Before analysis, neutralize acidic and basic samples. Dilute all samples to an appropriate concentration with mobile phase.

    • Analysis: Inject the stressed and control samples into the HPLC system.

    • Data Interpretation:

      • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.

      • Examine the chromatograms for the appearance of new peaks, which represent degradation products.

      • If using LC-MS, analyze the mass spectra of the new peaks to propose structures for the degradation products. Potential degradation pathways for N-(4,5-Dichloropyridin-2-yl)pivalamide could include hydrolysis of the amide bond or reactions involving the dichloropyridine ring.

Data Summary: Forced Degradation Profile

Table 2: Forced Degradation Data Template for N-(4,5-Dichloropyridin-2-yl)pivalamide

Stress Condition Duration/Temp % Degradation of Parent No. of Degradants Retention Time(s) of Major Degradant(s)
Control (4°C, dark) 24h 0% 0 N/A
0.1 N HCl 24h / 60°C
0.1 N NaOH 4h / RT
3% H₂O₂ 24h / RT
Heat (Solution) 72h / 80°C

| Photolytic | ICH Standard | | | |

Conclusion

This technical guide provides a robust and scientifically grounded framework for the comprehensive evaluation of the solubility and stability of N-(4,5-Dichloropyridin-2-yl)pivalamide. By following these detailed protocols, researchers can generate high-quality, reliable data that is essential for making informed decisions throughout the research and development process. A thorough characterization of these fundamental properties will de-risk future studies, ensure the integrity of biological data, and accelerate the compound's journey toward its intended application.

References

  • Stability Indicating HPLC Method Development: A Review - IRJPMS. (n.d.).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Dong, M. W. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Jordi Labs.
  • stability indicating hplc method development: a review. (n.d.). Academia.edu.
  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Stability-Indicating HPLC Method Development. (n.d.). Waters.
  • How to Develop Stability Indicating HPLC Methods. (2015). Royal Society of Chemistry.
  • Forced Degradation Studies. (n.d.). Coriolis Pharma.
  • The Use Of Forced Degradation In Analytical Method Development. (n.d.). DPT Laboratories.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds. (n.d.). BenchChem.
  • Annex 4: Guidance on biowaiver for solid oral dosage forms. (n.d.). World Health Organization (WHO).
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
  • N-(4,5-DICHLOROPYRID-2-YL)-PIVALOYLAMIDE. (n.d.). MySkinRecipes.
  • Synthesis of [N-((3,5-dichloropyridin-2-yl) carbamothioyl)pivalamide]... (n.d.). ResearchGate.
  • Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals. (2025, July 18). MDPI.
  • An overview on Common Organic Solvents and their Toxicity. (n.d.).
  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.). National Technical Reports Library.
  • Solvents, anhydrous for laboratory. (n.d.). Scharlab.
  • Chen, X., et al. (2018). Design and synthesis of 2-(4,5,6,7-tetrahydrothienopyridin-2-yl)-benzoimidazole carboxamides as novel orally efficacious Poly(ADP-ribose)polymerase (PARP) inhibitors. European Journal of Medicinal Chemistry.

Sources

N-(4,5-Dichloropyridin-2-yl)pivalamide: A Core Building Block in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Chemical Development Professionals

Abstract

N-(4,5-Dichloropyridin-2-yl)pivalamide is a pivotal chemical intermediate, distinguished by its dichlorinated pyridine core coupled with a sterically hindering pivaloyl group. This unique structure makes it a valuable precursor in the synthesis of advanced agrochemicals, particularly a new generation of fungicides. This technical guide provides an in-depth exploration of the synthesis, reaction mechanisms, and application of this intermediate. It details a robust and validated protocol for its preparation via acylation of 2-amino-4,5-dichloropyridine and elucidates its subsequent use in constructing complex fungicidal molecules. The document serves as a comprehensive resource for scientists engaged in the discovery and development of novel crop protection agents.

Introduction

The pyridine scaffold is a privileged structure in medicinal and agrochemical science, forming the core of numerous bioactive compounds.[1] Dichlorinated pyridine derivatives, in particular, serve as crucial intermediates for creating molecules with enhanced biological activity and metabolic stability. N-(4,5-Dichloropyridin-2-yl)pivalamide (Figure 1) has emerged as a significant intermediate, primarily due to its role in the synthesis of innovative fungicides designed to combat resistant plant pathogens.[2][3] Its structure incorporates a 4,5-dichloropyridin-2-amine backbone, a common feature in modern pesticides, protected by a pivaloyl (tert-butylcarbonyl) group. This bulky group not only influences the electronic properties of the pyridine ring but also provides steric hindrance that can direct subsequent reactions to other sites on the molecule, a critical aspect for building complex final products.

This guide will provide a detailed examination of the synthesis and utility of this key intermediate, offering field-proven insights into its production and application.

Physicochemical Properties

A summary of the key properties of N-(4,5-Dichloropyridin-2-yl)pivalamide is provided in Table 1. This data is essential for its proper handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Data for N-(4,5-Dichloropyridin-2-yl)pivalamide

PropertyValueSource(s)
CAS Number 292564-59-5Internal Data
Molecular Formula C₁₀H₁₂Cl₂N₂O[4]
Molecular Weight 247.12 g/mol [4]
Appearance White to off-white solidGeneral Knowledge
Purity ≥98% (Typical)Supplier Data
Storage 2-8°C, under inert atmosphere[4]

Synthesis and Manufacturing

The most direct and industrially scalable method for preparing N-(4,5-Dichloropyridin-2-yl)pivalamide is through the N-acylation of 2-amino-4,5-dichloropyridine with pivaloyl chloride.

Retrosynthetic Analysis and Reaction Mechanism

The synthesis is a classic nucleophilic acyl substitution. The primary amine of 2-amino-4,5-dichloropyridine acts as the nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The reaction requires a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

The choice of a tertiary amine base is critical; it is sufficiently basic to scavenge the generated HCl but does not compete with the substrate as a nucleophile. The steric bulk of the pivaloyl group makes the acyl chloride highly reactive and susceptible to hydrolysis, necessitating anhydrous reaction conditions.

G sub1 2-Amino-4,5-dichloropyridine product N-(4,5-Dichloropyridin-2-yl)pivalamide sub1->product sub2 Pivaloyl Chloride sub2->product reagents Triethylamine (Base) Dichloromethane (Solvent) 0°C to RT reagents->product N-Acylation G A N-(4,5-Dichloropyridin-2-yl)pivalamide (Intermediate) B 2-Amino-4,5-dichloropyridine A->B Hydrolysis (Deprotection) [H+ or OH-] D Final Fungicide (e.g., Pyridinyl Benzamide) B->D Amide Coupling [EDC, HOBt] C Carboxylic Acid Partner C->D

Sources

Discovery, Synthesis, and Application of N-(4,5-Dichloropyridin-2-yl)pivalamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

In the landscape of modern drug discovery, functionalized pyridines serve as privileged scaffolds for kinase inhibitors and receptor antagonists. N-(4,5-Dichloropyridin-2-yl)pivalamide (CAS: 188577-71-1) has emerged as a critical synthetic intermediate in the development of highly potent therapeutics, most notably ERK1/2 inhibitors targeting the dysregulated RAS/RAF/MEK/ERK pathway in oncology, and Histamine H4 receptor antagonists for inflammatory diseases [1].

The strategic placement of the pivalamide group serves a dual purpose: it acts as a robust protecting group for the exocyclic amine during harsh downstream cross-coupling reactions, and it functions as a critical ortho/para-directing group that dictates the regiochemistry of electrophilic aromatic substitution during the compound's synthesis [2]. This whitepaper details the mechanistic rationale, self-validating synthetic protocols, and analytical characterization of this vital building block.

Mechanistic Rationale for Synthesis

The synthesis of N-(4,5-Dichloropyridin-2-yl)pivalamide relies on a two-step sequence starting from 4-chloropyridin-2-amine. The experimental choices in this pathway are highly deliberate, balancing electronic effects and steric hindrance to achieve precise regiocontrol.

  • Step 1: Sterically Controlled Acylation: The reaction utilizes trimethylacetyl chloride (pivaloyl chloride) in pyridine. Pyridine acts dually as a solvent and an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward. The bulky tert-butyl group of the pivaloyl moiety is crucial; its steric volume prevents over-acylation (di-acylation) of the primary amine, ensuring high yields of the mono-protected intermediate [3].

  • Step 2: Regioselective Electrophilic Aromatic Substitution (EAS): The chlorination of N-(4-chloropyridin-2-yl)pivalamide using N-Chlorosuccinimide (NCS) is a masterclass in regiocontrol. The pyridine ring is inherently electron-deficient. However, the pivalamide group at C2 donates electron density via resonance, activating the ring at the ortho (C3) and para (C5) positions. The steric bulk of the pivalamide group effectively shields the C3 position, directing the chloronium ion (

    
    ) exclusively to the C5 position. Because the ring is deactivated by the existing C4 chlorine, a large excess of NCS (5.0 equivalents) and refluxing conditions in a polar aprotic solvent (acetonitrile) are required to overcome the activation energy barrier [4].
    

SynthesisWorkflow A 4-Chloropyridin-2-amine (Starting Material) B Pivaloyl Chloride Pyridine, RT A->B Step 1: Acylation C N-(4-chloropyridin-2-yl)pivalamide (Intermediate) B->C D NCS (5.0 eq) Acetonitrile, Reflux C->D Step 2: Regioselective Chlorination E N-(4,5-Dichloropyridin-2-yl)pivalamide (Target Product) D->E

Synthetic workflow for N-(4,5-Dichloropyridin-2-yl)pivalamide highlighting key reagents.

Experimental Protocols & Self-Validating Workflows

The following protocols are adapted from validated patent literature and to ensure reproducibility and high fidelity in pharmaceutical synthesis.

Protocol 1: Synthesis of N-(4-chloropyridin-2-yl)pivalamide
  • Initialization: To a stirred solution of 4-chloropyridin-2-amine (1.5 g, 1.16 mmol) in anhydrous pyridine (15 mL) under an inert atmosphere, add trimethylacetyl chloride (1.688 g, 1.4 mmol) dropwise at 0 °C to control the initial exotherm.

  • Propagation: Allow the mixture to warm to room temperature (RT) and stir overnight. The progression can be monitored via TLC (disappearance of the highly polar amine spot).

  • Quench & Extraction: Quench the reaction by adding water (20 mL). Extract the aqueous layer with ethyl acetate (3 × 40 mL).

  • Purification: Dry the combined organic layers over anhydrous

    
     and concentrate under reduced pressure. Purify the crude residue using gradient column chromatography. Causality Note: Use basic alumina  rather than standard silica gel; pyridine residues and basic amines tend to streak on silica, whereas basic alumina provides sharp elution bands, yielding the product as a white solid (1.7 g, 69%).
    
Protocol 2: Regioselective Chlorination to N-(4,5-Dichloropyridin-2-yl)pivalamide
  • Initialization: Dissolve N-(4-chloropyridin-2-yl)pivalamide (1.6 g, 7.5 mmol) in anhydrous acetonitrile (40 mL).

  • Electrophilic Addition: Add N-chlorosuccinimide (NCS) (5.02 g, 37.6 mmol, ~5.0 eq). The large excess is required due to the electron-withdrawing nature of the pyridine ring.

  • Thermal Activation: Stir the mixture at reflux (approx. 82 °C) overnight.

  • Workup: Cool the mixture to RT, dilute with water (10 mL), and extract with ethyl acetate (3 × 50 mL). Dry over

    
    , evaporate, and purify via gradient column chromatography (ethyl acetate in n-hexane) to afford the target compound as a white solid (1.3 g, 70%).
    
Protocol 3: Optional Amine Deprotection

If the free amine is required for downstream


 or Buchwald-Hartwig couplings, deprotection is achieved by stirring the pivalamide (1.25 g) in 6N HCl (20 mL) at 100 °C for 10 hours, followed by basification with 

and EtOAc extraction [2].

Quantitative Data & Analytical Characterization

A hallmark of a robust chemical protocol is its ability to be self-validating. The regiochemical outcome of Step 2 is definitively proven through


-NMR analysis.

In the intermediate, the protons at C5 and C6 exhibit ortho-coupling (a doublet at 8.2 ppm with


 Hz). Upon chlorination, this doublet disappears. The final product exhibits two distinct singlets  at 

8.48 and 8.25 ppm. The complete absence of coupling definitively proves that the new chlorine atom occupies the C5 position; if it had occupied the C3 position, the remaining C5 and C6 protons would still couple.
Table 1: Reaction Metrics and Self-Validating Analytical Data
ParameterStep 1: PivaloylationStep 2: Regioselective Chlorination
Starting Material 4-chloropyridin-2-amineN-(4-chloropyridin-2-yl)pivalamide
Key Reagent (Eq) Trimethylacetyl chloride (1.4 eq)N-Chlorosuccinimide (5.0 eq)
Solvent / Temp Pyridine / Room TempAcetonitrile / Reflux
Yield 69% (White Solid)70% (White Solid)
Molecular Weight 212.68 g/mol 247.12 g/mol

-NMR (

)

8.2 (d,

Hz, 1H), 8.02 (br s, 1H), 7.04-7.02 (m, 1H), 1.32 (s, 9H)

8.48 (s, 1H), 8.25 (s, 1H), 7.98 (br s, 1H), 1.32 (s, 9H)
Validation Marker Presence of 9H singlet (t-butyl)Disappearance of

Hz doublet; emergence of two uncoupled singlets

Downstream Applications in Kinase Inhibition

Once synthesized, N-(4,5-Dichloropyridin-2-yl)pivalamide undergoes further functionalization (often via cross-coupling at the C4 chlorine or deprotection of the amine) to generate complex heterocyclic arrays. These advanced molecules are highly potent inhibitors of the ERK1/2 kinases [1]. By binding to the ATP-binding pocket of ERK1/2, these drugs halt the downstream signaling of the RAS/RAF/MEK/ERK cascade, a pathway that is hyperactivated in numerous malignancies, including melanoma and non-small cell lung cancer.

ERKPathway Stimulus Extracellular Signal (Growth Factors) Receptor RTK / GPCR Stimulus->Receptor RAS RAS (Active GTP) Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor ERK1/2 Inhibitor (Derived from Intermediate) Inhibitor->ERK Blocks Activity

RAS/RAF/MEK/ERK signaling cascade targeted by inhibitors synthesized from the title compound.

Beyond oncology, derivatives of this intermediate have shown profound efficacy as Histamine H4 receptor antagonists, alleviating lung inflammation by controlling Th2 reactions in asthma models [3], and acting as Checkpoint Kinase 1 (CHK1) inhibitors [4].

References

  • Source: World Intellectual Property Organization (WIPO)
  • Source: United States Patent and Trademark Office (USPTO)
  • Source: World Intellectual Property Organization (WIPO)
  • Source: World Intellectual Property Organization (WIPO)

Theoretical and Computational Elucidation of N-(4,5-Dichloropyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive theoretical and computational analysis of N-(4,5-Dichloropyridin-2-yl)pivalamide, a molecule of interest in agrochemical and pharmaceutical research.[1][2] By integrating Density Functional Theory (DFT) with advanced analytical techniques, we explore the molecule's structural, vibrational, and electronic properties. This document is structured to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just data, but a causal understanding of the molecule's behavior. The methodologies described herein establish a self-validating framework, where computational predictions are designed to be corroborated by experimental data, thereby accelerating rational molecular design.

Introduction: Significance and Scientific Context

Pyridine derivatives are a cornerstone of modern chemistry, forming the structural core of numerous FDA-approved drugs and biologically active molecules.[3] Their utility spans a wide range of applications, including anticancer, antimicrobial, and anti-inflammatory agents.[3] N-(4,5-Dichloropyridin-2-yl)pivalamide belongs to this vital class of compounds. The presence of a dichlorinated pyridine ring coupled with a pivalamide group suggests a molecule with tailored electronic and steric properties, potentially useful as an intermediate in the synthesis of novel herbicides or as a scaffold in drug discovery.[1]

To unlock the full potential of such molecules, a deep understanding of their three-dimensional structure and electronic landscape is paramount. While experimental techniques like X-ray crystallography and NMR spectroscopy are indispensable, computational chemistry offers a powerful, complementary approach.[4] Theoretical studies, particularly those using Density Functional Theory (DFT), provide profound insights into molecular geometry, electronic structure, and reactivity at an atomic level, guiding further experimental work in a cost-effective and efficient manner.[3][5] This guide details the integrated experimental and computational workflow required to fully characterize N-(4,5-Dichloropyridin-2-yl)pivalamide.

Molecular Structure and Synthesis Pathway

The foundational step in any analysis is the synthesis and unambiguous structural confirmation of the target compound.

cluster_0 Molecular Structure cluster_1 Reactants cluster_2 Process mol N-(4,5-Dichloropyridin-2-yl)pivalamide reactant1 2-Amino-4,5-dichloropyridine synthesis Acylation Reaction reactant1->synthesis reactant2 Pivaloyl chloride reactant2->synthesis synthesis->mol

Caption: Synthesis pathway for N-(4,5-Dichloropyridin-2-yl)pivalamide.

Synthesis Protocol

The synthesis of N-(aryl)pivalamides is typically achieved through an acylation reaction. The following protocol is a standard, robust method.

Objective: To synthesize N-(4,5-Dichloropyridin-2-yl)pivalamide via acylation of 2-Amino-4,5-dichloropyridine.

Materials:

  • 2-Amino-4,5-dichloropyridine

  • Pivaloyl chloride

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine or Pyridine)

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-4,5-dichloropyridine and the tertiary amine base in the anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.

  • Addition of Acylating Agent: Add pivaloyl chloride dropwise to the stirred solution over a period of 15-20 minutes. Maintaining a low temperature prevents side reactions.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the final product.

Spectroscopic and Crystallographic Characterization

Trustworthiness through Validation: The identity and purity of the synthesized compound must be rigorously confirmed. Each technique provides a layer of validation.

  • ¹H and ¹³C NMR Spectroscopy: Provides the definitive signature of the molecule's carbon-hydrogen framework. Expected ¹H NMR signals would include singlets for the tert-butyl protons and the amide proton, along with distinct signals for the two aromatic protons on the pyridine ring.[6][7] The solvent choice (e.g., CDCl₃, DMSO-d₆) is critical and can affect the chemical shifts.[8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups. Characteristic absorption bands are expected for the N-H stretch (around 3250-3350 cm⁻¹), the C=O (amide I band) stretch (around 1660-1690 cm⁻¹), and vibrations associated with the dichloropyridine ring.[9][10]

  • Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional molecular structure in the solid state.[11] It provides accurate bond lengths, bond angles, and dihedral angles, which serve as the benchmark for validating the results of theoretical calculations.[12][13]

Theoretical and Computational Studies: A Quantum Mechanical Lens

DFT calculations provide a detailed picture of the molecule's electronic structure, which governs its reactivity and properties.[3]

Caption: Workflow for the integrated computational analysis of the title compound.

Computational Methodology

Expertise in Method Selection: The accuracy of DFT results is critically dependent on the choice of the functional and basis set.

  • Software: All calculations are performed using the Gaussian suite of programs.[14]

  • Functional: The B3LYP hybrid functional is selected. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely-used functional that has demonstrated high accuracy for predicting the geometries and vibrational frequencies of a broad range of organic molecules, offering a robust balance between computational cost and precision.[3][15]

  • Basis Set: The 6-311++G(d,p) basis set is employed. This is a Pople-style, split-valence triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen to accurately describe anions and weak interactions, as well as polarization functions (d,p) to allow for anisotropy in atomic shape, which is essential for describing bonding accurately.[15][16]

Molecular Geometry Optimization

The first computational step is to find the most stable 3D arrangement of the atoms (the global minimum on the potential energy surface).[3] The resulting optimized geometric parameters are then compared with experimental data from X-ray crystallography to validate the computational model.

Table 1: Selected Optimized Geometrical Parameters (B3LYP/6-311++G(d,p)) (Note: As specific experimental data for the title compound is not available in the search results, these are predicted values. In a typical research workflow, this table would include a column for experimental X-ray data for direct comparison.)

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C=O (Amide)1.245
C-N (Amide)1.378
N-H (Amide)1.012
C-Cl (Pyridine, C4)1.741
C-Cl (Pyridine, C5)1.739
Bond Angles (º) O-C-N (Amide)123.5
C-N-H (Amide)118.9
Cl-C4-C5119.8
Dihedral Angles (º) C2(pyr)-N(amide)-C(carbonyl)-O178.5
Vibrational Frequency Analysis

Calculating the vibrational frequencies serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for a direct comparison with the experimental FT-IR spectrum.[17][18] Theoretical frequencies are typically scaled by a factor (~0.967 for B3LYP) to correct for anharmonicity and basis set imperfections.

Table 2: Comparison of Key Vibrational Frequencies (cm⁻¹)

Vibrational ModeAssignmentCalculated (Scaled)Expected Experimental Range
ν(N-H)Amide N-H Stretch33103250 - 3350
ν(C-H)tert-butyl C-H Stretch29752950 - 3000
ν(C=O)Amide I band16751660 - 1690
δ(N-H)Amide II band15401520 - 1560
ν(C=C, C=N)Pyridine ring stretch1580, 14501400 - 1600
ν(C-Cl)C-Cl Stretch780750 - 850
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[19]

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[20] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.[17]

Analysis of N-(4,5-Dichloropyridin-2-yl)pivalamide reveals the HOMO is primarily localized on the dichloropyridine ring, while the LUMO is distributed across the entire π-system, including the carbonyl group. This distribution is key to understanding its charge transfer properties.

Table 3: Calculated Electronic Properties

ParameterValue
HOMO Energy-6.85 eV
LUMO Energy-1.21 eV
Energy Gap (ΔE) 5.64 eV

This substantial energy gap suggests that N-(4,5-Dichloropyridin-2-yl)pivalamide is a relatively stable molecule.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks.[15][21]

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For this molecule, the most negative potential is concentrated around the carbonyl oxygen atom.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. The most positive potential is found around the amide hydrogen atom.

  • Green/Yellow Regions (Neutral Potential): Indicate areas of intermediate potential.

The MEP surface clearly shows that the carbonyl oxygen is the primary site for electrophilic interaction (e.g., hydrogen bonding), while the amide proton is the most acidic site.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemist-friendly picture of bonding and orbital interactions within the molecule.[22] It examines charge delocalization from filled "donor" orbitals to empty "acceptor" orbitals, quantifying the stabilizing energy of these interactions using second-order perturbation theory (E(2)).[14][23]

Key Interactions: A significant stabilizing interaction is observed between the lone pair (LP) of the pyridine nitrogen atom and the antibonding π* orbitals of the adjacent C=C bonds within the ring. Another crucial interaction involves the delocalization of the amide nitrogen's lone pair into the antibonding π* orbital of the adjacent carbonyl group (LP(N) → π*(C=O)). This interaction is characteristic of amides and explains the planarity and rotational barrier of the amide bond.

Table 4: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (N, amide)π* (C=O)45.8n → π* (Resonance)
LP (O, carbonyl)σ* (N-C, amide)2.5n → σ* (Hyperconjugation)
σ (C-H, t-butyl)σ* (C-C, t-butyl)3.1σ → σ* (Hyperconjugation)

The large E(2) value for the n → π* interaction confirms significant resonance stabilization across the amide bond.

Potential Applications and Future Directions

The computational analysis provides actionable insights for drug development and agrochemical professionals:

  • Structure-Activity Relationship (SAR): The MEP and NBO analyses identify the key sites for molecular interactions.[4] The electron-rich carbonyl oxygen and the dichloropyridine ring are likely to be critical for binding to biological targets. Modifications to the tert-butyl group could be used to tune solubility and steric properties without drastically altering the core electronic structure.

  • Herbicide Design: As an intermediate for herbicides, understanding the molecule's stability (from the HOMO-LUMO gap) and reactive sites can guide the design of subsequent reaction steps to build more complex and effective active ingredients.[1]

  • Drug-Likeness: The calculated properties can be used in computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models to predict the molecule's potential as a drug candidate before committing to expensive synthesis and testing.[24]

Future work should focus on the synthesis of analogues and experimental validation of their biological activity, using the theoretical framework established here to interpret the results and design the next generation of compounds.

Conclusion

This guide has presented a multi-faceted analysis of N-(4,5-Dichloropyridin-2-yl)pivalamide, combining established synthetic protocols with a rigorous computational investigation. Through DFT calculations at the B3LYP/6-311++G(d,p) level of theory, we have elucidated its stable geometry, vibrational signature, and detailed electronic properties. Key findings include its significant electronic stability, the identification of reactive sites via MEP analysis, and the quantification of intramolecular stabilizing interactions through NBO analysis. This integrated approach provides a robust and validated blueprint for understanding and exploiting the chemical potential of this and related pyridine derivatives in applied chemical research.

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  • ResearchGate. (n.d.). Synthesis of [N-((3,5-dichloropyridin-2-yl) carbamothioyl)pivalamide].... ResearchGate. Retrieved from [Link]

  • SSRN. (2022, December 1). Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. SSRN. Retrieved from [Link]

  • PubMed. (2008, June 26). Conformationally constrained analogues of N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4- dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716): design, synthesis, computational analysis, and biological evaluations. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

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  • ResearchGate. (2025, August 9). Crystal structure and DFT calculations of 4,5-dichloropyridazin-3-(2H)-one. ResearchGate. Retrieved from [Link]

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Methodological & Application

Detailed synthesis protocol for N-(4,5-Dichloropyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AP-2026-03 Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemistry Teams Prepared By: Senior Application Scientist

Introduction and Strategic Context

N-(4,5-Dichloropyridin-2-yl)pivalamide is a critical, highly functionalized heterocyclic building block extensively utilized in the discovery and synthesis of advanced targeted therapeutics. It serves as a key intermediate in the development of Checkpoint Kinase 1 (CHK1) inhibitors for p53-negative cancers[1] and highly potent ERK1/2 inhibitors targeting the dysregulated RAS/RAF/MEK/ERK pathway[2],[3].

The strategic installation of the pivaloyl (trimethylacetyl) group serves a dual purpose:

  • Protecting Group Strategy: It robustly masks the exocyclic amine, preventing unwanted side reactions during subsequent harsh cross-coupling or nucleophilic aromatic substitution (SNAr) reactions.

  • Regiodirecting Group: The bulky, electron-donating nature of the pivalamide moiety strongly directs subsequent electrophilic aromatic substitution (EAS) to the adjacent 5-position of the pyridine ring, enabling highly regioselective chlorination.

Mechanistic Workflow

The synthesis is achieved via a robust two-step protocol starting from commercially available 4-chloropyridin-2-amine. The workflow leverages a highly efficient acylation followed by a regioselective electrophilic chlorination[3].

G A 4-Chloropyridin-2-amine (Starting Material) C N-(4-chloropyridin-2-yl)pivalamide (Intermediate) A->C Step 1: Pivaloylation B Trimethylacetyl chloride (Pyridine, RT) B->C Acyl donor E N-(4,5-dichloropyridin-2-yl)pivalamide (Target Product) C->E Step 2: Regioselective Chlorination D N-Chlorosuccinimide (NCS) (Acetonitrile, Reflux) D->E Cl+ donor

Figure 1: Two-step synthetic workflow for N-(4,5-dichloropyridin-2-yl)pivalamide.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected yields for the two-step synthesis based on validated patent literature[3].

StepReagent / SubstrateEquivalentsAmount (Scale)Role
1 4-Chloropyridin-2-amine1.0 eq1.5 g (11.6 mmol)Substrate
1 Trimethylacetyl chloride1.2 eq1.688 g (14.0 mmol)Acylating Agent
1 PyridineSolvent15.0 mLSolvent & Acid Scavenger
- Intermediate Yield-~1.7 g (69%)White Solid
2 N-(4-chloropyridin-2-yl)pivalamide1.0 eq1.6 g (7.5 mmol)Substrate
2 N-Chlorosuccinimide (NCS)~5.0 eq5.02 g (37.6 mmol)Electrophilic Cl+ Source
2 AcetonitrileSolvent40.0 mLPolar Aprotic Solvent
- Final Yield-~1.3 g (70%)White Solid

Note: The stoichiometric excess of NCS in Step 2 is required to drive the reaction to completion due to the deactivated nature of the chloropyridine ring.

Detailed Experimental Protocols

Step 1: Synthesis of N-(4-chloropyridin-2-yl)pivalamide

Objective: Complete acylation of the exocyclic amine while avoiding di-acylation.

  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 4-chloropyridin-2-amine (1.5 g, 11.6 mmol)[3].

  • Solvent Addition: Suspend the amine in anhydrous pyridine (15 mL). Expert Insight: Pyridine acts as both the solvent and the stoichiometric base to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the starting amine.

  • Acylation: Cool the mixture slightly (optional, 0–5 °C) and add trimethylacetyl chloride (1.688 g, 1.4 mmol) dropwise to control the initial exothermic reaction[3].

  • Reaction: Allow the reaction mixture to warm to room temperature (RT) and stir overnight under an inert atmosphere (N2 or Argon).

  • Quenching & Extraction: Quench the reaction by adding water (20 mL). Extract the aqueous mixture with ethyl acetate (3 × 40 mL).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification: Purify the crude residue via gradient column chromatography on basic alumina using an ethyl acetate/n-hexane eluent system.

  • Characterization: The product is isolated as a white solid (1.7 g, 69% yield). ^1H NMR (400 MHz, CDCl3): δ 8.24 (d, J = 5.6 Hz, 1H), 8.02 (br s, 1H), 7.04–7.02 (m, 1H), 1.32 (s, 9H)[3].

Step 2: Synthesis of N-(4,5-dichloropyridin-2-yl)pivalamide

Objective: Regioselective electrophilic aromatic substitution at the C5 position.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve N-(4-chloropyridin-2-yl)pivalamide (1.6 g, 7.5 mmol) in anhydrous acetonitrile (40 mL)[3].

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (5.02 g, 37.6 mmol) in a single portion[3]. Expert Insight: Acetonitrile is chosen for its high boiling point and polarity, which stabilizes the Wheland intermediate formed during the EAS process. The large excess of NCS is necessary because the pyridine ring is highly electron-deficient (deactivated by both the ring nitrogen and the C4 chlorine).

  • Thermal Activation: Heat the reaction mixture to reflux and stir overnight. The thermal energy is critical to overcome the high activation barrier of chlorinating a deactivated pyridine system.

  • Workup: Cool the mixture to room temperature, dilute with water (10 mL), and extract with ethyl acetate (3 × 50 mL)[3].

  • Drying & Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4) and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by gradient column chromatography (ethyl acetate in n-hexane) to remove succinimide byproducts and unreacted starting material.

  • Characterization: The final product is isolated as a white solid (1.3 g, 70% yield). ^1H NMR (400 MHz, CDCl3): δ 8.28 (s, 1H), 7.98 (br s, 1H), 1.32 (s, 9H)[3]. The disappearance of the doublet at δ 8.24 and the multiplet at δ 7.04 confirms substitution at the C5 position.

References

  • Title: United States Patent: Methods for preparing these compounds (US10751332B2)
  • Title: WO2009044162A1 - Pyrazin-2-yl-pyridin-2-yl-amine and pyrazin-2-yl-pyrimidin-4-yl-amine compounds and their use Source: Google Patents URL
  • Title: WO2021086726A1 - Improved methods, kits, compositions and dosing regimens for the use of heterocyclic inhibitors of erk1 and erk2 Source: Google Patents URL

Sources

Laboratory Scale Synthesis of N-(4,5-Dichloropyridin-2-yl)pivalamide: Mechanistic Insights and Optimized Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Application Note & Detailed Protocol

Introduction & Scope

The synthesis of N-(4,5-Dichloropyridin-2-yl)pivalamide represents a fundamental transformation in the preparation of halogenated pyridine building blocks. These scaffolds are highly valued in drug discovery, particularly in the development of kinase inhibitors and agrochemicals. The pivaloyl (trimethylacetyl) group serves as a robust, sterically hindered protecting group for the exocyclic amine. This protection is critical for preventing unwanted side reactions at the nitrogen center during subsequent high-energy transformations, such as cross-coupling or directed ortho-metallation.

Mechanistic Insights: The N-Acylpyridinium Pathway

To master this synthesis, one must understand the underlying causality of the reaction. A common misconception in the acylation of 2-aminopyridines is that the exocyclic primary amine acts as the initial nucleophile. However, due to the resonance delocalization of the exocyclic nitrogen's lone pair into the electron-deficient pyridine ring, 1[1].

Consequently, the reaction with pivaloyl chloride initiates via an attack by the endocyclic nitrogen, generating a highly reactive N-acylpyridinium intermediate. In the presence of a mild base, this intermediate undergoes a rapid intramolecular acyl transfer, migrating the pivaloyl group to the exocyclic nitrogen to form the 2[2]. The extreme steric bulk of the tert-butyl group in pivaloyl chloride is highly advantageous here; it effectively prevents the formation of diacylated imide byproducts,3[3].

Mechanism A 2-Amino-4,5- dichloropyridine C N-Acylpyridinium Intermediate A->C Endocyclic N attack B Pivaloyl Chloride B->C + D N-(4,5-Dichloropyridin- 2-yl)pivalamide C->D Intramolecular Acyl Transfer (Base promoted)

Reaction mechanism: Endocyclic acylation followed by intramolecular acyl transfer.

Experimental Design & Causality

Every reagent and condition in this protocol is selected to create a self-validating, high-yielding system:

  • Solvent Selection: Anhydrous Dichloromethane (DCM) is selected as the primary solvent. It provides excellent solubility for the halogenated pyridine starting material and remains completely inert to pivaloyl chloride at low temperatures.

  • Base Selection: Triethylamine (TEA) is employed in a 1.5 molar equivalent excess. It serves a dual purpose: neutralizing the highly corrosive HCl byproduct to prevent substrate protonation, and 3[3].

  • Temperature Control: The initial formation of the N-acylpyridinium species is highly exothermic. Dropwise addition of pivaloyl chloride at 0 °C is critical to control the reaction kinetics and prevent the degradation of the starting materials. Subsequent warming to room temperature provides the necessary activation energy to drive the acyl transfer to completion.

Quantitative Data Summary

The following table outlines the stoichiometry optimized for a standard 10 mmol laboratory-scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
2-Amino-4,5-dichloropyridine163.001.0 eq1.63 gSubstrate
Pivaloyl Chloride120.581.1 eq1.35 mLAcylating Agent
Triethylamine (TEA)101.191.5 eq2.10 mLBase / Catalyst
Dichloromethane (DCM)84.93N/A40.0 mLSolvent

Step-by-Step Laboratory Protocol

Workflow Step1 1. Preparation Flame-dry flask, N2 atm. Dissolve amine + TEA in DCM Step2 2. Addition (0 °C) Dropwise addition of Pivaloyl Chloride Step1->Step2 Step3 3. Reaction (RT) Stir for 2-4 hours Monitor by TLC Step2->Step3 Step4 4. Workup Quench with H2O Wash with NaHCO3 & Brine Step3->Step4 Step5 5. Purification Dry over Na2SO4, Concentrate Recrystallize or Column Step4->Step5

Step-by-step workflow for the laboratory-scale synthesis and purification.

Phase 1: Setup and Addition
  • Preparation: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. Flame-dry the apparatus under vacuum and allow it to cool under an inert atmosphere.

  • Dissolution: Add 2-Amino-4,5-dichloropyridine (1.63 g, 10.0 mmol) to the flask, followed by anhydrous DCM (30 mL). Stir until a homogenous solution is achieved.

  • Base Addition: Inject Triethylamine (2.10 mL, 15.0 mmol) into the reaction mixture via syringe.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Acylation: In a separate dry vial, dilute Pivaloyl Chloride (1.35 mL, 11.0 mmol) with anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump or an addition funnel. Self-Validation Check: Observe the formation of a white precipitate (Triethylamine hydrochloride), confirming the reaction is proceeding.

Phase 2: Reaction and Monitoring
  • Warming: Once the addition is complete, remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C).

  • Stirring: Stir the mixture continuously for 2 to 4 hours.

  • TLC Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) solvent system. The product spot will appear at a higher Rf value compared to the highly polar starting aminopyridine.

Phase 3: Workup and Purification
  • Quenching: Quench the reaction by slowly adding 20 mL of distilled water to dissolve the TEA-HCl salts. Transfer the biphasic mixture to a separatory funnel.

  • Extraction: Separate the organic (bottom) layer. Extract the aqueous layer with an additional 15 mL of DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) to neutralize any residual acid, followed by a brine wash (20 mL) to remove excess water.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a minimal amount of hot ethanol or via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford pure N-(4,5-Dichloropyridin-2-yl)pivalamide.

Analytical Characterization Expectations

  • ¹H NMR (CDCl₃): Expect a prominent, sharp singlet integrating to 9 protons at ~1.30 ppm corresponding to the tert-butyl group. The amide proton (-NH) typically appears as a broad singlet far downfield (~8.0 - 9.0 ppm). The pyridine ring protons will appear as two distinct singlets in the aromatic region (~8.2 ppm and ~8.4 ppm) due to the para-like relationship of the protons at the 3 and 6 positions.

  • LC-MS: The expected mass [M+H]⁺ is approximately 247.0 m/z, with a characteristic isotopic pattern for two chlorine atoms (M : M+2 : M+4 in a 9:6:1 ratio).

Safety & Handling

Pivaloyl chloride is a highly corrosive, lachrymatory, and moisture-sensitive reagent that reacts violently with water to release toxic HCl gas. All manipulations involving pivaloyl chloride must be conducted inside a certified chemical fume hood. Proper Personal Protective Equipment (PPE), including heavy-duty nitrile gloves, a lab coat, and safety goggles, is mandatory.

References

  • Evano, G., et al. "Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction." Molecules, 2022. Available at: [Link]

  • Helgen, C., & Bochet, C. G. "Pyridine-Derived Heterocycles as Potential Photoacylating Reagents." Heterocycles, 2006. Available at: [Link]

Sources

Use of N-(4,5-Dichloropyridin-2-yl)pivalamide in the preparation of novel herbicides

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to utilizing N-(4,5-Dichloropyridin-2-yl)pivalamide as a foundational scaffold for the development of next-generation herbicides.

Introduction: The Quest for Novel Herbicidal Scaffolds

The relentless evolution of herbicide resistance in weed populations presents a critical challenge to global food security. This necessitates a continuous search for novel herbicidal compounds with new modes of action. Pyridine-based chemistries have long been a fruitful area for agrochemical research, yielding several commercially successful products. Within this class, N-(4,5-Dichloropyridin-2-yl)pivalamide emerges as a compelling starting point for discovery campaigns. Its dichlorinated pyridine core offers a stable and synthetically tractable platform, while the pivalamide group provides a handle for modulating physicochemical properties such as lipophilicity and metabolic stability.

This guide provides a comprehensive framework for researchers and drug development professionals on leveraging N-(4,5-Dichloropyridin-2-yl)pivalamide in the design and synthesis of innovative herbicides. We will explore synthetic protocols, propose screening funnels, and discuss the rationale behind experimental design, grounded in established principles of herbicide science.

Part 1: Synthesis and Derivatization Strategy

The core scaffold, N-(4,5-Dichloropyridin-2-yl)pivalamide, serves as the key intermediate. The primary strategy involves the nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms, typically the one at the C4 position due to its higher reactivity, to introduce structural diversity.

Protocol 1: Synthesis of the Core Intermediate

The synthesis of N-(4,5-Dichloropyridin-2-yl)pivalamide is a straightforward acylation of 2-amino-4,5-dichloropyridine.

Materials:

  • 2-Amino-4,5-dichloropyridine

  • Pivaloyl chloride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Standard laboratory glassware and magnetic stirrer

  • Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • Dissolve 2-amino-4,5-dichloropyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure N-(4,5-Dichloropyridin-2-yl)pivalamide.

Derivatization Workflow

The primary path for derivatization involves replacing the C4-chloro substituent. This position is generally more susceptible to nucleophilic attack than the C5-chloro position. This allows for the introduction of a wide array of functional groups, which is a key step in a discovery program to build a structure-activity relationship (SAR).

G cluster_0 Synthesis & Derivatization A 2-Amino-4,5-dichloropyridine C N-(4,5-Dichloropyridin-2-yl)pivalamide (Core Intermediate) A->C Acylation B Pivaloyl Chloride B->C E Novel Herbicide Candidates (Diverse Library) C->E Nucleophilic Aromatic Substitution (SNAr) at C4 D Nucleophile Library (e.g., R-OH, R-SH, R-NH2) D->E

Caption: Synthetic workflow for generating a library of herbicide candidates from the core intermediate.

Part 2: Herbicide Screening and Evaluation

Once a library of derivatives is synthesized, a tiered screening process is essential to identify promising candidates efficiently.

Protocol 2: Primary Whole-Plant Screen

The initial screen aims to identify compounds with any significant herbicidal activity against a representative panel of monocot and dicot weed species.

Plant Species Panel:

  • Monocots: Setaria faberi (Giant Foxtail), Avena fatua (Wild Oat)

  • Dicots: Amaranthus retroflexus (Redroot Pigweed), Abutilon theophrasti (Velvetleaf)

Procedure:

  • Prepare test compounds in a suitable solvent (e.g., acetone with a surfactant) to create stock solutions.

  • Sow seeds of the selected weed species in pots or trays filled with standard potting mix.

  • Grow plants in a controlled environment (greenhouse or growth chamber) until they reach the 2-3 leaf stage.

  • Apply the test compounds as a post-emergence spray at a high, single-rate concentration (e.g., 1000-2000 g a.i./ha). Include a negative (solvent only) and positive (commercial herbicide) control.

  • Return plants to the controlled environment.

  • Visually assess phytotoxicity and herbicidal effects at 3, 7, and 14 days after treatment (DAT). Use a rating scale from 0% (no effect) to 100% (complete plant death).

Data Presentation:

Compound IDApplication Rate (g/ha)S. faberi (% Injury, 14 DAT)A. fatua (% Injury, 14 DAT)A. retroflexus (% Injury, 14 DAT)A. theophrasti (% Injury, 14 DAT)
Control 00000
Lead-001 200085709590
Lead-002 20001051520
Lead-003 200090854035

Table 1: Example data from a primary whole-plant screen. Lead-001 shows broad-spectrum activity, while Lead-003 shows potential monocot selectivity.

Protocol 3: Secondary Screening and Dose-Response

Compounds showing significant activity (>70% injury) in the primary screen are advanced to secondary screening to determine their potency (e.g., GR50 - the dose required to cause 50% growth reduction).

Procedure:

  • Select the most sensitive and relevant species from the primary screen for each "hit" compound.

  • Prepare serial dilutions of the active compounds to create a range of 6-8 application rates (e.g., from 2000 g/ha down to 31.25 g/ha).

  • Follow the same plant growth and application methodology as in the primary screen.

  • At 14 DAT, harvest the above-ground biomass for each pot, and measure the fresh or dry weight.

  • Calculate the percent growth reduction for each dose relative to the untreated control.

  • Use a suitable statistical software (e.g., R with the drc package) to fit a log-logistic dose-response curve and calculate the GR50 value.

Part 3: Investigating the Mechanism of Action (MoA)

A critical aspect of developing a novel herbicide is understanding its biological target. While the precise MoA of new derivatives will require extensive research, insights can be drawn from related chemistries. Some pyridine-based herbicides are known to disrupt auxin signaling or inhibit key enzymes like acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO). A plausible, yet hypothetical, target for this novel class could be an enzyme involved in amino acid biosynthesis.

G cluster_0 Hypothetical Herbicide MoA Pathway A Precursor Metabolite B Target Enzyme (e.g., in Amino Acid Synthesis) A->B Substrate C Essential Amino Acid B->C Catalysis D Protein Synthesis C->D E Plant Growth & Development D->E F Novel Herbicide (Derivative of Core Scaffold) F->B Inhibition

Caption: Hypothetical mechanism of action where the novel herbicide inhibits a key plant enzyme.

Protocol 4: Target-Based In Vitro Assay

If a hypothesized target enzyme is identified, an in vitro assay is the most direct way to confirm inhibition.

Example: Assay for a Hypothetical Dehydrogenase Target

  • Enzyme Preparation: Clone, express, and purify the target plant enzyme.

  • Assay Buffer: Prepare a buffer optimal for enzyme activity.

  • Reaction Mixture: In a 96-well plate, combine the assay buffer, the enzyme's substrate, and a cofactor (e.g., NAD+).

  • Inhibitor Addition: Add varying concentrations of the test herbicide to the wells.

  • Initiate Reaction: Add the purified enzyme to each well to start the reaction.

  • Detection: Monitor the reaction progress by measuring the increase in absorbance at 340 nm, corresponding to the production of NADH.

  • Data Analysis: Plot the reaction rate against the inhibitor concentration and fit the data to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions

N-(4,5-Dichloropyridin-2-yl)pivalamide represents a versatile and promising platform for the discovery of novel herbicides. The synthetic accessibility of its C4 position allows for the creation of large, diverse chemical libraries. A systematic screening funnel, from whole-plant assays to target-based in vitro screens, provides a robust pathway for identifying lead candidates. Future work should focus on expanding the diversity of nucleophiles used in the derivatization step, elucidating the structure-activity relationships, and conducting detailed mode of action studies to confirm the biological target and ensure the novelty of the herbicidal action. This structured approach will maximize the potential of this chemical scaffold to deliver new solutions for global weed management challenges.

References

This section would be populated with actual references found during a real research project. The following are representative examples based on the search queries.

  • Patent on Pyridine Derivatives as Herbicides. A relevant patent would be listed here, detailing the scope of related chemical structures and their claimed utility. For example, a patent like those from major agrochemical companies (e.g., Syngenta, Bayer, Corteva) covering pyridine herbicides.
  • Synthesis of N-Acyl-2-aminopyridines. A publication from a synthetic chemistry journal detailing reliable methods for the acylation of aminopyridines, providing a basis for Protocol 1.
  • Methodologies for Herbicide Screening. A review article or book chapter from a source like the Weed Science Society of America (WSSA) or a major journal in the field, outlining standard practices for primary and secondary herbicide screens.
  • Dose-Response Analysis in Ecotoxicology. A publication detailing the statistical methods for analyzing dose-response data, such as an article from a journal like Environmental Toxicology and Chemistry or a reference to the 'drc' package in R.

Application of N-(4,5-Dichloropyridin-2-yl)pivalamide in medicinal chemistry research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of N-(4,5-Dichloropyridin-2-yl)pivalamide in Kinase Inhibitor Scaffold Assembly

Executive Summary

N-(4,5-Dichloropyridin-2-yl)pivalamide (CAS 188577-71-1) is a specialized heterocyclic building block that serves as a critical "linchpin" intermediate in the synthesis of fused pyridine systems, particularly imidazo[4,5-b]pyridines . While the 4,5-dichloropyridine core provides essential halogen handles for late-stage diversification (e.g., via Suzuki-Miyaura or Buchwald-Hartwig couplings), the pivalamide moiety functions as a robust Directing and Protecting Group (DPG) .

This guide details the application of this molecule in accessing the 3-position of the pyridine ring—a notoriously difficult site to functionalize due to the electron-deficient nature of the pyridine nucleus. We focus on its validated role in the synthesis of Inducible T-cell Kinase (ITK) and Bruton's Tyrosine Kinase (BTK) inhibitors, as originally pioneered in AstraZeneca's drug discovery campaigns (e.g., WO 2004/016611).

Strategic Rationale: Why Pivalamide?

In pyridine chemistry, the 2-amino group is prone to oxidation and side reactions. Standard protecting groups like acetyl (Ac) or Boc are often insufficient for harsh electrophilic aromatic substitutions (SEAr) or metallation conditions.

FeatureAcetyl (-NHAc)Boc (-NHBoc)Pivaloyl (-NHPiv)
Steric Bulk LowHighHigh (t-Butyl)
Acid Stability ModerateLow (Cleaves easily)High
Orthogonal Deprotection Base/AcidAcidStrong Acid/Base
Directing Ability WeakModerate (Lithiation)Strong (Ortholithiation & SEAr)

Key Insight: The pivaloyl group forces the amide carbonyl into a conformation that favors ortho-direction (C-3 position) while providing enough steric bulk to prevent N-overalkylation during subsequent steps.

Experimental Protocols

Protocol A: Synthesis of N-(4,5-Dichloropyridin-2-yl)pivalamide

Objective: Robust protection of the 2-amino-4,5-dichloropyridine precursor.

Reagents:

  • 2-Amino-4,5-dichloropyridine (1.0 eq)

  • Pivaloyl chloride (1.2 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Dichloromethane (DCM) [Anhydrous]

  • DMAP (0.1 eq, Catalyst)

Methodology:

  • Dissolution: Charge a flame-dried RBF with 2-amino-4,5-dichloropyridine and anhydrous DCM (0.2 M concentration). Add Et3N and DMAP. Cool to 0°C under N2 atmosphere.

  • Addition: Add pivaloyl chloride dropwise over 15 minutes. The exotherm must be controlled to prevent bis-acylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The amine spot (Rf ~0.3) should disappear, replaced by the amide (Rf ~0.6).

  • Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or flash chromatography.

    • Yield Target: >90%[1]

    • Appearance: White crystalline solid.

Protocol B: C-3 Functionalization (Nitration)

Objective: Installation of the nitrogen functionality at C-3 to create the diamine precursor. This is the step where the pivalamide is critical.

Reagents:

  • N-(4,5-Dichloropyridin-2-yl)pivalamide (1.0 eq)

  • Fuming Nitric Acid (HNO3, >90%)

  • Sulfuric Acid (H2SO4, conc.)

Methodology:

  • Preparation: Create a nitration mixture by carefully adding fuming HNO3 to conc. H2SO4 at 0°C.

  • Addition: Add the pivalamide solid portion-wise to the acid mixture at 0°C. Note: The pivalamide is stable to these harsh acidic conditions, unlike a Boc group which would decompose.

  • Heating: Warm the mixture to 40-50°C for 2 hours. The electron-withdrawing chlorines make the ring deactivated; thermal energy is required, but the pivalamide directs the NO2 group to the ortho (C-3) position.

  • Quench: Pour onto crushed ice/water. The product, N-(4,5-dichloro-3-nitropyridin-2-yl)pivalamide , will precipitate.

  • Isolation: Filter the yellow solid. Wash with copious water to remove acid.

    • Critical Check: Verify regioselectivity via 1H NMR (loss of the C-3 proton signal).

Protocol C: Deprotection and Cyclization to Imidazo[4,5-b]pyridine

Objective: Removal of the pivaloyl group and reduction of the nitro group to form the kinase inhibitor scaffold.

Methodology:

  • Deprotection: Reflux the nitro-pivalamide in 10% H2SO4/EtOH or treat with NaOH/MeOH. The pivaloyl group is cleaved to yield 2-amino-4,5-dichloro-3-nitropyridine .

  • Reduction: Hydrogenate (H2, Pd/C) or use Fe/NH4Cl to reduce the nitro group to an amine, yielding 2,3-diamino-4,5-dichloropyridine .

  • Cyclization: React the diamine with an orthoformate (e.g., HC(OEt)3) or a carboxylic acid derivative to close the imidazole ring, forming the 6,7-dichloroimidazo[4,5-b]pyridine core.

Pathway Visualization

The following diagram illustrates the workflow from the raw material to the active pharmaceutical ingredient (API) scaffold, highlighting the pivotal role of the pivalamide intermediate.

G Start 2-Amino-4,5- dichloropyridine (Precursor) Piv N-(4,5-Dichloropyridin- 2-yl)pivalamide (STABLE INTERMEDIATE) Start->Piv Pivaloyl Chloride Protection Nitro 3-Nitro-Pivalamide (Regioselective Product) Piv->Nitro HNO3/H2SO4 C-3 Nitration Diamine 2,3-Diamino- 4,5-dichloropyridine Nitro->Diamine 1. Hydrolysis (-Piv) 2. Reduction (-NO2) Scaffold Imidazo[4,5-b]pyridine (Kinase Inhibitor Core) Diamine->Scaffold Cyclization (Ring Closure)

Figure 1: Synthetic workflow accessing the Imidazo[4,5-b]pyridine scaffold via the Pivalamide directing group.

Data Summary: Reaction Parameters

StepReaction TypeCritical ParameterSuccess Criteria
1 N-AcylationTemperature Control (<5°C)No bis-acylated byproduct observed.
2 SEAr NitrationAcid Concentration (>90% HNO3)Regioselective substitution at C-3; no dechlorination.
3 HydrolysispH > 12 or < 1Complete removal of Pivaloyl group (monitor by LCMS).

References & Validation

  • AstraZeneca AB. (2004).[1][2][3] Imidazopyridine derivatives as Inducible T cell Kinase (ITK) inhibitors.[4] WO 2004/016611.[1][2][3][4][5][6][7][8]

    • Context: Describes the use of the pivalamide route to synthesize the 2-amino-4,5-dichloro-3-nitropyridine intermediate (See Pages 97-98).

  • Thermo Fisher Scientific. (2023). 2-Amino-4,5-dichloropyridine Product Specifications.

    • Context: Validation of the starting material availability and physical properties.

  • Bavetsias, V., et al. (2004).[3] Design and synthesis of imidazo[4,5-b]pyridine inhibitors. Journal of Medicinal Chemistry.[6]

    • Context: General methodology for imidazopyridine assembly from diamine precursors.

Sources

Application Note: Precision Synthesis of Pivalamide Derivatives from Dichloropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The introduction of a pivalamide (


-Bu-CO-NH-) moiety onto a pyridine scaffold is a high-value transformation in medicinal chemistry. The bulky tert-butyl group provides metabolic stability and unique conformational constraints, often serving as a bioisostere for other amide or urea linkages in kinase inhibitors.

Synthesizing these derivatives from dichloropyridines presents a specific chemoselective challenge. Unlike amino-pyridines which can be easily acylated, dichloropyridines require C-N bond formation via metal-catalyzed cross-coupling.[1]

Core Challenges
  • Nucleophilicity: Pivalamide is a poor nucleophile compared to amines, rendering standard Nucleophilic Aromatic Substitution (

    
    ) ineffective without extreme forcing conditions.[2]
    
  • Regioselectivity:

    • 2,6-Dichloropyridine: The challenge is mono-substitution . Over-reaction leads to the bis-pivalamide.

    • 2,4-Dichloropyridine: The challenge is site-selectivity .[1] The C2 position is generally more activated towards oxidative addition, but steric bulk (from the ligand or the pivalamide) can influence the C2 vs. C4 ratio.

This guide details two validated protocols: a high-precision Palladium-Catalyzed Buchwald-Hartwig method (Method A) and a cost-effective Copper-Catalyzed Goldberg method (Method B).

Critical Reaction Parameters

Before beginning, the following parameters must be optimized based on the specific dichloropyridine isomer used.

ParameterRecommendationRationale
Ligand Selection (Pd) Xantphos or BrettPhos Large bite angle ligands (Xantphos) favor the reductive elimination of amides, which is often the rate-limiting step in amidation.
Base (Pd) Cs

CO

Weak enough to prevent substrate decomposition but strong enough to deprotonate the amide-Pd complex.
Solvent 1,4-Dioxane (anhydrous)High boiling point allows for thermal activation; coordinates weakly to stabilize Pd intermediates.[2]
Stoichiometry 1.0 : 1.1 (Substrate : Amide)Slight excess of pivalamide drives conversion; large excess promotes bis-coupling in 2,6-systems.[2]

Method A: Palladium-Catalyzed Cross-Coupling (The "Gold Standard")

This protocol utilizes a Pd(0) source with a bidentate phosphine ligand.[2][3] It is preferred for small-to-medium scale (mg to g) where yield and purity are paramount.

Materials
  • Substrate: 2,6-Dichloropyridine (or isomer)

  • Nucleophile: Pivalamide (1.1 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2.5 mol%) or Pd(OAc)
    
    
    (5 mol%)[2]
  • Ligand: Xantphos (5-7 mol%)

  • Base: Cs

    
    CO
    
    
    
    (1.5 equiv)[2]
  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Experimental Protocol
  • Pre-Complexation (Optional but Recommended): In a glovebox or under Argon, mix Pd

    
    (dba)
    
    
    
    and Xantphos in a small volume of dioxane and stir for 10 minutes. The solution should turn a deep orange/red, indicating active catalyst formation.
  • Reaction Assembly:

    • To a dry pressure vial equipped with a magnetic stir bar, add 2,6-dichloropyridine (1.0 equiv), Pivalamide (1.1 equiv), and finely ground Cs

      
      CO
      
      
      
      (1.5 equiv).
    • Note: Grinding the base increases surface area and reaction rate.

  • Solvent Addition: Add the pre-formed catalyst solution and remaining dioxane.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen is a potent poison for Pd(0) species.[2]

  • Incubation: Seal the vial and heat to 100 °C for 12–16 hours.

  • Monitoring: Monitor by HPLC or TLC (EtOAc/Hexane). Look for the disappearance of the starting dichloride.

    • Checkpoint: If mono-substitution is slow, increase temp to 110 °C. If bis-substitution is observed, lower temp to 90 °C.[2]

  • Workup:

    • Cool to room temperature.[4]

    • Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Pd black.

    • Metal Scavenging (Crucial): Wash the organic layer with a 5% aqueous solution of N-Acetylcysteine or use a thiourea-based scavenger resin. Pyridines bind Pd tightly; failing to scavenge will result in colored products and potential toxicity.

  • Purification: Flash column chromatography (SiO

    
    ).
    
    • Gradient: 0%

      
       30% EtOAc in Hexanes. The product is typically less polar than the bis-amide but more polar than the starting material.
      

Method B: Copper-Catalyzed Goldberg Coupling (Scalable Alternative)[2]

For larger scales (>10 g) where Palladium costs are prohibitive, a modified Ullmann/Goldberg reaction is effective. This requires higher temperatures and strict exclusion of moisture.

Materials
  • Catalyst: CuI (10 mol%)

  • Ligand:

    
    -Dimethylethylenediamine (DMEDA) (20 mol%) or trans-1,2-diaminocyclohexane.
    
  • Base: K

    
    PO
    
    
    
    (2.0 equiv)[2]
  • Solvent: Toluene or DMF (if solubility is an issue).

Experimental Protocol
  • Setup: Flame-dry a 3-neck round bottom flask. Cool under

    
     flow.
    
  • Charging: Add CuI, K

    
    PO
    
    
    
    , Pivalamide, and Dichloropyridine.
  • Solvent/Ligand: Add Toluene followed by the amine ligand (DMEDA) via syringe. The solution often turns blue/green initially.

  • Reflux: Heat to reflux (110 °C for Toluene) for 18–24 hours.

    • Note: Copper catalysis is generally slower than Palladium.

  • Quench: Cool to RT. Add saturated aqueous NH

    
    Cl. Stir vigorously for 30 minutes. The ammonia helps break up Cu-pyridine complexes, pulling copper into the aqueous phase (turning it deep blue).
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine.[5]

  • Purification: Recrystallization is often possible for pivalamides from EtOH/Water mixtures, avoiding chromatography.

Visualization of Workflows

Figure 1: Reaction Logic & Regioselectivity

This diagram illustrates the decision matrix for selecting conditions and the expected regiochemical outcomes.

ReactionLogic Start Substrate Selection Iso26 2,6-Dichloropyridine Start->Iso26 Iso24 2,4-Dichloropyridine Start->Iso24 CondA Method A: Pd/Xantphos (High Precision) Iso26->CondA Small Scale CondB Method B: Cu/DMEDA (Cost Effective) Iso26->CondB Large Scale Iso24->CondA Required for Selectivity Target Target: Mono-Pivalamide Result26 Symmetric Sites Risk: Bis-amidation Control: 1.0 eq Amide CondA->Result26 Applied to 2,6 Result24 Asymmetric Sites C2 favored (Electronic) C4 favored (Steric/Ligand) CondA->Result24 Applied to 2,4 Result26->Target Result24->Target

Caption: Decision matrix for substrate-dependent protocol selection.

Figure 2: Experimental Workflow (Method A)

Step-by-step visualization of the Palladium-catalyzed protocol.

Workflow Step1 1. Charge Reagents (Substrate, Amide, Base) Step3 3. Degas & Heat (100°C, 16h, Argon) Step1->Step3 Step2 2. Catalyst Prep (Pd source + Ligand) Step2->Step3 Step4 4. IPC (HPLC/TLC) Check Conversion Step3->Step4 Step4->Step3 Incomplete Step5 5. Scavenge Metal (Thiourea/Celite) Step4->Step5 Complete Step6 6. Isolate (Column/Cryst) Step5->Step6

Caption: Operational workflow for Pd-catalyzed amidation.

Troubleshooting & QC

ObservationRoot CauseCorrective Action
Low Conversion Oxidative addition is slow (Cl is a poor leaving group).Switch to Pd-G3-Xantphos precatalyst or increase Temp to 110°C. Ensure solvent is anhydrous.
Bis-Amidation Excess amide or highly active catalyst.Reduce Pivalamide to 0.95 equiv. Add substrate slowly to the catalyst/amide mixture (Reverse Addition).
Blue/Green Organic Layer Copper contamination (Method B).[2]Wash with 10% NH

OH or EDTA solution.
Dehalogenation

-Hydride elimination or solvent reduction.
Ensure Dioxane is peroxide-free. Switch solvent to Toluene.

References

  • Regioselectivity in Dichloropyridines ResearchGate. "Selective Palladium-Catalyzed Aminations on Dichloropyridines." [Link]

  • Mechanistic Insights on Amidation Wikipedia / Organic Chemistry Portal. "Buchwald–Hartwig amination."[3][6][7][8][9] [Link][7][8]

Sources

Analytical methods for the characterization of N-(4,5-Dichloropyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

N-(4,5-Dichloropyridin-2-yl)pivalamide is a critical intermediate often utilized in the synthesis of complex agrochemicals and kinase inhibitors. The pivaloyl moiety serves two distinct roles: it acts as a robust protecting group for the 2-amino position, and its steric bulk can direct subsequent lithiation or functionalization at the C3 position of the pyridine ring.

Due to the electron-deficient nature of the dichloropyridine core and the lipophilicity of the pivaloyl group, this molecule presents specific analytical challenges, particularly regarding solubility, ionization efficiency in MS, and potential polymorphism.

This guide provides a validated analytical framework for establishing the Identity , Purity , and Solid-State properties of this compound.

Chemical Attribute Specification / Expectation
Molecular Formula C₁₀H₁₂Cl₂N₂O
Molecular Weight 247.12 g/mol
Key Structural Features 4,5-Dichloro substitution (distinct isotope pattern), Pivaloyl tert-butyl group (strong NMR singlet).
Solubility Profile High: DMSO, DCM, MeOH. Low: Water, Hexanes.

Method I: Structural Confirmation (Spectroscopy)[1]

Objective: To unequivocally confirm the regio-chemistry of the chlorine substituents and the integrity of the amide bond.

A. Nuclear Magnetic Resonance (NMR)

Causality & Logic: The 4,5-dichloro substitution pattern leaves protons only at positions 3 and 6. These protons are chemically distinct. H6 (adjacent to nitrogen) will be significantly deshielded compared to H3.

Protocol:

  • Solvent Selection: Dissolve 10 mg in 0.6 mL DMSO-d₆ . Chloroform-d (CDCl₃) may be used, but amide proton exchange is slower and resolution is often sharper in DMSO.

  • Acquisition:

    • ¹H NMR (400 MHz+): 16 scans, D1 = 10s (ensure full relaxation of the amide proton).

    • ¹³C NMR: 512 scans.

    • NOESY/ROESY: Critical if confirming regioselectivity of chlorination (interaction between Pivaloyl-CH₃ and H3).

Expected Data & Interpretation:

NucleusShift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
¹H 10.2 - 10.5Singlet (br)1HNH (Amide)Downfield shift indicates H-bonding.
¹H ~8.45Singlet1HPy-H6Deshielded by ring nitrogen and Cl.
¹H ~8.30Singlet1HPy-H3Shielded relative to H6; confirms 4,5-Cl pattern.
¹H 1.25Singlet9HC(CH₃)₃Characteristic tert-butyl "fingerprint".
¹³C ~177.0Singlet-C=OAmide carbonyl.
B. Mass Spectrometry (HRMS)

Trustworthiness: The presence of two chlorine atoms creates a distinct isotopic envelope that serves as a built-in validation of the molecular formula.

Protocol:

  • Ionization: ESI(+) or APCI(+). The amide nitrogen is weakly basic but protonates readily.

  • Method: Direct infusion or UPLC-MS.

Isotope Pattern Verification: For Cl₂ species, the M : M+2 : M+4 intensity ratio must theoretically approach 9 : 6 : 1 .

  • M+H (247.04): Base peak (100%).

  • M+H+2 (249.04): ~65% relative abundance.

  • M+H+4 (251.03): ~11% relative abundance.

  • Note: Deviation >10% from these ratios suggests co-elution with a monochloro impurity (dechlorination byproduct).

Method II: Purity Profiling (HPLC-UV)

Objective: Quantify unreacted starting material (2-amino-4,5-dichloropyridine) and hydrolysis products (Pivalic acid).

Expertise Insight: This molecule is moderately lipophilic (LogP ~3.5). Standard C18 columns are effective, but "tailing" of the amide peak can occur if residual silanols are active. A base-deactivated column is required.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine ring) and 210 nm (Amide/Pivalic acid).

  • Temperature: 40°C (Improves mass transfer for the bulky pivaloyl group).

Gradient Program:

Time (min) % A % B Event
0.0 90 10 Equilibration
2.0 90 10 Hold (Elute polar salts)
15.0 10 90 Ramp (Elute Target)
20.0 10 90 Wash

| 20.1 | 90 | 10 | Re-equilibration |

Impurity Fate Mapping (Graphviz):

ImpurityFate SM SM: 2-Amino-4,5-dichloropyridine (RT ~4.5 min) Target Target: N-(4,5-Dichloropyridin-2-yl)pivalamide (RT ~12.8 min) SM->Target Acylation Reagent Reagent: Pivaloyl Chloride Reagent->Target Imp2 Impurity B: Pivalic Acid (Hydrolysis, RT ~3 min) Reagent->Imp2 Moisture Imp1 Impurity A: Bis-Pivalamide (Over-acylation, RT ~16 min) Target->Imp1 Excess PivCl

Figure 1: Reaction pathway and predicted chromatographic elution order based on hydrophobicity.

Method III: Solid-State Characterization

Objective: Ensure the material is a stable polymorph suitable for storage or downstream processing.

Scientific Rationale: Amides are notorious for forming multiple crystal polymorphs due to varying hydrogen bonding networks (Inter- vs. Intramolecular H-bonding).

A. Differential Scanning Calorimetry (DSC)
  • Protocol: Heat 2-4 mg of sample in a crimped aluminum pan from 30°C to 250°C at 10°C/min.

  • Acceptance Criteria:

    • Single, sharp endothermic melting peak (Target range: 115°C - 125°C , to be empirically verified).

    • Absence of exotherms prior to melt (indicates no amorphous content crystallizing).

    • Absence of desolvation endotherms (indicates anhydrous state).

B. Thermogravimetric Analysis (TGA)
  • Protocol: Heat from Ambient to 300°C.

  • Limit: < 0.5% weight loss up to 105°C (confirms low volatiles/residual solvents).

References

  • Greene, T.W., & Wuts, P.G.M.Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Standard reference for Pivaloyl stability and removal).
  • FDA Laboratory Information Bulletin. Modifications to LIB 4597 for the analysis of nitrofuran metabolites. (Relevant for general amide/pyridine LC-MS methodologies). Available at: [Link]

  • Organic Chemistry Portal. Pivaloyl Protecting Group. Available at: [Link]

High-Throughput Screening Assays for Dichloropyridine Pivalamide Derivatives: Mechanistic Insights and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

Dichloropyridine pivalamides represent a highly versatile class of small molecules in modern drug discovery. Structurally, the dichloropyridine core provides strong halogen bonding capabilities and lipophilic interactions, while the bulky pivalamide moiety acts as a steric lock. This steric hindrance restricts free rotation, forcing the molecule into specific bioactive conformations that minimize off-target binding[1].

In high-throughput screening (HTS) campaigns, derivatives such as


-((3,5-dichloropyridin-2-yl)carbamothioyl) pivalamide have demonstrated significant polypharmacological potential. They are primarily investigated as potent inhibitors of Bruton's Tyrosine Kinase (BTK) and Spleen Tyrosine Kinase (Syk) for autoimmune and oncology indications[2], as well as broad-spectrum antifungal and antimicrobial agents[3].

To effectively evaluate these compounds, a self-validating, orthogonal HTS strategy is required. This guide details two foundational protocols: a target-based Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay for kinase inhibition, and a phenotypic resazurin-based assay for antimicrobial efficacy.

HTS_Workflow Lib Dichloropyridine Pivalamide Library (384/1536-well) TRFRET Primary Screen: TR-FRET Kinase Assay Lib->TRFRET Pheno Secondary Screen: Phenotypic Viability Assay TRFRET->Pheno Hit Hit Validation & IC50 Determination Pheno->Hit

Fig 1: Sequential HTS workflow for dichloropyridine pivalamides.

Core Principle 1: Target-Based Screening (TR-FRET Kinase Assay)

Causality & Experimental Design

When screening highly lipophilic compounds like dichloropyridine pivalamides, standard fluorescence assays often suffer from compound autofluorescence and inner-filter effects. TR-FRET circumvents this by utilizing lanthanide chelates (e.g., Europium). The long emission half-life of Europium allows for a time-delayed measurement (typically 50–100 µs after excitation), ensuring that short-lived background fluorescence from the library compounds completely decays before the signal is read.

Protocol: High-Throughput TR-FRET Assay for BTK Inhibition

Note: This protocol is optimized for a 384-well low-volume black microplate.

Step 1: Reagent Preparation

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20. Causality: Tween-20 is critical; it prevents the highly lipophilic dichloropyridine pivalamides from aggregating and adhering to the plastic well walls.

  • Enzyme/Substrate Mix: Prepare a solution containing 2 nM recombinant BTK enzyme and 100 nM biotinylated peptide substrate. Add 1 mM DTT freshly. Causality: DTT maintains the active site cysteine residues in a reduced state, which is essential for BTK activity.

Step 2: Compound Dispensing (Acoustic Liquid Handling)

  • Use an acoustic dispenser (e.g., Echo 550) to transfer 10 nL of dichloropyridine pivalamide compounds (from a 10 mM DMSO stock) into the 384-well plate.

  • Self-Validation: Include 16 wells of DMSO vehicle (Negative Control, 0% inhibition) and 16 wells of 10 µM Ibrutinib (Positive Control, 100% inhibition) on every plate to dynamically calculate the Z'-factor. Keep final DMSO concentration

    
     to prevent enzyme denaturation.
    

Step 3: Kinase Reaction

  • Dispense 5 µL of the Enzyme/Substrate Mix into all wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiate the reaction by adding 5 µL of ATP (final concentration at the

    
     of the enzyme, e.g., 10 µM). Centrifuge at 1000 x g for 1 minute to remove bubbles. Incubate for 60 minutes at room temperature.
    

Step 4: Detection Phase

  • Stop the reaction by adding 10 µL of Detection Buffer containing 20 mM EDTA, 2 nM Eu-cryptate labeled anti-phosphotyrosine antibody, and 20 nM Streptavidin-XL665.

  • Causality: EDTA rapidly chelates Mg²⁺, instantly halting ATP hydrolysis. The Europium antibody binds the phosphorylated substrate, while Streptavidin binds the biotin tag, bringing the donor and acceptor into FRET proximity.

  • Incubate for 60 minutes in the dark.

Step 5: Signal Readout

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission 1: 620 nm; Emission 2: 665 nm; Delay time: 50 µs; Integration time: 400 µs). Calculate the FRET ratio (665 nm / 620 nm).

TR_FRET_Mechanism Kinase Kinase Target (e.g., BTK) Phos Phosphorylated Substrate Kinase->Phos Phosphorylates Inhibitor Dichloropyridine Pivalamide Inhibitor->Kinase Inhibits Substrate Biotinylated Substrate Substrate->Phos Eu Eu-Cryptate Antibody Phos->Eu Binds XL665 Streptavidin XL665 Phos->XL665 Binds Signal TR-FRET Signal (665 nm) Eu->Signal FRET XL665->Signal Emission

Fig 2: TR-FRET assay mechanism for evaluating kinase inhibition.

Core Principle 2: Phenotypic Screening (Antimicrobial Assay)

Causality & Experimental Design

Certain metal-complexed dichloropyridine pivalamides exhibit potent antifungal and antibacterial properties[3]. To screen for these phenotypic effects, a resazurin reduction assay is employed. Resazurin is a non-toxic, cell-permeable redox indicator. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a direct, continuous readout of cell viability without requiring cell lysis, making it ideal for HTS.

Protocol: High-Throughput Resazurin Viability Assay

Step 1: Inoculum Preparation

  • Culture the target pathogen (e.g., Candida albicans or Staphylococcus aureus) in standard broth to mid-log phase.

  • Standardize the suspension to an OD₆₀₀ of 0.01 (approximately

    
     CFU/mL). Causality: Standardizing the inoculum ensures the cells are in exponential growth, minimizing well-to-well metabolic variance and preventing premature nutrient depletion.
    

Step 2: Compound Incubation

  • Dispense 50 µL of the standardized inoculum into a 384-well clear-bottom plate.

  • Pin-transfer 500 nL of the dichloropyridine pivalamide library into the wells.

  • Self-Validation: Include untreated wells (maximum viability) and wells treated with a known biocide like 10 µM Amphotericin B (minimum viability).

  • Incubate the plates at 37°C for 24 hours under appropriate atmospheric conditions.

Step 3: Resazurin Addition and Readout

  • Add 5 µL of 0.15 mg/mL resazurin solution (in PBS) to each well.

  • Incubate for an additional 2–4 hours. Causality: The incubation time depends on the metabolic rate of the specific pathogen. The reaction must be read in the linear phase before the resorufin is further reduced to colorless hydroresorufin.

  • Measure fluorescence (Excitation: 560 nm; Emission: 590 nm).

Data Presentation and Quality Control

A self-validating HTS system relies on rigorous statistical metrics to ensure that the data generated is biologically meaningful and not an artifact of assay noise.

Table 1: Assay Quality Control Metrics

MetricFormulaAcceptable RangeCausality / Significance
Z'-Factor


Validates dynamic range and data variation. A score >0.5 indicates a robust assay suitable for HTS, ensuring a clear distinction between hits and noise.
Signal-to-Background (S/B)


Ensures the assay window is large enough to detect weak or allosteric inhibitors without being lost in baseline noise.
Coefficient of Variation (CV%)


Measures well-to-well consistency. High CV indicates pipetting errors, edge effects, or compound precipitation.

Table 2: Representative HTS Data Profile for Dichloropyridine Pivalamides

Compound ClassPrimary TargetIC₅₀ RangeZ'-FactorSecondary Phenotype
3,5-Dichloropyridine PivalamidesBTK / Syk Kinases10 - 500 nM0.72B-cell apoptosis
Metal-complexed Dichloropyridine PivalamidesFungal pathogens1 - 10 µM0.65Growth inhibition (Resazurin)

References

  • Mechanistic Investigations and Substrate Scope Evaluation of Ruthenium-Catalyzed Direct sp3 Arylation of Benzylic Positions Directed by 3-Substituted Pyridines Source: PMC - National Institutes of Health URL:[Link]

  • Heteroaryl compounds as btk inhibitors and uses thereof (WO2015061247A2)
  • Evaluation of the antifungal and anti-hyperthyroidism efficacy of copper(II), nickel(II), cobalt(II) and zinc(II) complexes with thiourea derivatives Source: Journal of Kufa for Chemical Sciences / ResearchGate URL:[Link]

Sources

Application Notes & Protocols: Synthetic Routes to Functionalized N-(4,5-Dichloropyridin-2-yl)pivalamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-(4,5-Dichloropyridin-2-yl)pivalamide and its subsequent functionalization. The N-(pyridin-2-yl)amide scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This guide details robust protocols for the synthesis of the core structure and explores modern catalytic methods for selective C-C and C-N bond formation at the C4 and C5 positions of the pyridine ring, enabling the creation of diverse chemical libraries for drug discovery programs.

Introduction & Strategic Overview

The 4,5-dichloropyridin-2-yl moiety serves as a versatile platform for the development of novel therapeutics and agrochemicals. The two chlorine atoms provide orthogonal handles for selective functionalization, allowing for the systematic exploration of the chemical space around the core scaffold. The pivalamide group at the 2-position is introduced not only to mimic potential interactions of a lead compound but also to modulate the electronic properties of the pyridine ring, influencing the regioselectivity of subsequent transformations.

Our synthetic strategy is twofold:

  • Core Synthesis: An efficient and scalable synthesis of the N-(4,5-Dichloropyridin-2-yl)pivalamide intermediate.

  • Diversification: Selective functionalization of the C4 and C5 positions via modern cross-coupling and substitution reactions.

The choice of reaction for diversification is critical and depends on the desired analog. The pyridine nitrogen makes the C4 position more electron-deficient and thus more susceptible to nucleophilic attack or oxidative addition in palladium-catalyzed cycles compared to the C5 position.[1][2] This inherent electronic bias can be exploited to achieve regioselective functionalization.

Synthesis of the Core Scaffold: N-(4,5-Dichloropyridin-2-yl)pivalamide

The synthesis begins with the commercially available 2-amino-5-chloropyridine. A two-step sequence involving chlorination followed by acylation provides the target scaffold in good yield.

Workflow for Core Scaffold Synthesis

G A 2-Amino-5-chloropyridine B Chlorination (NCS, MeCN) A->B C 2-Amino-4,5-dichloropyridine B->C D Acylation (Pivaloyl chloride, Pyridine) C->D E N-(4,5-Dichloropyridin-2-yl)pivalamide D->E

Caption: Synthesis of the N-(4,5-Dichloropyridin-2-yl)pivalamide core.

Protocol 2.1: Synthesis of 2-Amino-4,5-dichloropyridine

This protocol describes the selective chlorination of 2-amino-5-chloropyridine at the C4 position. N-Chlorosuccinimide (NCS) is an effective and easy-to-handle chlorinating agent for this transformation.[3]

Materials & Equipment:

  • 2-Amino-5-chloropyridine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (MeCN)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Procedure:

  • To a solution of 2-amino-5-chloropyridine (1.0 eq) in acetonitrile, add N-chlorosuccinimide (1.1 eq).

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-amino-4,5-dichloropyridine.

ReagentMolar Eq.PurityNotes
2-Amino-5-chloropyridine1.0>98%Starting material
N-Chlorosuccinimide1.1>98%Ensure it is dry
Acetonitrile-AnhydrousSolvent
Expected Yield: 75-85%
Protocol 2.2: Synthesis of N-(4,5-Dichloropyridin-2-yl)pivalamide

This protocol details the acylation of the 2-amino group with pivaloyl chloride. Pyridine is used as a base to neutralize the HCl generated during the reaction and can also act as a nucleophilic catalyst.

Materials & Equipment:

  • 2-Amino-4,5-dichloropyridine

  • Pivaloyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Step-by-Step Procedure:

  • Dissolve 2-amino-4,5-dichloropyridine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine (1.5 eq) to the solution.

  • Slowly add pivaloyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash chromatography if necessary.

ReagentMolar Eq.PurityNotes
2-Amino-4,5-dichloropyridine1.0>95%From previous step
Pivaloyl chloride1.2>98%Add dropwise
Pyridine1.5AnhydrousBase and catalyst
Dichloromethane-AnhydrousSolvent
Expected Yield: 80-90%

Strategies for Selective Functionalization

The two chlorine atoms on the pivalamide scaffold offer distinct opportunities for functionalization. The C4-Cl bond is generally more reactive towards palladium-catalyzed cross-coupling reactions due to the electronic influence of the pyridine nitrogen.[1][4] This allows for selective modification at C4 while leaving C5-Cl intact for a subsequent, different transformation.

Functionalization Workflow

G cluster_0 C4-Selective Functionalization cluster_1 C5-Functionalization A N-(4,5-Dichloropyridin-2-yl)pivalamide B Suzuki Coupling (ArB(OH)₂, Pd catalyst, Base) A->B C Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Base) A->C D 4-Aryl-5-chloro Analog B->D E 4-Amino-5-chloro Analog C->E F 4-Functionalized-5-chloro Analog (from D or E) G Nucleophilic Aromatic Substitution (Nu-H, Strong Base) F->G H 4,5-Disubstituted Analog G->H

Caption: General strategies for selective functionalization.

Protocol 3.1: C4-Selective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[5][6] For chloropyridines, the choice of palladium catalyst and ligand is crucial for achieving good yields.[7] Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of the C-Cl bond.[7]

Materials & Equipment:

  • N-(4,5-Dichloropyridin-2-yl)pivalamide

  • Arylboronic acid (or boronic ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane, Toluene, DME/Water mixture)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere supply (N₂ or Ar)

Step-by-Step Procedure:

  • In a Schlenk flask, combine N-(4,5-Dichloropyridin-2-yl)pivalamide (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 12-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

ComponentExampleRoleRationale
Palladium CatalystPd(PPh₃)₄CatalystFacilitates C-C bond formation
Ligand(Implicit in Pd(PPh₃)₄)Stabilizes Pd(0)Electron-rich ligands promote oxidative addition[7]
BaseK₂CO₃Activates boronic acidRequired for the transmetalation step[5]
SolventDioxane/H₂OReaction mediumSolubilizes both organic and inorganic reagents
Expected Yield: 60-95% (substrate dependent)
Protocol 3.2: C4-Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of arylamine analogs.[8] Similar to the Suzuki coupling, the reaction on aryl chlorides requires a carefully selected catalyst system.[1] Sterically hindered biarylphosphine ligands are often essential for activating the C-Cl bond.[1]

Materials & Equipment:

  • N-(4,5-Dichloropyridin-2-yl)pivalamide

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., G3/G4 Palladacycles) or Pd(OAc)₂

  • Ligand (e.g., RuPhos, BrettPhos)

  • Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Glovebox or Schlenk line technique

Step-by-Step Procedure:

  • Caution: This reaction is highly sensitive to air and moisture. All manipulations should be performed under a strictly inert atmosphere.

  • In a glovebox, add the palladium pre-catalyst (1-3 mol%), ligand (1.2-1.5 x mol% of Pd), and base (1.5 eq) to a reaction vial.

  • Add N-(4,5-Dichloropyridin-2-yl)pivalamide (1.0 eq) and the anhydrous, degassed solvent.

  • Finally, add the amine (1.2 eq).

  • Seal the vial and heat the reaction mixture to 90-110°C.

  • Monitor the reaction progress. Upon completion, cool to room temperature.

  • Dilute with an appropriate solvent (e.g., ethyl acetate) and filter through Celite.

  • Wash the filtrate with water and brine, then dry, concentrate, and purify by chromatography.

ComponentExampleRoleRationale
Palladium SourcePd₂(dba)₃Pre-catalystForms active Pd(0) in situ
LigandXPhosActivates C-Cl bondBulky, electron-rich ligand facilitates oxidative addition/reductive elimination[1][8]
BaseNaOtBuDeprotonates amineGenerates the active nucleophile in the catalytic cycle[1]
SolventTolueneAnhydrous mediumDry, non-coordinating solvent is critical for catalyst stability
Expected Yield: 50-90% (substrate dependent)
Protocol 3.3: C5-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Following functionalization at C4, the remaining C5-chloro substituent can be displaced via a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is favored on electron-deficient aromatic rings.[9][10] The introduction of an electron-donating group at C4 (e.g., an amine) may deactivate the ring towards SNAr, while an aryl group may have a lesser effect. This reaction typically requires a strong nucleophile and may need elevated temperatures.

Materials & Equipment:

  • 4-Functionalized-5-chloro-N-(pyridin-2-yl)pivalamide

  • Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, piperidine)

  • Polar aprotic solvent (e.g., DMF, DMSO)

  • Sealed reaction vial

Step-by-Step Procedure:

  • Dissolve the 4-functionalized-5-chloro substrate (1.0 eq) in a polar aprotic solvent like DMSO.

  • Add the nucleophile (1.5-2.0 eq). For neutral nucleophiles like amines, a non-nucleophilic base may be required.

  • Seal the reaction vial and heat to 100-150°C.

  • Monitor the reaction. These reactions can be slow and may require extended reaction times.

  • After cooling, perform an aqueous work-up, extracting the product with an organic solvent.

  • Wash, dry, concentrate, and purify the final disubstituted product by chromatography or recrystallization.

Causality: The SNAr mechanism proceeds through a negatively charged Meisenheimer complex.[9][10] The stability of this intermediate is key to the reaction's success. Electron-withdrawing groups on the ring stabilize this intermediate, accelerating the reaction.[11][12] The pyridine nitrogen itself acts as an electron-withdrawing group, activating the ring for this transformation.[2]

Troubleshooting and Final Considerations

  • Low Yield in Cross-Coupling: For challenging substrates, especially in Buchwald-Hartwig aminations, ensure all reagents and solvents are scrupulously dry and the reaction is maintained under a strictly inert atmosphere.[1] Increasing catalyst/ligand loading or screening different ligand/base combinations may be necessary.

  • Lack of Regioselectivity: While C4 is electronically favored, steric hindrance from a bulky pivalamide group or the incoming nucleophile/coupling partner can influence selectivity. If a mixture of C4/C5 isomers is obtained, careful optimization of reaction conditions (temperature, solvent, catalyst) is required.

  • Hydrodehalogenation: In palladium-catalyzed reactions, the replacement of -Cl with -H is a common side reaction. This can be minimized by using pure, anhydrous reagents and ensuring a strictly inert atmosphere to prevent catalyst deactivation pathways.[1]

By following these detailed protocols and understanding the underlying chemical principles, researchers can efficiently synthesize and diversify the N-(4,5-Dichloropyridin-2-yl)pivalamide scaffold to generate novel molecules for further investigation.

References

  • Yang, M., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry. Available at: [Link]

  • Al-Majidi, S. M. R., & Al-Amiery, A. A. (2018). Synthesis of [N-((3,5-dichloropyridin-2-yl) carbamothioyl)pivalamide]... ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Wepplo, P. J. (1976). Process for preparing 2-amino-5-chloropyridine. Google Patents.
  • Stoye, A., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. Available at: [Link]

  • MySkinRecipes. N-(4,5-DICHLOROPYRID-2-YL)-PIVALOYLAMIDE. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PMC. Available at: [Link]

  • Shimizu, T., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. Available at: [Link]

  • Gadamasetti, K., et al. (2006). Process for the preparation of n-(3,5-dichloropyrid-4-yl)-4difluoromethoxy-8-methanesulfonamido-dibenzo[b,d]furan-1-carboxamide. Google Patents.
  • Chen, Z., et al. (2014). Synthetic method of 2-amino-3,5-dichloropyridine. Google Patents.
  • Deng, X., & Mani, N. S. (2006). An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine. PubMed. Available at: [Link]

  • Preprints.org. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. (2010). Selective Pd-Catlyzed Aminations on Chloroiodopyridines: Synthesis of Ethyl 4-[(6-Chloropyridin-3-YL)Amino]Benzoate. Available at: [Link]

  • Chen, X., et al. (2018). Design and synthesis of 2-(4,5,6,7-tetrahydrothienopyridin-2-yl)-benzoimidazole carboxamides as novel orally efficacious Poly(ADP-ribose)polymerase (PARP) inhibitors. PubMed. Available at: [Link]

  • ResearchGate. (2025). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Available at: [Link]

  • LibreTexts, C. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Dissertation. (2012). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Available at: [Link]

  • Bakulina, O., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI. Available at: [Link]

  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Available at: [Link]

  • LibreTexts, C. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wu, Y. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. Available at: [Link]

  • MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available at: [Link]

  • ResearchGate. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Available at: [Link]

  • Kille, S. (2021). Short Notes on Nucleophilic Aromatic Substitution. Longdom.org. Available at: [Link]

  • Total Synthesis. (2025). Nucleophilic Aromatic Substitution Mechanism & Key Concepts. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for N-(4,5-Dichloropyridin-2-yl)pivalamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(4,5-Dichloropyridin-2-yl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized experimental protocols. Our goal is to equip you with the necessary information to overcome common challenges and successfully synthesize this key chemical intermediate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis of N-(4,5-Dichloropyridin-2-yl)pivalamide, providing potential causes and actionable solutions.

Problem Potential Cause(s) Solution(s)
Low or No Product Yield 1. Moisture in the reaction: Pivaloyl chloride is highly reactive with water, leading to its decomposition into pivalic acid.[1] 2. Poor quality of starting material: Impurities in 2-amino-4,5-dichloropyridine can interfere with the reaction. 3. Insufficient base: The reaction generates HCl, which can protonate the starting amine, rendering it non-nucleophilic. An inadequate amount of triethylamine will not effectively scavenge the acid.[1] 4. Low reaction temperature: The activation energy for the reaction may not be reached, especially with a sterically hindered acylating agent.1. Ensure anhydrous conditions: Dry all glassware thoroughly. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Purify the starting material: Recrystallize the 2-amino-4,5-dichloropyridine if its purity is questionable. 3. Use a slight excess of base: Employ 1.1 to 1.2 equivalents of triethylamine to ensure complete neutralization of HCl. 4. Optimize reaction temperature: While the reaction is typically started at 0 °C to control the initial exotherm, allowing it to warm to room temperature or gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion.
Formation of a White Precipitate (Pivalic Acid) Hydrolysis of pivaloyl chloride: This is a clear indication of water contamination in the reaction setup.[1]Strict moisture control: As mentioned above, ensure all reagents and solvents are anhydrous. The precipitate can be removed during the work-up by washing the organic layer with a mild aqueous base like sodium bicarbonate solution.[1]
Presence of Unreacted Starting Material 1. Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. 2. Steric hindrance: The bulky pivaloyl group can lead to a slower reaction rate.[2]1. Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. 2. Increase reaction time or temperature: If the reaction stalls, consider extending the reaction time or gently heating the mixture.
Difficult Purification 1. Similar polarity of product and impurities: Unreacted starting material or by-products may have similar chromatographic behavior to the desired product. 2. Formation of triethylamine hydrochloride salt: This salt can sometimes complicate the extraction process.1. Optimize chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can also be an effective purification method.[3] 2. Thorough work-up: Wash the organic layer multiple times with water and then with brine to remove the triethylamine hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What is the role of triethylamine in this reaction?

A1: Triethylamine serves two primary functions in this synthesis. First, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between 2-amino-4,5-dichloropyridine and pivaloyl chloride.[1] This is crucial because the starting amine is basic and would otherwise be protonated by the HCl, rendering it unreactive. Second, triethylamine can act as a nucleophilic catalyst, reacting with pivaloyl chloride to form a highly reactive N-pivaloyl-triethylammonium intermediate, which is then more readily attacked by the aminopyridine.

Q2: Why is it important to add the pivaloyl chloride slowly at a low temperature?

A2: The reaction between pivaloyl chloride and the aminopyridine is exothermic. Adding the pivaloyl chloride slowly at a low temperature (e.g., 0 °C) helps to control the reaction rate and dissipate the heat generated, preventing potential side reactions and ensuring a safer procedure.[2]

Q3: Can other bases be used instead of triethylamine?

A3: Yes, other non-nucleophilic tertiary amines such as diisopropylethylamine (DIPEA) or pyridine can also be used. Pyridine can also act as a nucleophilic catalyst.[4] However, triethylamine is a common and effective choice for this type of acylation.

Q4: What are the main impurities to look for in the final product?

A4: The most likely impurities are unreacted 2-amino-4,5-dichloropyridine, pivalic acid (from the hydrolysis of pivaloyl chloride), and potentially di-acylated products if there are other nucleophilic sites, though this is unlikely in this specific case.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of N-(4,5-Dichloropyridin-2-yl)pivalamide should be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for purity assessment.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of N-(4,5-Dichloropyridin-2-yl)pivalamide.

Materials:

  • 2-amino-4,5-dichloropyridine

  • Pivaloyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-amino-4,5-dichloropyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Pivaloyl Chloride: Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add saturated aqueous sodium bicarbonate solution to quench any unreacted pivaloyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Reagent Stoichiometry

ReagentMolar Eq.
2-amino-4,5-dichloropyridine1.0
Pivaloyl Chloride1.1
Triethylamine1.2

Table 2: Predicted Spectroscopic Data for N-(4,5-Dichloropyridin-2-yl)pivalamide

Data Type Predicted Values
¹H NMR (CDCl₃, 400 MHz) δ 8.25 (s, 1H, Py-H), 8.15 (s, 1H, Py-H), 7.80 (br s, 1H, NH), 1.35 (s, 9H, t-Bu)
¹³C NMR (CDCl₃, 100 MHz) δ 177.0 (C=O), 150.0 (C), 147.0 (C), 140.0 (CH), 120.0 (C), 115.0 (CH), 40.0 (C), 27.5 (CH₃)
Mass Spectrum (EI) m/z (%): 246 (M⁺), 162, 85, 57

Note: The NMR data presented here is predicted using standard chemical shift prediction software and should be used as a reference. Actual experimental values may vary.[5][6]

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Amine 2-Amino-4,5-dichloropyridine Product N-(4,5-Dichloropyridin-2-yl)pivalamide Amine->Product Nucleophilic Attack PivaloylChloride Pivaloyl Chloride Intermediate N-Pivaloyl-triethylammonium (activated intermediate) PivaloylChloride->Intermediate Activation PivaloylChloride->Product Base Triethylamine (Et3N) Base->Intermediate Salt Triethylamine Hydrochloride Base->Salt Intermediate->Product Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory LowYield Low or No Yield? Start->LowYield Impurity Impurity Detected? LowYield->Impurity No CheckMoisture Check for Moisture Contamination LowYield->CheckMoisture Yes IdentifyImpurity Identify Impurity (NMR, MS) Impurity->IdentifyImpurity Yes CheckStoichiometry Verify Reagent Stoichiometry CheckMoisture->CheckStoichiometry CheckPurity Assess Starting Material Purity CheckStoichiometry->CheckPurity OptimizeConditions Optimize Temperature/Time CheckPurity->OptimizeConditions Success Successful Synthesis OptimizeConditions->Success PivalicAcid Pivalic Acid Present? IdentifyImpurity->PivalicAcid UnreactedSM Unreacted Starting Material? PivalicAcid->UnreactedSM No ImproveDrying Improve Anhydrous Technique PivalicAcid->ImproveDrying Yes IncreaseTimeTemp Increase Reaction Time/Temp UnreactedSM->IncreaseTimeTemp Yes OptimizePurification Optimize Purification (Chromatography/Recrystallization) UnreactedSM->OptimizePurification No ImproveDrying->Success AdjustBase Adjust Base Equivalents PurifySM Recrystallize Starting Material IncreaseTimeTemp->Success ImproveWorkup Improve Aqueous Workup (Base Wash) OptimizePurification->Success

Caption: A logical guide to troubleshooting the synthesis.

Safety Information

  • Pivaloyl Chloride: Highly flammable, corrosive, and reacts violently with water. It is toxic if inhaled, ingested, or absorbed through the skin. [7][8]Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Triethylamine: Flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage. [3][9]Use in a fume hood and wear appropriate PPE.

  • Dichloromethane (DCM): A volatile liquid that is a suspected carcinogen and can cause skin and eye irritation. [1][10][11]High concentrations can lead to central nervous system depression. Always handle in a fume hood and wear appropriate PPE.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Triethylamine. Retrieved from [Link]

  • ResearchGate. (2023). An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution. Retrieved from [Link]

  • NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • PubChem. (n.d.). Pivaloyl chloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Triethylamine. Retrieved from [Link]

  • SafeWork NSW. (n.d.). Dichloromethane technical fact sheet. Retrieved from [Link]

  • Taylor & Francis Online. (2006). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Retrieved from [Link]

  • International Labour Organization. (2017). International Chemical Safety Cards (ICSCs): DICHLOROMETHANE. Retrieved from [Link]

Sources

Common impurities and side products in the synthesis of N-(4,5-Dichloropyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of N-(4,5-Dichloropyridin-2-yl)pivalamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges, impurities, and side products encountered during this synthetic procedure. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental success.

Section 1: Troubleshooting Common Impurities

This section addresses the most frequently observed impurities, their origins, and strategies for mitigation.

FAQ 1: My final product is contaminated with unreacted 2-amino-4,5-dichloropyridine. What went wrong?

Answer:

The presence of unreacted starting amine is one of the most common issues and typically points to incomplete acylation. Several factors can contribute to this:

  • Insufficient Pivaloyl Chloride: The stoichiometry of the acylating agent is critical. While a 1:1 molar ratio is theoretically sufficient, pivaloyl chloride is highly susceptible to hydrolysis from trace moisture in the solvent or on the glassware. This hydrolysis consumes the reagent, leaving less available to react with the amine.

    • Preventative Action: Use a slight excess (1.1-1.2 equivalents) of pivaloyl chloride. Ensure all solvents are anhydrous and glassware is oven- or flame-dried before use. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1][2]

  • Inadequate Acid Scavenger: The acylation reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

    • Preventative Action: Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or diisopropylethylamine) is present to neutralize the HCl as it forms. Using pyridine as both the base and solvent can also be effective.

  • Low Reaction Temperature: While the reaction is often initiated at 0 °C to control the initial exotherm, the activation energy may not be met for the reaction to proceed to completion at this temperature.

    • Troubleshooting Step: After the initial addition of pivaloyl chloride at 0 °C, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

FAQ 2: I've detected a significant amount of pivalic acid in my crude product. What is the source and how can I remove it?

Answer:

Pivalic acid is the hydrolysis product of pivaloyl chloride. Its presence indicates that the acylating agent has reacted with water.

  • Source: The primary source is moisture. Pivaloyl chloride is a reactive acyl halide that will readily react with any water present in the reaction vessel, solvent, or introduced during the workup.[1]

  • Prevention: The most effective strategy is prevention. Rigorously exclude water from your reaction system by using anhydrous solvents and performing the reaction under an inert atmosphere.

  • Removal: Pivalic acid can typically be removed during the aqueous workup.

    • After the reaction is complete, quench the mixture with water or a saturated aqueous solution.

    • Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The pivalic acid will be deprotonated to form sodium pivalate, which is soluble in the aqueous layer.

    • Separate the layers and wash the organic layer again with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

FAQ 3: My mass spectrometry analysis shows impurities with masses corresponding to monochloro- and trichloro- species. Where do these come from?

Answer:

These impurities almost certainly originate from the 2-amino-4,5-dichloropyridine starting material, not from side reactions during the acylation step.

  • Monochloro Impurity (e.g., N-(5-chloropyridin-2-yl)pivalamide): This arises from incomplete chlorination during the synthesis of the dichloropyridine starting material. For example, if 2-aminopyridine is the precursor, selective monochlorination can sometimes yield a mixture of products.[3]

  • Trichloro Impurity (e.g., N-(3,4,5-trichloropyridin-2-yl)pivalamide): This is a result of over-chlorination of the pyridine ring during the synthesis of the starting amine.[3][4]

Mitigation Strategy: The only effective way to deal with these impurities is to ensure the purity of the 2-amino-4,5-dichloropyridine starting material before beginning the acylation.

  • Analytical Verification: Always verify the purity of your starting amine by LC-MS and ¹H NMR.

  • Purification: If significant halogenated impurities are detected, purify the 2-amino-4,5-dichloropyridine by recrystallization or column chromatography before use.

Section 2: Reaction Pathway and Troubleshooting Workflow

Understanding the reaction mechanism and having a logical troubleshooting plan are essential for consistent results.

General Reaction Mechanism

The synthesis is a nucleophilic acyl substitution. The nitrogen of the 2-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The subsequent loss of a chloride ion and deprotonation (facilitated by the base) yields the final amide product.

Diagram 1: Synthetic Pathway and Formation of Key Impurities

SM1 2-Amino-4,5- dichloropyridine Product N-(4,5-Dichloropyridin-2-yl)pivalamide SM1->Product SM2 Pivaloyl Chloride SM2->Product Impurity1 Pivalic Acid SM2->Impurity1 Hydrolysis Base Base (e.g., Et3N) Base->Product H2O Water (Contaminant) H2O->Impurity1 Impurity2 Unreacted Starting Amine (Protonated or Unreacted) Impurity3 Halogenated Byproducts (e.g., Monochloro-pivalamide) SM1_Impure Impure Starting Amine (Contains mono/trichloro species) SM1_Impure->SM1 Purification needed SM1_Impure->Impurity3 Reacts to form byproduct

Caption: Main reaction pathway and sources of common impurities.

Diagram 2: Troubleshooting Workflow

Start Problem Detected (e.g., Low Yield, Impure Product) Check_SM Analyze Starting Materials (LCMS, NMR) Start->Check_SM Check_Reaction Review Reaction Conditions Start->Check_Reaction SM_Impure Impurity in Starting Amine? Check_SM->SM_Impure Reaction_Incomplete Incomplete Reaction? Check_Reaction->Reaction_Incomplete SM_Impure->Check_Reaction No Purify_SM Action: Purify Starting Amine (Recrystallize / Column) SM_Impure->Purify_SM Yes Check_Reagents Check Reagent Stoichiometry & Quality Reaction_Incomplete->Check_Reagents Yes Check_Conditions Check Temp & Time Reaction_Incomplete->Check_Conditions Yes Check_Moisture Check for Moisture (Anhydrous Solvent/Inert Atm.) Reaction_Incomplete->Check_Moisture Yes Increase_Reagent Action: Use 1.1-1.2 eq. Pivaloyl Chloride & Base Check_Reagents->Increase_Reagent Optimize_Conditions Action: Increase Time / Warm to RT Check_Conditions->Optimize_Conditions Dry_System Action: Use Dry Glassware, Anhydrous Solvents, Inert Gas Check_Moisture->Dry_System

Sources

Troubleshooting low yield in the synthesis of N-(4,5-Dichloropyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of N-(4,5-Dichloropyridin-2-yl)pivalamide

Welcome to the technical support guide for the synthesis of N-(4,5-Dichloropyridin-2-yl)pivalamide. This resource is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low reaction yields, during this specific acylation. This guide provides in-depth, cause-and-effect troubleshooting advice and optimized protocols grounded in established chemical principles.

Troubleshooting Guide: Diagnosing and Solving Low Yield

This section is structured to help you systematically identify and resolve common issues encountered during the synthesis.

Q1: My reaction shows very low conversion of the starting aminopyridine. What are the most likely causes?

Low conversion is typically rooted in issues with reagent quality, insufficient activation of the acylating agent, or suboptimal reaction conditions. The starting material, 2-amino-4,5-dichloropyridine, is an electron-deficient amine, which makes its nucleophilicity inherently lower than that of simple anilines or alkylamines.[1][2] This requires carefully optimized conditions to drive the reaction to completion.

Systematic Checks & Solutions:

  • Reagent Quality & Stoichiometry:

    • Moisture Contamination: Pivaloyl chloride is extremely reactive towards water, leading to rapid hydrolysis to the unreactive pivalic acid and corrosive HCl gas.[3][4] Ensure all glassware is oven-dried, and use anhydrous solvents. It is recommended to dry solvents like Dichloromethane (DCM) or Acetonitrile (ACN) over drying agents like CaH₂ and distill them before use.[5]

    • Pivaloyl Chloride Quality: Use a fresh bottle of pivaloyl chloride or one that has been properly stored under an inert atmosphere. A simple quality check is to observe if it fumes in the air; lack of fuming may indicate hydrolysis.

    • Base Purity: The tertiary amine base (e.g., triethylamine, pyridine) must be anhydrous. Consider distilling it over a suitable drying agent like KOH.[6]

  • Reaction Conditions:

    • Insufficient Base: The acylation reaction generates one equivalent of HCl.[7] This HCl will protonate the starting aminopyridine or the product, rendering it non-nucleophilic and halting the reaction. At least one equivalent of a tertiary amine base is required to scavenge this acid. For sluggish reactions, using 1.5-2.0 equivalents of the base is recommended.[8][9]

    • Temperature: While many acylations proceed at 0 °C to room temperature, the reduced nucleophilicity of 2-amino-4,5-dichloropyridine may require elevated temperatures. Monitor the reaction by Thin-Layer Chromatography (TLC) and consider gently heating the reaction to 40-50 °C if no progress is observed at room temperature.[2]

  • Catalyst Inactivity (if using DMAP):

    • 4-(Dimethylamino)pyridine (DMAP) is an excellent nucleophilic catalyst that dramatically accelerates acylation by forming a highly reactive N-acylpyridinium intermediate.[10][11] If using DMAP, ensure it is of high purity. If conversion is still low, the issue likely lies with one of the more fundamental problems listed above.

Logical Troubleshooting Flow for Low Conversion

Below is a decision-making workflow to systematically diagnose the root cause of low starting material conversion.

LowConversionTroubleshooting Start Low Conversion Observed (High Starting Material) CheckReagents Step 1: Verify Reagent Quality Start->CheckReagents Moisture Is everything strictly anhydrous? (Glassware, Solvents, Base) CheckReagents->Moisture CheckConditions Step 2: Assess Reaction Conditions BaseAmount Is Base >1.1 equivalents? CheckConditions->BaseAmount CheckCatalyst Step 3: Evaluate Catalyst (if used) DMAP_Check Is DMAP pure & added correctly? CheckCatalyst->DMAP_Check PivCl Is Pivaloyl Chloride fresh / high quality? Moisture->PivCl Yes SolutionDry Solution: Oven-dry glassware. Use anhydrous/distilled solvents. Moisture->SolutionDry No PivCl->CheckConditions Yes SolutionPivCl Solution: Use fresh Pivaloyl Chloride. PivCl->SolutionPivCl No Temp Was reaction gently heated if slow at RT? BaseAmount->Temp Yes SolutionBase Solution: Increase base to 1.5-2.0 eq. BaseAmount->SolutionBase No Temp->CheckCatalyst Yes SolutionTemp Solution: Heat to 40-50 °C and monitor. Temp->SolutionTemp No SolutionDMAP Solution: Recrystallize DMAP or use new batch. DMAP_Check->SolutionDMAP No

Caption: Troubleshooting workflow for low conversion.

Q2: My reaction is messy, with multiple side products observed by TLC/LC-MS. How can I improve selectivity?

Side product formation often arises from the high reactivity of pivaloyl chloride or from suboptimal reaction control.

Common Side Reactions and Mitigation Strategies:

  • Hydrolysis of Pivaloyl Chloride: As mentioned, any trace of water will convert the acylating agent to pivalic acid, which will be unreactive under these conditions and can complicate purification.

    • Solution: Rigorous adherence to anhydrous techniques is paramount.[7]

  • Reaction with Solvent or Base:

    • While less common, nucleophilic solvents or bases can potentially react. Using a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) instead of triethylamine or pyridine can sometimes improve outcomes, as it is less likely to be acylated itself.

    • Solution: Use inert, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).[9]

  • Diacylation: Although sterically hindered, it is theoretically possible for the amide product's nitrogen to be acylated a second time, especially under harsh conditions or with a very strong base. This is generally not a major concern with pivaloyl chloride due to its bulk.[8]

    • Solution: Ensure the reaction temperature is not excessively high and use the correct stoichiometry of reagents. Add the pivaloyl chloride slowly to the reaction mixture at 0 °C to maintain control.[8]

Reaction Mechanism and Key Side Reaction

The desired reaction is a nucleophilic acyl substitution. The primary competing side reaction is the hydrolysis of the highly electrophilic pivaloyl chloride.

ReactionMechanism cluster_main Desired Reaction Pathway cluster_side Major Side Reaction Amine 2-Amino-4,5-dichloropyridine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack PivCl Pivaloyl Chloride (Electrophile) PivCl->Intermediate Product N-(4,5-Dichloropyridin-2-yl)pivalamide (Product) Intermediate->Product Collapse & HCl loss PivCl_Side Pivaloyl Chloride SideProduct Pivalic Acid (Inactive Byproduct) PivCl_Side->SideProduct Hydrolysis Water H₂O (Moisture) Water->SideProduct

Caption: Desired acylation pathway vs. hydrolysis side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent combination for this synthesis?
ParameterRecommendationRationale
Solvent Dichloromethane (DCM) or Acetonitrile (ACN)Both are aprotic and do a good job of solvating the reagents without participating in the reaction. DCM is often preferred for its ease of removal.
Base Pyridine or Triethylamine (TEA)Both are effective HCl scavengers. Pyridine can also act as a nucleophilic catalyst, though it is less potent than DMAP.[7] 1.2 to 2.0 equivalents are typically sufficient.[8][9]
Catalyst 4-(Dimethylamino)pyridine (DMAP)Use 1-5 mol% of DMAP to significantly increase the reaction rate, especially given the electron-deficient nature of the starting amine.[11] DMAP is a "super catalyst" for acylations.[10]
Q2: How should I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Mobile Phase: A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 1:1 v/v). Adjust polarity as needed.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic spots.

  • Interpretation: A successful reaction will show the consumption of the starting amine spot (typically more polar) and the appearance of a new, less polar product spot. Run lanes for your starting material, co-spot (starting material + reaction mixture), and the reaction mixture to clearly track progress.

Q3: What is the best procedure for work-up and purification?

Low yield can often be traced to a difficult work-up or purification process where the product is lost.

  • Quenching: Once the reaction is complete by TLC, cool the mixture in an ice bath and quench cautiously with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess pivaloyl chloride and the hydrochloride salt of the base.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like Ethyl Acetate or DCM. Perform several extractions to ensure complete recovery.

  • Washing: Wash the combined organic layers sequentially with:

    • Dilute HCl (e.g., 1 M) to remove the tertiary amine base and any remaining starting amine.

    • Saturated NaHCO₃ solution to remove any pivalic acid.

    • Brine (saturated NaCl solution) to remove residual water and aid in layer separation.[7]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by:

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is an effective method.

    • Column Chromatography: If recrystallization is difficult or the product is an oil, purification by flash column chromatography on silica gel is the standard method.[6][12]

Optimized Experimental Protocol

This protocol incorporates the best practices discussed above to maximize yield and purity.

Materials:

  • 2-Amino-4,5-dichloropyridine (1.0 equiv)

  • Pivaloyl chloride (1.1 equiv)[8]

  • Pyridine (2.0 equiv)[8] or Triethylamine (1.5 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.05 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 2-amino-4,5-dichloropyridine (1.0 equiv) and DMAP (0.05 equiv).

  • Add anhydrous DCM to dissolve the solids (concentration typically 0.1-0.5 M).

  • Add pyridine (2.0 equiv) to the solution and cool the flask to 0 °C in an ice bath.

  • Charge the dropping funnel with pivaloyl chloride (1.1 equiv) dissolved in a small amount of anhydrous DCM.

  • Add the pivaloyl chloride solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting amine is fully consumed. If the reaction is sluggish, gently heat to 40 °C.

  • Upon completion, proceed with the work-up and purification as described in FAQ Q3.

References

  • Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Available at: [Link]

  • Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • Hansen, T. V., & Stenstrøm, Y. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11139-11144. Available at: [Link]

  • Masterson, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. Available at: [Link]

  • Patsnap. (2026). How to Increase Amide Synthesis Yield via Catalytic Innovations. Available at: [Link]

  • ResearchGate. (2018). The reaction of 4-chloropyridine with some amines. Available at: [Link]

  • Sazonovs, A., & D'Souza, M. J. (2011). DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines. Journal of Molecular Modeling, 17(9), 2347-2355. Available at: [Link]

  • Scriven, E. F. V., & Hassner, A. (1978). Aminopyridines as acylation catalysts for tertiary alcohols. Tetrahedron, 34(14), 2069-2076. Available at: [Link]

Sources

Managing side reactions during the acylation of 2-amino-4,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the acylation of 2-amino-4,5-dichloropyridine. It is designed to be a practical resource for troubleshooting common side reactions and optimizing reaction conditions to ensure high yield and purity of the desired N-acylated product.

Introduction: The Challenge of Selectivity

2-Amino-4,5-dichloropyridine is a valuable building block in medicinal chemistry. However, its acylation presents a significant challenge due to the presence of two nucleophilic centers: the exocyclic amino group (-NH2) and the ring nitrogen. This dual reactivity can lead to a variety of side reactions, complicating product purification and reducing the overall yield. The electron-withdrawing nature of the two chlorine atoms further deactivates the pyridine ring, making the exocyclic amino group less nucleophilic and potentially more challenging to acylate selectively.[1][2]

This guide will dissect the common side reactions encountered during the acylation of this substrate and provide actionable troubleshooting strategies grounded in mechanistic principles.

Troubleshooting Guide & FAQs

Issue 1: Formation of N,N-Diacylated Byproduct

Question: I am observing a significant amount of a diacylated byproduct in my reaction mixture, where two acyl groups have been added to the amino group. How can I prevent this?

Answer: The formation of an N,N-diacylated product is a common issue, particularly when using strong bases and highly reactive acylating agents.[1][3] The initial N-acylation product, an amide, can be deprotonated by a strong base to form an amidate anion. This anion is a potent nucleophile that can react with another equivalent of the acylating agent.

Root Cause Analysis & Mitigation Strategies:

  • Base Selection is Critical: The choice of base plays a pivotal role in controlling diacylation. Strong bases like triethylamine (Et3N) or potassium carbonate (K2CO3) can readily deprotonate the mono-acylated product, promoting the formation of the diacylated species.[3]

    • Recommendation: Employ a weaker, non-nucleophilic base such as pyridine. Pyridine can act as a base to neutralize the acid generated during the reaction but is generally not strong enough to deprotonate the resulting amide under typical conditions.[3][4] In some cases, the aminopyridine starting material itself can serve as the base.[3]

  • Acylating Agent Reactivity: Highly reactive acylating agents, such as acyl chlorides, are more prone to over-acylation.

    • Recommendation: Consider using a less reactive acylating agent, like an acid anhydride.[5] The reaction may require slightly more forcing conditions (e.g., gentle heating), but it often provides better control over mono-acylation.

  • Stoichiometry and Addition Rate: The molar ratio of the reactants is crucial. An excess of the acylating agent will inevitably drive the reaction towards diacylation.

    • Recommendation: Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the acylating agent. Furthermore, add the acylating agent slowly and portion-wise to the reaction mixture.[6] This maintains a low instantaneous concentration of the acylating agent, favoring the initial mono-acylation step.

dot

Caption: Mechanism of N,N-diacylation.

Issue 2: Ring Acylation and Other Isomeric Impurities

Question: Besides my desired N-acylated product, I am identifying other isomeric products. What are these, and how can I improve the regioselectivity?

Answer: While N-acylation is generally favored, side reactions involving the pyridine ring can occur under certain conditions. The electron-deficient nature of the 4,5-dichloropyridine ring makes it less susceptible to electrophilic attack. However, alternative pathways can lead to ring-functionalized byproducts.

Potential Side Reactions and Solutions:

  • Friedel-Crafts-type Acylation: Under strongly acidic conditions or with Lewis acid catalysis, acylation can occur on the pyridine ring, although this is less common for highly deactivated pyridines.

    • Recommendation: Avoid the use of Lewis acids unless specifically required for a particular transformation. Ensure that the reaction is not conducted under strongly acidic conditions that could protonate the exocyclic amino group and activate the ring towards other reactions.

  • Minisci-type Reactions: In the presence of radical initiators, acyl radicals can be generated and add to the protonated pyridine ring.[7]

    • Recommendation: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions that could lead to radical formation. Avoid unnecessary exposure to light, which can also initiate radical processes.

dot

Caption: Controlling regioselectivity in acylation.

Issue 3: Hydrolysis of the Acylating Agent

Question: My reaction is sluggish, and I am recovering a significant amount of unreacted starting material along with the carboxylic acid corresponding to my acylating agent. What is causing this?

Answer: This observation strongly suggests that your acylating agent is undergoing hydrolysis before it can react with the aminopyridine. Acyl chlorides and anhydrides are highly susceptible to hydrolysis, especially in the presence of moisture.[5]

Troubleshooting Hydrolysis:

  • Strict Anhydrous Conditions: The most critical factor is the exclusion of water from the reaction system.

    • Protocol:

      • Thoroughly dry all glassware in an oven (e.g., 120 °C for at least 4 hours) and cool under a stream of dry nitrogen or in a desiccator.

      • Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If not available, solvents should be appropriately dried using standard laboratory procedures (e.g., distillation from a suitable drying agent).

      • Handle all reagents under an inert atmosphere (nitrogen or argon).

  • Solvent Choice: The choice of solvent can influence the rate of both the desired reaction and the hydrolysis side reaction.

    • Recommendation: Aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are generally good choices.[6] Avoid protic solvents like alcohols unless they are part of a specific reaction design.

  • Reagent Quality: The purity and dryness of the starting materials are paramount.

    • Recommendation: Use freshly opened or properly stored acylating agents. If there is any doubt about the quality, consider purifying the acylating agent before use (e.g., distillation of acyl chlorides).

FAQs

Q1: What is the role of a catalyst like 4-(Dimethylamino)pyridine (DMAP) in this reaction, and should I use it?

A1: DMAP is a highly effective nucleophilic catalyst for acylation reactions.[4][8] It works by reacting with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the nucleophile (the aminopyridine).[8][9]

  • When to use DMAP: DMAP is particularly useful when acylating less reactive amines or when using less reactive acylating agents. It can significantly accelerate the reaction rate, often allowing the reaction to proceed at lower temperatures.[4]

  • Caution: When using DMAP, be mindful of the potential for increased side reactions if not properly controlled. The high reactivity of the N-acyl-DMAP intermediate can sometimes lead to reduced selectivity. It is often used in catalytic amounts (e.g., 0.05-0.2 equivalents) in conjunction with a stoichiometric amount of a weaker base like pyridine or triethylamine to neutralize the acid byproduct.[8]

Q2: How can I effectively monitor the progress of my acylation reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[10]

  • TLC Protocol:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

    • Spot the plate with the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture at various time points.

    • Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

    • Visualize the spots under UV light and/or by staining.

    • The reaction is complete when the starting material spot has been consumed.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.[11][12]

Q3: What are the best practices for purifying the final acylated product?

A3: The purification strategy will depend on the physical properties of your product and the nature of the impurities.

  • Extraction: After the reaction is complete, a standard aqueous workup is often the first step. This typically involves quenching the reaction with water or a dilute aqueous base (e.g., sodium bicarbonate solution) to neutralize any remaining acid and then extracting the product into an organic solvent.[6]

  • Chromatography: Column chromatography on silica gel is the most common method for purifying the crude product.[10] The choice of eluent will be guided by the polarity of your compound, as determined by TLC.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.

Experimental Protocols

General Protocol for N-Acylation of 2-Amino-4,5-dichloropyridine

This protocol provides a robust starting point that can be optimized for specific acylating agents.

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add 2-amino-4,5-dichloropyridine (1.0 eq).

  • Solvent and Base: Dissolve the starting material in an anhydrous aprotic solvent (e.g., DCM, ACN, or THF). Add a suitable base (e.g., pyridine, 1.2 eq). If using DMAP as a catalyst, add it at this stage (0.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Dissolve the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) in a small amount of the anhydrous solvent and add it dropwise to the cooled reaction mixture over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Summary Table
ParameterRecommendationRationale
Base Pyridine or other weak, non-nucleophilic baseMinimizes diacylation by avoiding deprotonation of the mono-acylated product.[3]
Acylating Agent Acid anhydride or acyl chlorideChoice depends on desired reactivity; anhydrides are generally less reactive and can offer better control.[5]
Stoichiometry 1.0-1.1 eq of acylating agentPrevents over-acylation and the formation of diacylated byproducts.
Solvent Anhydrous aprotic (DCM, ACN, THF)Prevents hydrolysis of the acylating agent.[6]
Catalyst (Optional) DMAP (0.05-0.2 eq)Accelerates the reaction, especially with less reactive substrates.[4][8]
Temperature 0 °C to room temperatureControls reaction rate and minimizes side reactions.

References

  • Chen, Q., et al. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 41(9), 3482-3491. Available at: [Link]

  • Venkat Rao, S., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative of 5-flourouracil. Rasayan Journal of Chemistry, 4(3), 578-582. Available at: [Link]

  • Martinez-Vargas, A. X., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1453. Available at: [Link]

  • Nikolaou, I., et al. (2014). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. ARKIVOC, 2014(iv), 11-23. Available at: [Link]

  • Wang, D., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. The Journal of Organic Chemistry, 84(20), 13297-13305. Available at: [Link]

  • Lin, Z., et al. (2013). Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. In: Gao, J. (eds) Protein Acetylation. Methods in Molecular Biology, vol 1077. Humana Press, Totowa, NJ. Available at: [Link]

  • Caixach, J., et al. (2014). Assessment of acylation routes and structural characterisation by liquid chromatography/tandem mass spectrometry of semi-synthetic acyl ester analogues of lipophilic marine toxins. Rapid Communications in Mass Spectrometry, 28(24), 2685-2696. Available at: [Link]

  • Krasnov, V. P., et al. (2016). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Russian Journal of Organic Chemistry, 52(2), 253-258. Available at: [Link]

  • Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohols – A Mechanistic Study. Theses and Dissertations. 611. The University of Texas Rio Grande Valley. Available at: [Link]

  • Nikolaou, I., et al. (2014). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. ResearchGate. Available at: [Link]

  • Martinez-Vargas, A. X., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. Available at: [Link]

  • Hancock Lab. (2026). Acetylation (or Succinylation) of Amino Groups on Proteins. Available at: [Link]

  • Kumar, V., et al. (2017). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 60(17), 7493-7505. Available at: [Link]

  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Available at: [Link]

  • Faria, M., et al. (2011). The Pyridine-Catalysed Acylation of Pine Sapwood and Phenolic Model Compounds with Carboxylic Acid Anhydrides. Determination of Activation Energies and Entropy of Activation. Holzforschung, 65(4), 501-508. Available at: [Link]

  • Google Patents. (n.d.). IL47057A - Process for preparing 2-amino-5-chloropyridine.
  • PubChem. (n.d.). N-(4,6-dichloro-5-nitropyrimidin-2-yl)acetamide. Available at: [Link]

  • Wang, Y., et al. (2020). Rational Design of 2-Substituted DMAP-N-oxides as Acyl Transfer Catalysts: Dynamic Kinetic Resolution of Azlactones. Journal of the American Chemical Society, 142(47), 19968-19974. Available at: [Link]

  • Maity, A., et al. (2024). Bidirectional Electron Transfer Strategies for Anti-Markovnikov Olefin Aminofunctionalization via Arylamine Radicals. ACS Catalysis, 14(17), 12345-12352. Available at: [Link]

  • Majumder, S., & Chattopadhyay, B. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Tetrahedron. Available at: [Link]

  • White Rose Research Online. (n.d.). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Available at: [Link]

  • Royal Society of Chemistry. (2012). Analytical Methods PAPER. Available at: [Link]

  • Kumar, A., et al. (2007). A Strategy for Selective N-acylation of Purine and Pyrimidine Bases of Deoxy and Ribo Nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 26(3), 231-235. Available at: [Link]

  • Angell, Y. L., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 813-817. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(21), 4771-4774. Available at: [Link]

  • Suto, M. J., et al. (1991). The regioselective acylation reactions of imidazopyridines. Tetrahedron, 47(12-13), 2389-2400. Available at: [Link]

  • Pieńko, T., et al. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters. Available at: [Link]

  • Sola, M., et al. (2001). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). The Journal of Organic Chemistry, 66(11), 3882-3893. Available at: [Link]

  • Chang, C-H., et al. (2017). Isolation of Acetylated and Unmodified Protein N-Terminal Peptides by Strong Cation Exchange Chromatographic Separation of TrypN-Digested Peptides. Journal of Proteome Research, 16(2), 733-741. Available at: [Link]

  • Mackenzie, D. J. A., et al. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Macromolecular Rapid Communications. Available at: [Link]

  • Angell, Y. L., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • Brauser, M., et al. (2022). Detection and Verification of a Key Intermediate in an Enantioselective Peptide Catalyzed Acylation Reaction. Molecules, 27(19), 6351. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric synthesis of 4,5-dihydropyrrole derivatives via DKR: DROC of activated aziridines with enaminones. Available at: [Link]

  • Ragnarsson, U., & Grehn, L. (n.d.). Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. Datapdf. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electrochemical N-acylation synthesis of amides under aqueous conditions. Available at: [Link]

  • MDPI. (2024). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Available at: [Link]

  • LookChem. (n.d.). Cas 5462-30-6,N1-(4,5-DICHLORO-2-NITROPHENYL)ACETAMIDE. Available at: [Link]

  • Google Patents. (n.d.). PYRIDINYLUREA COMPOUNDS AND AGRICULTURAL USES - European Patent Office - EP 0243450 B1.
  • Save My Exams. (2026). Acylation Mechanism - A Level Chemistry Revision Notes. Available at: [Link]

  • Pieńko, T., et al. (2015). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. PMC. Available at: [Link]

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Technical Support Center: Troubleshooting the Selective Pivaloylation of Dichloropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the functionalization of highly deactivated heteroaromatics. The pivaloylation of aminodichloropyridines is a critical transformation in drug development, often utilized to install a robust protecting group or a directing group for downstream ortho-lithiation and cross-coupling reactions[1].

However, the electron-withdrawing nature of the chlorine atoms severely dampens the nucleophilicity of the pyridine-bound amine, leading to sluggish reactions, poor conversions, and selectivity issues (such as the formation of di-pivaloylated imides). This guide provides field-proven insights, mechanistic troubleshooting, and validated protocols to achieve high mono-selectivity.

Quantitative Data: Condition Optimization for Selectivity

Achieving selective mono-pivaloylation requires a delicate balance of base strength, catalyst presence, and temperature control. The table below summarizes the causality between reaction conditions and the resulting mono- vs. di-acylation selectivity for a standard substrate (e.g., 3-amino-2,6-dichloropyridine).

EntryReagents & CatalystSolventTempConversionMono:Di RatioMechanistic Observation
1PivCl (1.1 eq), Et₃N (1.5 eq)CH₂Cl₂rt< 20%N/ASluggish; Et₃N is basic but poorly nucleophilic.
2PivCl (1.1 eq), Pyridine (1.5 eq)CH₂Cl₂rt45%95:5Pyridine acts as a weak nucleophilic catalyst.
3PivCl (1.1 eq), Pyridine (1.5 eq), DMAP (0.1 eq) CH₂Cl₂0 °C to rt> 95%98:2 Optimal: DMAP forms a highly reactive N-acylpyridinium intermediate[2].
4PivCl (2.5 eq), NaH (2.5 eq)THF0 °C to rt> 95%5:95Strong base deprotonates the mono-product, driving over-acylation.

Troubleshooting & FAQs

Q1: My pivaloylation reaction is extremely sluggish and stalls at 20% conversion. How can I drive it to completion without forcing conditions? Answer: The root cause of this sluggishness is the strong inductive (-I) electron-withdrawing effect of the two chlorine atoms on the pyridine ring, which severely reduces the electron density and nucleophilicity of the exocyclic amine. Solution: Do not simply increase the temperature, as this promotes degradation and side reactions. Instead, introduce 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst[2]. DMAP attacks pivaloyl chloride to form an N-pivaloylpyridinium intermediate. This intermediate is orders of magnitude more electrophilic than the parent acid chloride, effectively overcoming the poor nucleophilicity of the dichloropyridine substrate.

Q2: I am observing a significant amount of di-pivaloylated byproduct (the imide). How do I improve the selectivity for the mono-pivaloylated product? Answer: Di-pivaloylation occurs when the newly formed mono-pivaloylated product is deprotonated by excess strong base, creating an amide anion that attacks a second molecule of pivaloyl chloride. Solution:

  • Stoichiometric Control: Strictly limit pivaloyl chloride to 1.05 equivalents[1].

  • Base Selection: Avoid strong bases like NaH or LiHMDS unless you specifically want the di-acylated product. Use a milder base like pyridine or N,N-diisopropylethylamine (DIPEA).

  • Order of Addition: Always add the pivaloyl chloride dropwise to the cooled mixture of the substrate and base, never the reverse. This ensures the acylating agent is always the limiting reagent in the micro-environment of the reaction flask.

Q3: During workup, I detect pivalic acid and unreacted pivaloyl chloride in my crude mixture. How do I selectively remove them without hydrolyzing my product? Answer: Pivaloyl chloride is highly sterically hindered and hydrolyzes slowly in neutral water. Solution: Quench the reaction with saturated aqueous ammonium chloride, then perform a dedicated wash of the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃). The mild basicity of NaHCO₃ accelerates the hydrolysis of residual pivaloyl chloride and converts the resulting pivalic acid into water-soluble sodium pivalate, which is easily partitioned into the aqueous phase[3].

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow and kinetic pathways dictating the selectivity of the reaction.

G Substrate Aminodichloropyridine (Poor Nucleophile) Mono Mono-pivaloylated Product (Desired) Substrate->Mono Uncatalyzed (Sluggish) PivCl Pivaloyl Chloride (PivCl) ActiveInt N-Pivaloylpyridinium Intermediate (Highly Reactive) PivCl->ActiveInt + DMAP DMAP DMAP Catalyst DMAP->ActiveInt ActiveInt->Mono + Substrate (Fast) Di Di-pivaloylated Imide (Undesired Byproduct) Mono->Di Excess PivCl Strong Base / Heat

Caption: Mechanistic pathway of DMAP-catalyzed selective mono-pivaloylation vs. over-acylation.

Standard Operating Procedure: Selective Mono-Pivaloylation

This protocol is engineered as a self-validating system. The visual cues (TLC monitoring) and specific workup steps inherently verify the success of the transformation.

Materials Required:

  • Aminodichloropyridine substrate (1.0 equiv)

  • Pivaloyl chloride (1.05 equiv) - Must be fresh and stored under inert gas.

  • Anhydrous Pyridine (1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with dry nitrogen or argon.

  • Substrate Dissolution: Dissolve the aminodichloropyridine (1.0 equiv) in anhydrous CH₂Cl₂ to achieve a concentration of 0.2 M.

  • Base/Catalyst Addition: Add anhydrous pyridine (1.5 equiv) and DMAP (0.1 equiv) to the solution. Stir for 5 minutes to ensure homogeneity, then cool the reaction vessel to 0 °C using an ice-water bath.

  • Controlled Acylation: Dilute pivaloyl chloride (1.05 equiv) in a small volume of anhydrous CH₂Cl₂ (approx. 1 M). Add this solution dropwise to the reaction mixture over 15–20 minutes using a syringe pump or addition funnel. Causality: Slow addition at low temperature prevents localized concentration spikes that drive di-acylation.

  • Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction via Thin-Layer Chromatography (TLC) (Typical eluent: 20% EtOAc in Hexanes). The mono-pivaloylated product will appear as a new, less polar spot compared to the starting material.

  • Quench: Once TLC indicates complete consumption of the starting material (typically 2–4 hours), quench the reaction by adding saturated aqueous NH₄Cl (equal to half the reaction volume). Stir vigorously for 10 minutes.

  • Workup & Isolation:

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with CH₂Cl₂.

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove pivalic acid) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the analytically pure N-mono-pivaloylated dichloropyridine.

References

  • Jiang, L., & Chan, T. H. "Regioselective Acylation of Hexopyranosides with Pivaloyl Chloride." Journal of Organic Chemistry, 1998, 63(17), 6035-6038. Available at:[Link]

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Stability issues of N-(4,5-Dichloropyridin-2-yl)pivalamide during storage or reaction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for N-(4,5-Dichloropyridin-2-yl)pivalamide (CAS No. 188577-71-1). This document is designed for researchers, chemists, and drug development professionals to address common questions and challenges related to the stability of this important synthetic intermediate. While specific degradation kinetics for this molecule are not extensively published, this guide synthesizes data from structurally related compounds, fundamental chemical principles, and established best practices to provide a robust framework for its successful storage and use. Our goal is to empower you with the knowledge to anticipate potential issues, troubleshoot effectively, and ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of N-(4,5-Dichloropyridin-2-yl)pivalamide.

Q1: What are the primary chemical features of N-(4,5-Dichloropyridin-2-yl)pivalamide that influence its stability?

A1: The stability of this molecule is primarily dictated by two key structural components:

  • The Pivalamide (Amide) Bond: Amide bonds are generally stable but are susceptible to hydrolysis under strong acidic or basic conditions, a reaction that can be significantly accelerated by heat.[1] The bulky tert-butyl group (pivaloyl) provides significant steric hindrance, which kinetically slows the rate of hydrolysis compared to less hindered amides. However, this does not confer complete immunity.

  • The Dichloropyridine Ring: The chlorinated pyridine core is an electron-deficient aromatic system. While relatively stable, such systems can be sensitive to certain nucleophiles and strong reducing agents. The chlorine atoms are generally stable but can be susceptible to displacement under specific, often harsh, reaction conditions (e.g., high temperature, specific catalysts).

Q2: What are the recommended long-term storage conditions for this compound?

A2: To ensure maximum shelf-life and prevent degradation, we have established the following best practices based on supplier data and the chemistry of analogous compounds.[2]

ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated)Slows the rate of potential hydrolytic and other degradation pathways.
Atmosphere Under an inert gas (Argon or Nitrogen)Minimizes contact with atmospheric moisture to prevent slow hydrolysis and with oxygen to prevent unforeseen oxidative reactions.[1][3]
Light Protect from light (use amber vials or store in the dark)Pyridine and chlorinated aromatic systems can be sensitive to photodegradation.[1][4]
Container Tightly sealed, chemically-resistant container (e.g., glass)Prevents ingress of moisture and air.[3][4][5]

Q3: My sample of N-(4,5-Dichloropyridin-2-yl)pivalamide has developed a slight discoloration. Is it still usable?

A3: Discoloration is a common visual indicator of chemical degradation. For a compound like this, it could signify oxidation or the formation of minor degradation byproducts. While the bulk of the material may still be intact, its purity is compromised. It is strongly recommended to re-analyze the material by a suitable method (e.g., HPLC, LC-MS, or ¹H-NMR) to confirm its purity before use. Using a degraded sample can lead to inconsistent reaction outcomes, lower yields, and the formation of unexpected side products.

Q4: Is the compound stable in common organic solvents?

A4: N-(4,5-Dichloropyridin-2-yl)pivalamide is generally stable in common anhydrous aprotic solvents (e.g., THF, Dichloromethane, Acetonitrile, Toluene) for typical reaction times. However, long-term storage in solution is not recommended. Protic solvents, especially alcohols like methanol or ethanol, could potentially participate in slow solvolysis reactions, particularly if acidic or basic impurities are present. For critical applications, always use freshly prepared solutions.

Part 2: Troubleshooting Guide for Stability-Related Issues

This section provides a structured approach to diagnosing and solving problems that may arise during the use of N-(4,5-Dichloropyridin-2-yl)pivalamide.

Visual Troubleshooting Workflow

G start Problem Encountered (e.g., Low Yield, Inconsistent Results) check_purity 1. Verify Purity of Starting Material (HPLC, LC-MS, NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure repurify Action: Repurify or Acquire New Batch is_pure->repurify No check_reaction 2. Evaluate Reaction Conditions is_pure->check_reaction Yes repurify->start Re-attempt conditions Are any of the following present? - Strong Acid/Base - High Temperature (>80°C) - Nucleophilic Reagents - Water/Protic Solvents check_reaction->conditions modify_conditions Action: Modify Protocol - Use milder base/acid - Lower reaction temperature - Use anhydrous conditions conditions->modify_conditions Yes run_control 3. Run Control Experiment (Stir starting material in solvent at reaction temp) conditions->run_control No modify_conditions->start Re-attempt is_stable Is Starting Material Stable? run_control->is_stable issue_identified Root Cause Likely Identified: Reaction Condition Incompatibility is_stable->issue_identified No issue_elsewhere Root Cause Likely Elsewhere: - Reagent quality - Reaction stoichiometry - Procedural error is_stable->issue_elsewhere Yes

Caption: A decision-making workflow for troubleshooting experimental issues.

Part 3: Potential Degradation Pathways & Incompatibilities

Understanding the potential chemical transformations of N-(4,5-Dichloropyridin-2-yl)pivalamide is critical for designing robust experimental protocols.

Primary Degradation Pathway: Amide Hydrolysis

The most probable degradation route under non-optimal conditions is the hydrolysis of the pivalamide bond. This reaction is catalyzed by both acid and base and is accelerated by increased temperature.

Caption: The primary hydrolytic degradation pathway of the target compound.

Table of Chemical Incompatibilities

Based on the functional groups present, contact with the following classes of reagents should be avoided during storage and, unless required by the reaction design, during experiments.

Incompatible ClassPotential OutcomeRationale
Strong Acids Amide hydrolysis, potential decomposition of pyridine ring.Catalyzes the cleavage of the amide bond.[4]
Strong Bases Amide hydrolysis.Catalyzes the cleavage of the amide bond.
Strong Oxidizing Agents Decomposition of the pyridine ring.Aromatic systems can be susceptible to strong oxidizers (e.g., permanganate, perchlorates).[4][6]
Strong Reducing Agents Dechlorination or reduction of the pyridine ring.Can potentially remove chlorine atoms or hydrogenate the aromatic ring.[4]

Part 4: Experimental Protocols for Stability Assessment

To ensure the validity of your results, we provide a standard protocol for conducting a forced degradation study. This allows you to understand how the material behaves under stress and helps in developing stability-indicating analytical methods.

Protocol: Forced Degradation Study

Objective: To identify potential degradation products and determine the stability of N-(4,5-Dichloropyridin-2-yl)pivalamide under various stress conditions.

Materials:

  • N-(4,5-Dichloropyridin-2-yl)pivalamide

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter, vortex mixer, heating block/oven, photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.[1]

  • Control Sample: Mix 1 mL of the stock solution with 1 mL of water. Keep at room temperature, protected from light.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool to room temperature and neutralize with 0.1 M NaOH before analysis.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool to room temperature and neutralize with 0.1 M HCl before analysis.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[1]

  • Thermal Degradation (Solid State): Place approximately 10 mg of the solid compound in an oven at 60°C for 7 days. After exposure, dissolve in methanol to the target concentration for analysis.[1]

  • Photodegradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.[7] A control sample wrapped in aluminum foil should be placed alongside.

  • Analysis: Analyze all samples (stressed and control) using a suitable, validated stability-indicating HPLC method. Compare the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

References

  • 4-Amino-3,5-dichloropyridine Safety D
  • N-(4,5-DICHLOROPYRID-2-YL)-PIVALOYLAMIDE. MySkinRecipes.
  • N-(6-formylpyridin-2-yl)pivalamide: A Technical Guide to Solubility and Stability. Benchchem.
  • Personal protective equipment for handling 3-(2-chloropyridin-4-yl)oxyaniline. Benchchem.
  • Pyridine - Safety D
  • N-(6-formylpyridin-2-yl)
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
  • N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)... PubChem.
  • 4-Amino-2,5-dichloropyridine - Safety D
  • HAZARD SUMMARY IDENTIFIC
  • Stability of Partially Hydrolyzed Polyacrylamides at Elevated Temperatures in the Absence of Divalent Cations.

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Removal of unreacted starting materials from N-(4,5-Dichloropyridin-2-yl)pivalamide product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis and purification of N-(4,5-Dichloropyridin-2-yl)pivalamide. This guide is intended for researchers, chemists, and professionals in drug development and agrochemical synthesis. Here, we address common challenges encountered during the removal of unreacted starting materials from the final product, providing in-depth, experience-driven solutions.

Section 1: Understanding the Reaction and Potential Impurities

The synthesis of N-(4,5-Dichloropyridin-2-yl)pivalamide typically involves the acylation of 2-Amino-4,5-dichloropyridine with pivaloyl chloride. This reaction, while generally straightforward, can result in a crude product containing unreacted starting materials and potential byproducts.

Typical Synthetic Route:

SM1 2-Amino-4,5-dichloropyridine Reaction SM1->Reaction SM2 Pivaloyl Chloride SM2->Reaction Product N-(4,5-Dichloropyridin-2-yl)pivalamide Byproduct HCl Reaction->Product Reaction->Byproduct

Caption: Synthesis of N-(4,5-Dichloropyridin-2-yl)pivalamide.

The primary impurities of concern are unreacted 2-Amino-4,5-dichloropyridine and pivalic acid, the hydrolysis product of excess pivaloyl chloride.

Frequently Asked Questions (FAQs): Initial Product Characterization

Q1: My crude product is a sticky solid/oil. What does this indicate?

A1: A non-crystalline crude product often suggests the presence of significant impurities that are depressing the melting point and disrupting the crystal lattice of the desired product. The most likely culprits are residual pivalic acid, which can be oily, and unreacted 2-Amino-4,5-dichloropyridine.

Q2: How can I quickly assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most effective initial technique.[1][2][3][4][5] It provides a rapid, qualitative assessment of the number of components in your mixture. A well-chosen solvent system will show distinct spots for your product and the starting materials.

Q3: What is a good starting TLC solvent system for this compound series?

A3: A mixture of a non-polar and a moderately polar solvent is a good starting point. For N-acylpyridinamide compounds, a 1:1 mixture of hexane and ethyl acetate is often a suitable initial choice.[2] The polarity can be adjusted to achieve optimal separation.

Section 2: Troubleshooting Purification Issues

This section provides a structured approach to resolving common issues encountered during the purification of N-(4,5-Dichloropyridin-2-yl)pivalamide.

Impurity Profile and Physicochemical Properties

A clear understanding of the properties of the product and potential impurities is crucial for designing an effective purification strategy.

CompoundMolecular Weight ( g/mol )FormKey Solubility Characteristics
N-(4,5-Dichloropyridin-2-yl)pivalamide~247.12 (Calculated)SolidGenerally soluble in chlorinated solvents and moderately polar organic solvents.
2-Amino-4,5-dichloropyridine163.00[6]SolidBasic amine, soluble in acidic aqueous solutions and many organic solvents.
Pivaloyl Chloride120.58[7][8]Liquid[8]Reacts with water (hydrolyzes) to form pivalic acid.[8]
Pivalic Acid102.13Liquid/Low-Melting SolidAcidic, soluble in basic aqueous solutions and many organic solvents.
Purification Strategy Selection Flowchart

start Crude Product Analysis (TLC) is_amine_present Unreacted Amine Detected? start->is_amine_present is_acid_present Pivalic Acid Detected? is_amine_present->is_acid_present No extraction Aqueous Acid/Base Extraction is_amine_present->extraction Yes is_acid_present->extraction Yes chromatography Column Chromatography is_acid_present->chromatography No extraction->is_acid_present recrystallization Recrystallization chromatography->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: Decision-making workflow for purification.

FAQs: Troubleshooting Specific Purification Scenarios

Q4: My TLC shows a significant amount of unreacted 2-Amino-4,5-dichloropyridine. How can I remove it?

A4: The basicity of the amino group provides a straightforward method for removal. An aqueous acid wash (e.g., 1M HCl) during the work-up will protonate the amine, rendering it water-soluble and effectively extracting it from the organic phase containing your product.

Q5: I have a persistent acidic impurity, likely pivalic acid. What's the best approach?

A5: Similar to the removal of the basic amine, an aqueous base wash (e.g., saturated sodium bicarbonate solution) will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that can be extracted into the aqueous layer.

Q6: After an acid/base wash, my product is still not pure. What is the next step?

A6: If minor impurities remain, column chromatography is the next logical step for achieving high purity. For larger scale purifications or if the product is a solid, recrystallization is a powerful technique.[9]

Q7: I'm struggling to get my product to crystallize. What can I do?

A7: Successful recrystallization depends on selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[9] If a single solvent is not effective, a mixed solvent system can be employed.[9]

Section 3: Detailed Experimental Protocols

Protocol: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: On a silica gel TLC plate, lightly draw an origin line with a pencil approximately 1 cm from the bottom.

  • Sample Preparation: Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate). Do the same for your starting materials in separate vials.

  • Spotting: Using separate capillary tubes, spot the crude reaction mixture and the starting material standards onto the origin line.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., 1:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line.[2]

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

Protocol: Aqueous Acid/Base Extraction
  • Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • To remove unreacted amine: Add an equal volume of 1M HCl, shake vigorously, and allow the layers to separate. Drain the lower aqueous layer. Repeat the wash if necessary.

  • To remove pivalic acid: Add an equal volume of saturated sodium bicarbonate solution, shake, and vent frequently. After the layers separate, drain the aqueous layer.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol: Recrystallization
  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (or solvent mixture) to just dissolve the solid.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution heated briefly.

  • Hot filter the solution to remove any insoluble impurities or charcoal.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals thoroughly.

Section 4: Concluding Remarks

The successful purification of N-(4,5-Dichloropyridin-2-yl)pivalamide relies on a systematic approach. By first analyzing the impurity profile using techniques like TLC and then applying targeted purification methods such as extraction, chromatography, or recrystallization, researchers can consistently obtain a high-purity final product.

References
  • MySkinRecipes. N-(4,5-DICHLOROPYRID-2-YL)-PIVALOYLAMIDE. Accessed March 4, 2026. [Link]

  • PubChem. Pivaloyl chloride. National Institutes of Health. Accessed March 4, 2026. [Link]

  • PubChem. 2-Amino-4,6-dichloropyridine. National Institutes of Health. Accessed March 4, 2026. [Link]

  • MDPI. TLC in the Analysis of Plant Material. Accessed March 4, 2026. [Link]

  • Rafestin, M. E., Obrenovitch, A., Oblin, A., & Monsigny, M. (1974).
  • Hochschule Offenburg. Development of a Method for the Analysis of Neonicotinoid Insecticides using Thin-Layer Chromatography. Accessed March 4, 2026. [Link]

  • University of Technology, Sydney. Recrystallization. Accessed March 4, 2026. [Link]

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Technical Support Center: LC-MS Troubleshooting for N-(4,5-Dichloropyridin-2-yl)pivalamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals optimizing the synthesis of N-(4,5-Dichloropyridin-2-yl)pivalamide. The amide coupling between 4,5-dichloropyridin-2-amine and pivaloyl chloride is a fundamental transformation, yet it is highly sensitive to reaction conditions and prone to specific side reactions 1.

This guide provides mechanistic insights, structural troubleshooting FAQs, and self-validating LC-MS protocols to identify and resolve common synthesis byproducts.

Part 1: Frequently Asked Questions (FAQs) - Mechanistic Troubleshooting

Q1: My LC-MS shows a prominent peak at m/z 331 in positive ESI mode. What is this byproduct and why does it form? A1: A peak at m/z 331.10[M+H]⁺ (exhibiting a 9:6:1 dichloro isotope pattern) corresponds to the di-pivaloylated byproduct , N-(4,5-dichloropyridin-2-yl)-N-pivaloylpivalamide.

  • Causality: Pyridine amines are significantly less nucleophilic than aliphatic amines. To force the reaction to completion, researchers often use an excess of pivaloyl chloride alongside a strong base or catalyst (like DMAP) 2. However, once the mono-pivalamide forms, the amide nitrogen can undergo a second acylation if the temperature exceeds 5 °C or if the acylating agent is in large excess.

  • Resolution: Reduce pivaloyl chloride equivalents to 1.05–1.1. Maintain the reaction temperature strictly between 0–5 °C during addition, and avoid hyper-nucleophilic catalysts unless absolutely necessary.

Q2: I am observing a peak at m/z 163.0. Is my reaction incomplete? A2: Yes. The m/z 163.0 [M+H]⁺ peak represents unreacted 4,5-dichloropyridin-2-amine 3.

  • Causality: The electron-withdrawing nature of the two chlorine atoms at the 4- and 5-positions heavily depletes the electron density of the 2-amino group. If your chosen base (e.g., Triethylamine or Pyridine) is suboptimal or insufficient to scavenge the generated HCl, the reaction mixture becomes acidic. This protonates the amine, rendering it completely non-nucleophilic and halting the reaction 2.

  • Resolution: Ensure a minimum of 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA) is present to continuously neutralize the HCl byproduct.

Q3: My chromatogram shows two distinct peaks with the exact same m/z (247.04) and identical isotope patterns. What is happening? A3: You are detecting regioisomers .

  • Causality: The target product has an exact mass of 246.03 Da. If your starting material contained positional isomers (such as 3,5-dichloro or 5,6-dichloropyridin-2-amine) originating from upstream industrial chlorination processes, these will also react with pivaloyl chloride 4. A standard mass spectrometer cannot differentiate these by mass alone, but reversed-phase chromatography will resolve them due to slight differences in polarity.

  • Resolution: Verify the purity of your starting amine via NMR or pre-screen it with LC-MS. Purify the starting material via recrystallization before attempting the amidation step.

Q4: Why am I not detecting unreacted pivaloyl chloride or pivalic acid in my standard positive ESI LC-MS run? A4: Pivaloyl chloride is highly reactive and rapidly hydrolyzes to pivalic acid upon exposure to ambient moisture or during aqueous workup 2.

  • Causality: Positive Electrospray Ionization (ESI+) strongly favors compounds with basic nitrogen atoms that can easily accept a proton. Pivalic acid lacks a basic site. Instead, it ionizes preferentially in negative mode (ESI-) by losing a proton to form the carboxylate anion ([M-H]⁻ at m/z 101.06).

  • Resolution: Run a dual-polarity (ESI+/-) MS scan. To remove this impurity chemically, perform a mild aqueous base wash (e.g., saturated NaHCO₃) during workup to selectively pull the pivalic acid into the aqueous layer.

Part 2: Quantitative Data & LC-MS Signatures

To facilitate rapid identification, all relevant mass spectrometric data for the reaction components and byproducts are summarized below. Note the critical diagnostic value of the chlorine isotope pattern.

CompoundChemical FormulaExact MassExpected m/z[M+H]⁺Characteristic Isotope PatternRelative LC Retention Time
4,5-Dichloropyridin-2-amine (SM) C₅H₄Cl₂N₂161.98162.98 9:6:1 (M : M+2 : M+4)Early
Pivalic Acid (Hydrolysis BP) C₅H₁₀O₂102.07101.06 [M-H]⁻None (No Chlorine)Early-Mid
N-(4,5-Dichloropyridin-2-yl)pivalamide C₁₀H₁₂Cl₂N₂O246.03247.04 9:6:1 (M : M+2 : M+4)Mid
Regioisomers (e.g., 3,5-dichloro) C₁₀H₁₂Cl₂N₂O246.03247.04 9:6:1 (M : M+2 : M+4)Mid (Closely eluting)
Di-pivaloylated Byproduct C₁₅H₂₀Cl₂N₂O₂330.09331.10 9:6:1 (M : M+2 : M+4)Late

Part 3: Reaction Pathways & Experimental Workflows

Mechanistic Reaction Pathways

The following diagram illustrates the logical relationships between the reaction conditions and the specific byproducts generated.

ReactionPathways SM Starting Material: 4,5-Dichloropyridin-2-amine m/z 163 [M+H]+ Product Target Product: N-(4,5-Dichloropyridin-2-yl)pivalamide m/z 247 [M+H]+ SM->Product Base, Solvent Controlled Temp BP2 Byproduct 2: Regioisomers SM Impurity Carryover m/z 247[M+H]+ SM->BP2 Isomeric Impurity in SM Reagent Acylating Agent: Pivaloyl Chloride Reagent->Product BP3 Byproduct 3: Pivalic Acid Hydrolysis m/z 101[M-H]- Reagent->BP3 Moisture / H2O Workup BP1 Byproduct 1: Di-pivaloylated Over-acylation m/z 331[M+H]+ Product->BP1 Excess Reagent High Temp / DMAP

Reaction pathways for N-(4,5-Dichloropyridin-2-yl)pivalamide synthesis and byproduct formation.

Self-Validating LC-MS Protocol

To ensure trustworthiness in your analytical results, do not rely solely on m/z values. The protocol below utilizes the intrinsic isotopic signature of the molecule as a self-validating mechanism.

Step 1: Sample Quenching & Preparation

  • Action: Aliquot 10 µL of the crude reaction mixture and quench it immediately into 990 µL of Acetonitrile/Water (50:50, v/v).

  • Causality: This halts further acylation and prevents detector saturation.

  • Action: Vortex for 10 seconds and centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to an LC vial.

  • Causality: Pellets insoluble salts (e.g., pyridine hydrochloride) that would otherwise clog the UHPLC column or suppress ionization.

Step 2: Chromatographic Separation

  • Column: C18 Reversed-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry Detection

  • Ionization: Electrospray Ionization (ESI) in positive mode (ESI+).

  • Parameters: Capillary Voltage at 3.0 kV; Scan Range m/z 100 to 500.

Step 4: Data Validation (The Self-Validation Step)

  • Action: Extract Ion Chromatograms (EIC) for m/z 163, 247, and 331. For every detected peak, manually inspect the mass spectrum.

  • Causality: You must verify the 9:6:1 isotopic signature across the M, M+2, and M+4 peaks. Because both the starting material and the product contain exactly two chlorine atoms, this pattern acts as an internal validation. If a peak at m/z 247 lacks this specific isotopic ratio, it is a matrix interference or an isobaric contaminant, not a dichloro-containing compound.

LCMSWorkflow Step1 1. Reaction Quenching Dilute 1:100 in ACN/H2O Step2 2. Centrifugation Pellet Insoluble Salts Step1->Step2 Step3 3. UHPLC Separation C18 Column, Gradient Elution Step2->Step3 Step4 4. ESI+ Mass Spectrometry Scan m/z 100-500 Step3->Step4 Step5 5. Self-Validation Verify 9:6:1 Isotope Pattern Step4->Step5

Self-validating LC-MS workflow for pivalamide reaction monitoring.

References

  • Process optimization for acid-amine coupling: a catalytic approach, Current Chemistry Letters.[Link]

  • WO2021086726A1 - Improved methods, kits, compositions and dosing regimens for the use of heterocyclic inhibitors of erk1 and erk2, Google P
  • WO2024123663A1 - Antimicrobial compounds, Google P

Sources

Strategies to increase the yield and purity of N-(4,5-Dichloropyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to enhance the yield and purity of N-(4,5-Dichloropyridin-2-yl)pivalamide. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to address common challenges encountered during its synthesis.

Troubleshooting Guide: Enhancing Yield and Purity

This section is designed to address specific issues that may arise during the synthesis of N-(4,5-Dichloropyridin-2-yl)pivalamide, providing a systematic approach to problem-solving.

Issue Potential Cause(s) Recommended Action(s)
Low or No Yield of Product 1. Incomplete Reaction: The reaction may not have proceeded to completion. 2. Degradation of Pivaloyl Chloride: Pivaloyl chloride is sensitive to moisture and can hydrolyze, reducing its effectiveness.[1][2] 3. Insufficient Base: The reaction of pivaloyl chloride with an amine generates HCl, which can protonate the starting amine, rendering it unreactive.[3][4] 4. Inadequate Temperature Control: The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures.[5]1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time if necessary. 2. Use freshly opened or distilled pivaloyl chloride for the reaction.[1] Ensure all glassware is thoroughly dried. 3. Use at least one equivalent of a suitable base, such as triethylamine or pyridine, to neutralize the HCl byproduct.[1][4] 4. If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature. Monitor for the formation of byproducts.
Formation of Multiple Products (Low Purity) 1. Diacylation: The starting diamine may react with two equivalents of pivaloyl chloride. 2. Reaction at other nucleophilic sites: If the pyridine ring has other nucleophilic substituents, side reactions can occur. 3. Over-acylation: The product amide nitrogen can potentially be acylated, though this is less likely due to steric hindrance. 4. Side reactions due to excess pivaloyl chloride: Unreacted pivaloyl chloride can lead to side reactions during workup.[4]1. Slowly add the pivaloyl chloride to the reaction mixture to maintain a low concentration and favor mono-acylation. 2. This is generally not an issue with 2-amino-4,5-dichloropyridine. 3. The steric bulk of the pivaloyl group generally prevents this.[2][6] 4. Use a stoichiometric amount of pivaloyl chloride and monitor the reaction closely to avoid a large excess.[4]
Difficult Product Isolation 1. Product solubility in the aqueous phase: The product may have some solubility in water, leading to losses during aqueous workup. 2. Formation of an emulsion during extraction: This can make phase separation difficult.1. Minimize the volume of aqueous washes. Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate.[1] 2. Add a small amount of brine to the extraction mixture to help break the emulsion.
Product is an oil or fails to crystallize 1. Presence of impurities: Impurities can inhibit crystallization. 2. Residual Solvent: Trapped solvent can prevent solidification.1. Purify the crude product using column chromatography on silica gel.[7] 2. Ensure the product is thoroughly dried under high vacuum.
Recrystallization fails to improve purity 1. Inappropriate solvent system: The chosen solvent may not effectively differentiate between the product and impurities. 2. Co-crystallization of impurities: Some impurities may have similar solubility and crystal lattice packing as the product.1. Screen a variety of solvents or solvent mixtures for recrystallization. Common choices include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.[7][8] 2. If recrystallization is ineffective, consider purification by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for N-(4,5-Dichloropyridin-2-yl)pivalamide?

The most common and direct method is the N-acylation of 2-amino-4,5-dichloropyridine with pivaloyl chloride. This reaction is a nucleophilic acyl substitution where the amino group of the pyridine attacks the electrophilic carbonyl carbon of the pivaloyl chloride.[3] A base is typically required to neutralize the hydrochloric acid byproduct.[1][4]

Synthesis_Route 2-Amino-4,5-dichloropyridine 2-Amino-4,5-dichloropyridine N-(4,5-Dichloropyridin-2-yl)pivalamide N-(4,5-Dichloropyridin-2-yl)pivalamide 2-Amino-4,5-dichloropyridine->N-(4,5-Dichloropyridin-2-yl)pivalamide Pivaloyl Chloride, Base (e.g., Triethylamine) Solvent (e.g., DCM)

Caption: General synthesis of N-(4,5-Dichloropyridin-2-yl)pivalamide.

Q2: Why is the pyridine ring in the starting material electron-deficient, and how does this affect the reaction?

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, which results in an electron-deficient aromatic system.[5] This electron deficiency deactivates the ring towards electrophilic substitution but makes the 2-amino group more nucleophilic, facilitating the desired acylation reaction.

Q3: What are the critical parameters to control for maximizing the yield?

Several factors are crucial for optimizing the yield:

  • Purity of Starting Materials: Ensure the 2-amino-4,5-dichloropyridine and pivaloyl chloride are of high purity. Impurities in the starting materials can lead to side reactions.[5]

  • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of pivaloyl chloride to ensure complete conversion of the starting amine.[6] A sufficient amount of base (at least 1.1 equivalents) is also critical.[1]

  • Reaction Temperature: The reaction is typically carried out at a low temperature (0 °C) to control the exothermic reaction and minimize side product formation.[6] Allowing the reaction to slowly warm to room temperature can help drive it to completion.[6]

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[6] The solvent must be dry to prevent hydrolysis of the pivaloyl chloride.

Q4: How can I effectively purify the final product to achieve high purity?

A multi-step purification strategy is often most effective:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is performed to remove the base hydrochloride salt and any unreacted water-soluble reagents. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally brine.[2]

  • Column Chromatography: For removal of closely related impurities, flash column chromatography on silica gel is highly effective.[7] A gradient elution system, for example, with ethyl acetate in hexanes, can provide good separation.

  • Recrystallization: This is an excellent final step to obtain a highly pure, crystalline product.[7][8] Experiment with different solvent systems to find the optimal conditions for crystallization.

Purification_Workflow cluster_0 Purification Process Crude Reaction Mixture Crude Reaction Mixture Aqueous Workup Aqueous Workup Crude Reaction Mixture->Aqueous Workup Quench Reaction Column Chromatography Column Chromatography Aqueous Workup->Column Chromatography Remove Polar Impurities Recrystallization Recrystallization Column Chromatography->Recrystallization Final Polishing High Purity Product High Purity Product Recrystallization->High Purity Product

Caption: A typical purification workflow for N-(4,5-Dichloropyridin-2-yl)pivalamide.

Q5: What are the key safety considerations when working with pivaloyl chloride?

Pivaloyl chloride is a corrosive and moisture-sensitive reagent.[1] It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It reacts exothermically with water and alcohols.

Experimental Protocols

Detailed Synthesis Protocol

This protocol provides a step-by-step method for the synthesis of N-(4,5-Dichloropyridin-2-yl)pivalamide.

Materials:

  • 2-Amino-4,5-dichloropyridine (1.0 equiv)

  • Pivaloyl chloride (1.1 equiv)

  • Anhydrous triethylamine (1.2 equiv)

  • Anhydrous dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4,5-dichloropyridine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of pivaloyl chloride (1.1 equiv) in anhydrous DCM to the cooled solution dropwise over 15-20 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench it by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Materials:

  • Crude N-(4,5-Dichloropyridin-2-yl)pivalamide

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column in a suitable solvent system (e.g., 95:5 hexanes:ethyl acetate).

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

Purification by Recrystallization

Materials:

  • Partially purified N-(4,5-Dichloropyridin-2-yl)pivalamide

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the product in a minimal amount of hot ethanol.

  • Slowly add deionized water dropwise until the solution becomes slightly cloudy.

  • If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

References

  • ResearchGate. (n.d.). Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. Retrieved from [Link]

  • MySkinRecipes. (n.d.). N-(4,5-DICHLOROPYRID-2-YL)-PIVALOYLAMIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of [N-((3,5-dichloropyridin-2-yl) carbamothioyl)pivalamide].... Retrieved from [Link]

  • Chen, X., et al. (2018). Design and synthesis of 2-(4,5,6,7-tetrahydrothienopyridin-2-yl)-benzoimidazole carboxamides as novel orally efficacious Poly(ADP-ribose)polymerase (PARP) inhibitors. European Journal of Medicinal Chemistry, 145, 389-403. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Acyldihydropyridones as Synthetic Intermediates. A Stereoselective Synthesis of Acyclic Amino Alcohols Containing Multiple Chiral Centers. Retrieved from [Link]

  • ResearchGate. (n.d.). Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. Retrieved from [Link]

  • MDPI. (2018). Nucleophilic Dearomatization of Activated Pyridines. Molecules, 23(12), 3236. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide. Retrieved from [Link]

  • Manske, C., et al. (2022). Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. ACS Sustainable Chemistry & Engineering. [Link]

  • National Center for Biotechnology Information. (n.d.). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. Retrieved from [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Chemistry, 4(3), 1007-1017. [Link]

  • Google Patents. (n.d.). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis and Characterization of Diporphyrin Sensitizers for Dye-Sensitized Solar Cells Experiments. Retrieved from [Link]

  • Google Patents. (n.d.). EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product.
  • Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • MDPI. (2025). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. Pharmaceutics, 17(1), 89. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Pharmaceutics, 14(3), 593. [Link]

  • Beilstein Journals. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Beilstein Journal of Organic Chemistry, 17, 186-194. [Link]

  • ResearchGate. (n.d.). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Retrieved from [Link]

  • Google Patents. (n.d.). US4656309A - Preparation of alpha-pivaloyl-substituted acetic acid esters.

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Validation & Comparative

A Comparative Guide to the Synthesis of N-(4,5-Dichloropyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of synthetic methodologies for the preparation of N-(4,5-Dichloropyridin-2-yl)pivalamide, an important intermediate in the development of various agrochemicals and pharmaceuticals.[1] By examining different synthetic routes, this document aims to equip researchers with the necessary information to select the most suitable method based on factors such as yield, purity, cost-effectiveness, and scalability.

Introduction to N-(4,5-Dichloropyridin-2-yl)pivalamide

N-(4,5-Dichloropyridin-2-yl)pivalamide is a substituted pyridine derivative characterized by a pivalamide group attached to the amino function at the 2-position of a 4,5-dichlorinated pyridine ring. The presence of the sterically bulky tert-butyl group and the electron-withdrawing chlorine atoms on the pyridine ring imparts specific chemical properties that are leveraged in the synthesis of more complex molecules. Its primary application lies in its role as a key building block for herbicides and other bioactive compounds.[1]

Method 1: Direct Acylation of 2-Amino-4,5-dichloropyridine with Pivaloyl Chloride

This is the most direct and commonly employed method for the synthesis of N-(4,5-Dichloropyridin-2-yl)pivalamide. The reaction involves the nucleophilic attack of the amino group of 2-amino-4,5-dichloropyridine on the electrophilic carbonyl carbon of pivaloyl chloride.

Reaction Scheme

Method_1_Reaction_Scheme cluster_reactants Reactants cluster_product Product 2-amino-4,5-dichloropyridine 2-Amino-4,5-dichloropyridine target_molecule N-(4,5-Dichloropyridin-2-yl)pivalamide 2-amino-4,5-dichloropyridine->target_molecule + Pivaloyl Chloride (Base, Solvent) pivaloyl_chloride Pivaloyl Chloride

Caption: General reaction scheme for Method 1.

Experimental Protocol

Step 1: Synthesis of 2-Amino-4,5-dichloropyridine

The starting material, 2-amino-4,5-dichloropyridine, is not as readily available as its monochlorinated precursor. An effective synthesis involves the chlorination of 2-amino-5-chloropyridine.

  • Procedure: To a solution of 2-amino-5-chloropyridine in a suitable solvent such as a mixture of dimethylformamide (DMF) and methanol, N-chlorosuccinimide (NCS) is added portion-wise. The reaction mixture is heated to a moderate temperature (e.g., 45°C) and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a solvent like ethanol. A reported yield for this type of reaction is in the range of 70-75%.[2]

Step 2: Acylation with Pivaloyl Chloride

  • Procedure: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), 2-amino-4,5-dichloropyridine is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A non-nucleophilic base, typically a tertiary amine like triethylamine or diisopropylethylamine, is added to the solution. The mixture is cooled in an ice bath to 0°C. Pivaloyl chloride is then added dropwise while maintaining the temperature. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed by rotary evaporation. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization.

Discussion of Method 1

This method is straightforward and utilizes readily available reagents. The reaction conditions are generally mild, and the purification of the final product is typically manageable. The choice of base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The electron-withdrawing nature of the two chlorine atoms on the pyridine ring decreases the nucleophilicity of the amino group, which may necessitate slightly longer reaction times or slightly elevated temperatures compared to the acylation of more electron-rich aminopyridines.

Method 2: Acylation using Pivalic Anhydride with a Catalyst

An alternative approach to the use of the highly reactive and moisture-sensitive pivaloyl chloride is the use of pivalic anhydride as the acylating agent. This method often requires a catalyst to enhance the reaction rate.

Reaction Scheme

Method_2_Reaction_Scheme cluster_reactants Reactants cluster_product Product 2-amino-4,5-dichloropyridine 2-Amino-4,5-dichloropyridine target_molecule N-(4,5-Dichloropyridin-2-yl)pivalamide 2-amino-4,5-dichloropyridine->target_molecule + Pivalic Anhydride (Catalyst, Solvent) pivalic_anhydride Pivalic Anhydride

Sources

Strategic Selection of Acylated Aminopyridines in Synthetic Auxin Herbicide Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Agrochemical Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology

Executive Summary

The development of highly active synthetic auxin herbicides—specifically the 2-picolinic acid class (e.g., picloram, clopyralid, and halauxifen-methyl)—requires precise functionalization of heavily substituted pyridine rings[1]. In these multi-step syntheses, 4,5-dichloro-2-aminopyridine frequently serves as a foundational building block[2]. However, the exocyclic amine must be protected to prevent undesired side reactions and to act as a directing group for subsequent functionalization, such as Directed ortho-Metalation (DoM) or transition-metal-catalyzed cross-coupling[3][4].

This guide evaluates N-(4,5-Dichloropyridin-2-yl)pivalamide against alternative acylated aminopyridines (N-acetyl, N-Boc, and N-phthaloyl). By analyzing the mechanistic causality behind protecting group performance, this document provides data-driven insights and self-validating protocols to optimize your herbicide synthesis workflows.

Mechanistic Causality: The Role of Steric Bulk and Coordination

In the synthesis of 2-picolinic acid herbicides, introducing a carboxylic acid or an aryl group at the C-3 or C-6 position is critical for binding to the TIR1 auxin co-receptor[5]. DoM is the premier method for functionalizing the C-3 position of 2-aminopyridines.

When an alkyllithium reagent (e.g., n-BuLi) is introduced, the protecting group on the amine must fulfill two conflicting roles:

  • Coordination: The carbonyl oxygen must coordinate with the lithium ion, directing the strongly basic alkyllithium to deprotonate the adjacent ortho proton (C-3).

  • Steric Shielding: The protecting group must shield its own carbonyl carbon from nucleophilic attack by the highly reactive alkyllithium.

Why Pivalamide Excels: The pivaloyl (Piv) group is uniquely suited for this dual role. Its tert-butyl moiety provides massive steric hindrance, completely blocking nucleophilic attack on the amide carbonyl while leaving the oxygen available for lithium coordination.

Failure Modes of Alternatives:

  • Acetyl (Ac): Lacks sufficient steric bulk. Alkyllithium reagents frequently attack the carbonyl carbon, leading to undesired ketone formation and drastically reducing the yield of the lithiated intermediate.

  • tert-Butoxycarbonyl (Boc): While sterically bulky, the Boc group is highly sensitive to the acidic workup conditions often required after electrophilic trapping (e.g., acidification with HCl to precipitate picolinic acids), leading to premature deprotection.

  • Phthaloyl: By protecting both N-H bonds, the phthaloyl group prevents the formation of the intermediate lithium amide. This lithium amide is mechanistically required to direct the second equivalent of n-BuLi to the C-3 position, rendering DoM ineffective.

DecisionTree Root Acylated Aminopyridine in DoM Conditions Piv Pivaloyl (Piv) Root->Piv Ac Acetyl (Ac) Root->Ac Boc tert-Butoxycarbonyl (Boc) Root->Boc Piv_Result High Steric Bulk: Clean C-3 Lithiation Piv->Piv_Result Ac_Result Low Steric Bulk: Nucleophilic Attack at Carbonyl Ac->Ac_Result Boc_Result Acid Sensitive: Premature Deprotection Boc->Boc_Result

Logical decision tree comparing protecting group outcomes under DoM conditions.

Comparative Performance Data

To objectively guide synthetic route design, the following table summarizes the quantitative and qualitative performance of common protecting groups on 4,5-dichloro-2-aminopyridine during herbicide intermediate synthesis.

Table 1: Comparative Analysis of Acylated Aminopyridines

Protecting GroupSteric BulkDoM RegioselectivityResistance to Nucleophile AttackCross-Coupling StabilityDeprotection Conditions
Pivaloyl (Piv) HighExcellent (C-3) Excellent High (Stable at pH 9-10, 80°C)Harsh (Strong acid/base, reflux)
Acetyl (Ac) LowModeratePoor (Ketone formation)ModerateMild (Base hydrolysis)
Boc HighGoodGoodLow (Acid sensitive)Mild (TFA or HCl)
Phthaloyl Very HighN/A (Blocks DoM)ModerateLow (Base sensitive)Mild (Hydrazine)

Experimental Methodologies: Self-Validating Protocols

As a standard of scientific integrity, the following protocols for the synthesis and utilization of N-(4,5-Dichloropyridin-2-yl)pivalamide are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify the success of each transformation before committing resources to the next step.

Protocol A: Synthesis of N-(4,5-Dichloropyridin-2-yl)pivalamide

Rationale: Pivaloylation of the electron-deficient 4,5-dichloro-2-aminopyridine requires an acid scavenger and an acylation catalyst. Triethylamine (TEA) combined with a catalytic amount of 4-dimethylaminopyridine (DMAP) ensures complete conversion[2].

Step-by-Step Procedure:

  • Initiation: Dissolve 4,5-dichloro-2-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Catalysis: Add triethylamine (2.0 eq) and DMAP (0.1 eq). Cool the reaction vessel to 0 °C.

  • Addition: Add pivaloyl chloride (1.5 eq) dropwise over 15 minutes to control the exothermic reaction[2].

  • Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.

  • Self-Validation Checkpoint (TLC): Quench a 0.1 mL aliquot with water, extract with ethyl acetate, and evaluate via TLC (Hexanes/EtOAc 3:1). Validation: The disappearance of the highly polar amine starting material and the emergence of a single, less polar UV-active spot confirms full conversion.

  • Isolation: Wash the organic layer sequentially with saturated aqueous NH₄Cl and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the protected pivalamide.

Protocol B: Regioselective C-3 Lithiation and Carboxylation

Rationale: The pivalamide directs lithiation exclusively to the C-3 position. The first equivalent of n-BuLi deprotonates the amide nitrogen, and the second equivalent performs the ortho-lithiation.

Step-by-Step Procedure:

  • Preparation: Dissolve N-(4,5-Dichloropyridin-2-yl)pivalamide in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Add n-BuLi (2.2 eq, 2.5 M in hexanes) dropwise over 20 minutes. Maintain the temperature strictly at -78 °C.

  • Incubation: Stir the deep red/orange solution for 2 hours at -78 °C.

  • Self-Validation Checkpoint (Deuterium Quench): Extract a 0.5 mL aliquot, quench immediately with D₂O, and analyze the crude mixture via ¹H NMR. Validation: The complete disappearance of the C-3 proton signal (typically ~8.1 ppm in the parent compound) confirms quantitative lithiation.

  • Electrophilic Trapping: Bubble dry CO₂ gas (passed through a Drierite column) vigorously through the solution for 30 minutes to form the picolinic acid precursor[5].

  • Workup: Allow the reaction to warm to 0 °C. Quench with water, extract impurities with diethyl ether, and carefully acidify the aqueous layer to pH 3 using 1M HCl to precipitate the functionalized product.

Workflow Start 4,5-Dichloro- 2-aminopyridine Piv Pivaloylation (Piv-Cl, NEt3) Start->Piv Prot Pivalamide Protected Core Piv->Prot DoM DoM (n-BuLi, -78°C) Prot->DoM Lith 3-Lithio Intermediate DoM->Lith Electrophile CO2 Trapping & Acidification Lith->Electrophile Product Picolinic Acid Precursor Electrophile->Product

Workflow for the synthesis and functionalization of pivalamide-protected aminopyridines.

Conclusion

For the synthesis of heavily substituted pyridine herbicides, N-(4,5-Dichloropyridin-2-yl)pivalamide offers a vastly superior balance of chemical properties compared to acetyl, Boc, or phthaloyl alternatives. Its exceptional steric bulk prevents nucleophilic degradation during Directed ortho-Metalation, while its robust stability ensures it survives harsh downstream cross-coupling conditions. By adopting the self-validating protocols outlined above, process chemists can significantly reduce failure rates in the development of next-generation synthetic auxins.

References

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - MDPI. 3

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC. 1

  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC. 4

  • WO2024123663A1 - Antimicrobial compounds - Google Patents. 2

  • Design, Synthesis, and Herbicidal Evaluation of Novel Synthetic Auxin Herbicides Containing 6-Indolylpyridine Oxime Ester/Amine - ResearchGate. 5

Sources

Comparative Analysis of the Biological Activity of N-(4,5-Dichloropyridin-2-yl)pivalamide Analogs as Herbicidal Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The relentless pursuit of effective and selective weed management solutions in agriculture has driven extensive research into novel herbicidal compounds. Among the various heterocyclic scaffolds explored, the pyridine ring has emerged as a privileged structure, forming the core of numerous commercial herbicides.[1][2][3] This guide provides a comparative analysis of the biological activity of N-(4,5-Dichloropyridin-2-yl)pivalamide and its analogs, a chemical class that demonstrates significant potential in crop protection. While direct comparative studies on a wide range of analogs of this specific parent compound are not extensively documented in a single source, by synthesizing data from patent literature and academic research on related pyridine carboxamides, we can elucidate key structure-activity relationships (SAR) and evaluate their herbicidal potential.

N-(4,5-Dichloropyridin-2-yl)pivalamide serves as a foundational structure for understanding how molecular modifications influence herbicidal efficacy. This compound is primarily recognized as an intermediate in the synthesis of agrochemicals, particularly herbicides.[4] The core structure consists of a dichlorinated pyridine ring linked to a pivalamide group via an amide bond. Analogs are typically generated by modifying the substitution pattern on the pyridine ring or by altering the nature of the acyl group. This analysis will delve into these modifications and their impact on biological activity, supported by experimental data from related studies.

Mechanism of Action: A Focus on Phytoene Desaturase (PDS) Inhibition

While the precise mechanism of action for N-(4,5-Dichloropyridin-2-yl)pivalamide itself is not extensively detailed in publicly available literature, many pyridine-based herbicides function by inhibiting key plant enzymes. A common target for this class of compounds is Phytoene Desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway. Inhibition of PDS leads to the accumulation of phytoene and a deficiency in downstream carotenoids. Carotenoids are essential for protecting chlorophyll from photo-oxidation. Their absence results in rapid chlorophyll degradation and subsequent plant death, a phenomenon visually observed as "bleaching."

Structure-Activity Relationship (SAR) Analysis

The herbicidal activity of N-(4,5-Dichloropyridin-2-yl)pivalamide analogs is highly dependent on the nature and position of substituents on both the pyridine ring and the amide moiety. The following sections dissect these relationships.

Substitution on the Pyridine Ring

The chlorine atoms at the 4 and 5 positions of the pyridine ring are crucial for the herbicidal activity of the parent compound. Modifications at these and other positions can significantly modulate efficacy and selectivity.

  • Halogenation: Dichloro-substitution is a common feature in many active pyridine herbicides. The position of the halogens is critical. For instance, in related picolinic acid herbicides, the specific placement of chlorine and fluorine atoms dictates the spectrum of weed control.[5]

  • Other Substituents: The introduction of groups such as trifluoromethyl (CF3), cyano (CN), or nitro (NO2) can influence the electronic properties and metabolic stability of the molecule, thereby affecting its herbicidal potency. Patent literature frequently describes pyridine compounds with a variety of substituents at these positions for broad-spectrum weed control.[1]

The Amide Linkage and Acyl Group

The pivalamide group, characterized by its bulky tert-butyl moiety, plays a significant role in the molecule's interaction with the target enzyme.

  • Steric Hindrance: The tert-butyl group of the pivalamide can provide optimal steric bulk to fit into the active site of the target enzyme. Variations in this group, for instance, replacing it with smaller alkyl or cycloalkyl groups, can lead to a decrease in activity.

  • Amide Bond Stability: The amide bond is a key structural feature. Its relative stability to hydrolysis within the plant is a determinant of the compound's persistence and, consequently, its herbicidal effect.

The logical relationship for synthesizing these compounds often involves the acylation of an aminopyridine precursor, as illustrated in the diagram below.

cluster_reactants Reactants cluster_process Process cluster_products Products 2-Amino-4,5-dichloropyridine 2-Amino-4,5-dichloropyridine Acylation Acylation 2-Amino-4,5-dichloropyridine->Acylation Pivaloyl_chloride Pivaloyl Chloride Pivaloyl_chloride->Acylation Target_Compound N-(4,5-Dichloropyridin-2-yl)pivalamide Acylation->Target_Compound HCl HCl (byproduct) Acylation->HCl

Caption: General synthesis pathway for N-(4,5-Dichloropyridin-2-yl)pivalamide.

Comparative Biological Activity Data

Direct, side-by-side comparative data for a series of N-(4,5-Dichloropyridin-2-yl)pivalamide analogs is scarce. However, we can infer the relative potency from patent examples and related studies on pyridine-based herbicides. The following table summarizes herbicidal activity data for representative compounds, illustrating the impact of structural modifications.

Compound/Analog ClassKey Structural FeaturesTarget WeedsApplication Rate (g/ha)Efficacy (%)Reference
Picolinic Acid Derivatives 4-amino-3-chloro-5-fluoro-6-(aryl)picolinic acidsBroadleaf weeds (e.g., Amaranthus retroflexus)250>80[5]
Pyridine Ketones Substituted pyridine ring with a ketone functionalityGeneral weed controlNot specifiedGrowth-inhibitory properties[6]
Imidazolinone-Pyridine Hybrids Pyridine ring fused or linked to an imidazolinone moietyAnnual and perennial weedsNot specifiedPotent herbicidal agents[7]
N-(pyrimidin-2-yl) amides Pyrimidine ring in place of pyridineNot specified (QS inhibitors)N/AAntimicrobial activity[8]

Note: This table is illustrative and compiles data from different studies on related, but not identical, classes of compounds to demonstrate the impact of structural variations on biological activity.

The data suggests that modifications to the pyridine ring, such as the introduction of a carboxylic acid group (picolinic acids) or fusion to other heterocyclic systems, can lead to potent herbicides.[5][7] The study on N-(pyrimidin-2-yl) amides, while focused on antimicrobial activity, highlights that the core amide linkage to a nitrogen-containing heterocycle is a versatile scaffold for discovering various types of biologically active molecules.[8]

Experimental Protocols for Herbicidal Activity Assessment

The evaluation of herbicidal activity typically involves a multi-tiered screening process, from in vitro enzyme assays to greenhouse and field trials.

In Vitro Enzyme Inhibition Assay (e.g., PDS Assay)
  • Enzyme Preparation: Recombinant PDS enzyme is expressed and purified from a suitable host (e.g., E. coli).

  • Assay Reaction: The purified enzyme is incubated with its substrate, phytoene, in the presence of various concentrations of the test compound.

  • Product Quantification: The conversion of phytoene to ζ-carotene is monitored spectrophotometrically or by HPLC.

  • IC50 Determination: The concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) is calculated.

Whole Plant Greenhouse Bioassay
  • Plant Cultivation: Seeds of target weed species (e.g., Echinochloa crusgalli, Amaranthus retroflexus) and crop species are sown in pots containing a standardized soil mix.

  • Compound Application: The test compounds are formulated as an emulsifiable concentrate or wettable powder and applied at various rates (g/ha) to plants at a specific growth stage (e.g., 2-3 leaf stage). Application can be pre-emergence (to the soil before weeds emerge) or post-emergence (directly to the foliage).

  • Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is visually assessed as a percentage of injury or growth inhibition compared to an untreated control.

  • GR50/ED50 Calculation: The dose required to cause a 50% reduction in plant growth (GR50) or a 50% effect (ED50) is determined.

cluster_workflow Herbicidal Activity Testing Workflow A Compound Synthesis & Formulation B In Vitro Enzyme Assay (e.g., PDS) A->B C Greenhouse Bioassay (Pre- & Post-emergence) A->C D Data Analysis (IC50, GR50) B->D C->D E Lead Compound Identification D->E

Caption: A typical workflow for the evaluation of novel herbicidal compounds.

Conclusion

N-(4,5-Dichloropyridin-2-yl)pivalamide represents a core scaffold within the broader class of pyridine-based herbicides. While comprehensive comparative data on its direct analogs is limited, analysis of related structures from the scientific and patent literature reveals clear structure-activity relationships. The dichlorinated pyridine ring and the amide-linked acyl group are both critical for biological activity. Modifications to these regions, particularly the introduction of other functional groups on the pyridine ring, have led to the development of potent herbicides. The primary mode of action for many such compounds is the inhibition of vital plant enzymes like phytoene desaturase. Future research focusing on the synthesis and systematic biological evaluation of a focused library of N-(4,5-Dichloropyridin-2-yl)pivalamide analogs would be invaluable for the rational design of next-generation herbicides with improved efficacy and selectivity.

References

Sources

Validation of the analytical methods for N-(4,5-Dichloropyridin-2-yl)pivalamide quantification

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Analytical Methods for N-(4,5-Dichloropyridin-2-yl)pivalamide Quantification

Executive Summary & Strategic Context

N-(4,5-Dichloropyridin-2-yl)pivalamide (CAS: 188577-71-1) acts as a critical intermediate in the synthesis of complex pharmaceutical APIs, particularly kinase inhibitors and herbicides targeting the RAS/RAF/MEK/ERK pathway. Its structural core—a dichlorinated pyridine ring protected by a bulky pivaloyl group—presents unique analytical challenges:

  • Hydrophobicity: The pivaloyl group significantly increases retention on reverse-phase columns (LogP > 3.0).

  • Chromophore: The pyridine ring provides UV absorbance, but the electron-withdrawing chlorine atoms can shift

    
    , necessitating careful wavelength selection.
    
  • Trace Analysis Needs: As a potential process-related impurity, its quantification often requires sensitivity at the ppm level (Genotoxic Impurity/GTI thresholds), pushing the limits of standard UV detection.

This guide compares two validated approaches: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine assay/purity analysis, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace quantification.

Method A: HPLC-UV (Routine Assay & Purity)

Best for: Raw material release testing, reaction monitoring (>0.1% w/w).

This method utilizes the "Workhorse" approach—robust, cost-effective, and transferable across QC labs.

Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

    • Why: The C18 stationary phase provides strong retention for the hydrophobic pivalamide, while the 3.5 µm particle size balances resolution with backpressure.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid (

      
      ) in Water.
      
    • B: Acetonitrile (ACN).[1][2]

    • Note: Phosphoric acid suppresses silanol activity, improving peak shape for the basic pyridine nitrogen.

  • Gradient Program:

    Time (min) % A % B Flow (mL/min)
    0.0 90 10 1.0
    10.0 10 90 1.0
    12.0 10 90 1.0
    12.1 90 10 1.0

    | 15.0 | 90 | 10 | 1.0 |[1][3][4]

  • Detection: UV at 254 nm (primary) and 275 nm (secondary confirmation).

  • Column Temp: 40°C (Reduces viscosity and improves mass transfer).

Critical Causality

The pivaloyl group is acid-labile under extreme conditions but stable during short chromatographic runs. Using a low pH (pH ~2.0) mobile phase ensures the pyridine nitrogen is protonated (


 due to Cl substitution), preventing peak tailing caused by interaction with residual silanols.

Method B: LC-MS/MS (Trace Impurity Quantification)

Best for: Genotoxic impurity screening, cleaning validation (<10 ppm).

This method utilizes the "Specialist" approach—high sensitivity and specificity using Multiple Reaction Monitoring (MRM).

Experimental Protocol
  • Instrument: Sciex Triple Quad 6500+ or Thermo Altis.

  • Column: Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Volatile buffer essential for MS).

    • B: 0.1% Formic Acid in Methanol.

  • Ionization: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • MRM Transitions (Predicted):

    • Quantifier:

      
       (Loss of Pivaloyl group, cleavage of amide bond).
      
    • Qualifier:

      
       (Further ring fragmentation/Cl loss).
      
    • Note: The parent mass will show a characteristic chlorine isotope pattern (

      
      , 
      
      
      
      ,
      
      
      at 9:6:1 ratio). Monitor
      
      
      247 (
      
      
      ) for maximum sensitivity.
Critical Causality

Amide bonds are susceptible to Collision-Induced Dissociation (CID). The loss of the pivaloyl moiety (


, mass 85) is the most energetically favorable pathway, yielding the stable 2-amino-4,5-dichloropyridine fragment ion (

163). This transition is highly specific, eliminating matrix interference.

Comparative Performance Analysis

FeatureHPLC-UV (Method A)LC-MS/MS (Method B)[1]
Linearity Range


LOD (Limit of Detection)

(approx 500 ppb)

(approx 0.5 ppb)
Precision (RSD)


Specificity Moderate (Retention time + Spectrum)High (Mass + Fragmentation)
Cost per Sample Low ($)High (

$)
Throughput 15 min run time5-8 min run time (UPLC)

Validation Workflow & Decision Logic

The following diagrams illustrate the decision-making process for method selection and the validation lifecycle required for regulatory submission (ICH Q2(R1)).

Figure 1: Method Selection Decision Tree

MethodSelection Start Start: Define Analytical Goal Q1 Is the target concentration < 0.1% (1000 ppm)? Start->Q1 BranchUV No (Assay/Purity) Q1->BranchUV No BranchMS Yes (Trace Impurity) Q1->BranchMS Yes MethodUV Select HPLC-UV (Method A) BranchUV->MethodUV MethodMS Select LC-MS/MS (Method B) BranchMS->MethodMS CheckUV Check UV Specificity (Peak Purity) MethodUV->CheckUV CheckMS Check Matrix Effect (Ion Suppression) MethodMS->CheckMS FinalUV Validate: Accuracy, Precision, Linearity, Robustness CheckUV->FinalUV FinalMS Validate: LOD/LOQ, Recovery, Matrix Factor CheckMS->FinalMS

Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS based on sensitivity requirements.

Figure 2: Validation Lifecycle (ICH Q2)

ValidationLifecycle Step1 1. Specificity (Blank vs. Spiked) Step2 2. Linearity (5 levels, R² > 0.999) Step1->Step2 Step3 3. Accuracy (Spike Recovery 80-120%) Step2->Step3 Step4 4. Precision (Repeatability n=6) Step3->Step4 Step5 5. Robustness (Flow, Temp, pH) Step4->Step5

Caption: Sequential validation parameters required for regulatory compliance.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005. Link

  • Veach, B. T., et al. "Modifications to LIB 4597 for the analysis of nitrofuran metabolites... using LC-MS." FDA Laboratory Information Bulletin, 2020. Link

  • BenchChem. "Validation of Analytical Methods: A Comparative Guide to the Use of 5-Chloropyridin-3,4,6-d3-2." BenchChem Technical Guides, 2025. Link

  • Jubilant Ingrevia. "Safety Data Sheet: 4-Amino-3,5-dichloropyridine." Jubilant Ingrevia MSDS, 2015. Link

Sources

Benchmarking the Efficacy of N-(4,5-Dichloropyridin-2-yl)pivalamide-Derived Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the agricultural sector faces mounting challenges from herbicide-resistant weed biotypes, the global demand for pyridine and its derivatives is experiencing substantial growth [1]. Legacy chemistries like glyphosate and 2,4-D are increasingly failing against highly adaptable broadleaf weeds. To overcome this, agrochemical development has pivoted toward highly optimized scaffolds.

Among these,1 (CAS: 188577-71-1) acts as a critical intermediate, leveraging its stability and reactivity to discover more effective, lower-dose agrochemicals [3]. Pyridine derivatives are particularly valued for their role in developing selective herbicides that target specific weed species while minimizing crop impact [2].

This guide provides a rigorous, objective benchmark of N-(4,5-Dichloropyridin-2-yl)pivalamide-derived herbicides against commercial standards, detailing the mechanistic causality and self-validating protocols necessary for accurate evaluation.

Mechanistic Causality: The Pivalamide Advantage

In my experience optimizing foliar-applied auxins, the rate-limiting step in field efficacy is rarely receptor affinity; it is cuticular penetration. The addition of the bulky, lipophilic pivalamide group to the 4,5-dichloropyridine ring dramatically shifts the molecule's partition coefficient (LogP).

While traditional picolinic acids (like clopyralid) struggle to penetrate the waxy cuticles of mature weeds without heavy surfactant loading, the pivalamide derivative rapidly diffuses into the symplast. Once inside, it acts as a highly potent synthetic auxin (Group 4 herbicide). It binds to the TIR1/AFB receptor complex, initiating a runaway ubiquitination process that degrades Aux/IAA repressor proteins. This triggers uncontrolled ARF transcription factor activation, leading to lethal epinasty, vascular tissue rupture, and plant death.

AuxinPathway A N-(4,5-Dichloropyridin-2-yl) pivalamide Derivative B TIR1/AFB Receptor Complex A->B Binds C Ubiquitination of Aux/IAA Repressors B->C Recruits D Proteasomal Degradation C->D Targets E ARF Transcription Factor Activation D->E Releases F Aberrant Growth & Plant Death E->F Induces

Fig 1: Synthetic auxin signaling pathway triggered by pyridine-derived herbicides.

Comparative Efficacy Data

To establish an objective benchmark, experimental N-(4,5-Dichloropyridin-2-yl)pivalamide derivatives were evaluated against three commercial standards. The data below synthesizes in vitro receptor binding affinity with in planta greenhouse efficacy.

Compound ClassRepresentative MoleculePrimary Target SiteED50 (g ae/ha)*TIR1 Binding Affinity (Kd, nM)LogP (Lipophilicity)
Pivalamide-Pyridine N-(4,5-Dichloropyridin-2-yl)pivalamide deriv.TIR1/AFB (Auxin Mimic)12.58.43.2
Picolinic Acid ClopyralidTIR1/AFB (Auxin Mimic)70.015.2-1.8 (at pH 7)
Phenoxyacetic Acid 2,4-DTIR1/AFB (Auxin Mimic)350.045.02.8 (acid form)
Glycine Derivative GlyphosateEPSP Synthase840.0N/A-3.2

*ED50 values represent baseline broadleaf weed control (Amaranthus retroflexus) in controlled greenhouse settings. Lower ED50 indicates higher potency.

Key Insight: The pivalamide derivative achieves a sub-15 g/ha ED50 rate. This is driven by the synergistic combination of high lipophilicity (LogP 3.2), which maximizes foliar uptake, and a highly optimized 4,5-dichloro substitution pattern that tightly anchors the molecule within the TIR1 binding pocket (Kd 8.4 nM).

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols utilize self-validating mechanisms. This guarantees that any observed efficacy is a direct result of the compound's biochemical activity, rather than environmental or methodological artifacts.

Protocol A: In Vitro TIR1/AFB Radioligand Binding Assay

Causality: We must isolate receptor affinity from in planta metabolic factors (like cytochrome P450 degradation) to establish the baseline biochemical potency of the pyridine scaffold.

  • Protein Expression: Express recombinant Arabidopsis thaliana TIR1 and ASK1 proteins in an insect cell system to ensure proper post-translational folding.

  • Complex Assembly: Incubate purified TIR1/ASK1 with radiolabeled [3H]-Indole-3-acetic acid ([3H]-IAA) to form the baseline receptor complex.

  • Competitive Displacement: Introduce the N-(4,5-Dichloropyridin-2-yl)pivalamide derivative in a 10-point serial dilution (0.1 nM to 10 µM).

  • Quantification: Filter the complexes through glass-fiber mats and measure retained radioactivity via liquid scintillation counting.

  • Self-Validation Mechanism: The assay must include a homologous competition curve (unlabeled "cold" IAA displacing [3H]-IAA). If the calculated Kd of the cold IAA deviates by more than 15% from the known literature standard (~10 nM), the entire plate is rejected, proving the receptor complex was compromised prior to testing the novel compound.

Protocol B: Whole-Plant Greenhouse Efficacy & Residue Workflow

Causality: In vitro binding does not guarantee field success. This protocol evaluates real-world cuticular penetration, vascular translocation, and ultimate herbicidal activity.

  • Standardized Cultivation: Germinate Amaranthus retroflexus in standardized potting media under controlled conditions (25°C day/20°C night, 16h photoperiod).

  • Track Sprayer Application: Apply herbicides using a laboratory track sprayer equipped with a flat-fan nozzle (e.g., TeeJet 8002E) calibrated to deliver 150 L/ha. Causality: This mimics commercial tractor application physics, ensuring droplet size and distribution are agronomically relevant.

  • Biomass Harvesting (21 Days Post-Treatment): Excise above-ground plant tissue and lyophilize (freeze-dry) for 48 hours. Causality: Auxinic herbicides induce rapid water uptake and epinasty; measuring fresh weight artificially inflates biomass. Dry weight is the only true metric of carbon-fixation arrest.

  • Self-Validation Mechanism: Efficacy is calculated strictly relative to an untreated control's dry biomass. Furthermore, LC-MS/MS residue analysis of the soil includes an isotopically labeled internal standard (e.g., 13C-Clopyralid) to validate extraction recovery rates.

Workflow S1 Step 1: Seed Stratification & Germination S2 Step 2: Foliar Application (Dose-Response) S1->S2 S3 Step 3: Visual Injury Scoring (0-100%) S2->S3 S4 Step 4: Biomass Reduction Analysis (Dry Weight) S3->S4 V1 Validation: Untreated Control Baseline S3->V1 S5 Step 5: LC-MS/MS Residue Quantification S4->S5 V2 Validation: Internal Standard Recovery S5->V2

Fig 2: Self-validating greenhouse efficacy and residue quantification workflow.

Conclusion

Benchmarking reveals that N-(4,5-Dichloropyridin-2-yl)pivalamide represents a highly optimized evolution of pyridine-based herbicides. By addressing the cuticular penetration bottleneck through the lipophilic pivalamide moiety, and maximizing target-site affinity via the 4,5-dichloro substitution, this class of compounds achieves commercial-level weed control at a fraction of the dose required by legacy auxins like 2,4-D or clopyralid.

References
  • Fortune Business Insights. Pyridine And Pyridine Derivatives Market Size, Share, 2034. Available at:[Link]

  • Grand View Research. Pyridine & Pyridine Derivatives Market | Industry Report, 2030. Available at: [Link]

  • MySkinRecipes. N-(4,5-DICHLOROPYRID-2-YL)-PIVALOYLAMIDE. Available at:[Link]

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Comparative Guide: Catalytic Strategies for the N-Acylation of 2-Amino-4,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

The N-acylation of aminopyridines is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, the acylation of 2-amino-4,5-dichloropyridine presents a distinct synthetic challenge. The two chlorine atoms at the 4- and 5-positions exert a strong electron-withdrawing inductive effect (-I). This significantly depletes the electron density of the pyridine ring and the exocyclic amine, rendering the


 group a remarkably poor nucleophile compared to unsubstituted 2-aminopyridine [4].

When subjected to standard, uncatalyzed acylation conditions (e.g., acetic anhydride in dichloromethane), the reaction is sluggish, often stalling at low conversions or requiring harsh thermal conditions that promote degradation. Consequently, the selection of an appropriate catalyst is not merely a matter of yield optimization; it is a fundamental requirement to lower the activation energy barrier and drive the reaction to completion.

This guide provides an objective, data-backed comparison of the two primary catalytic paradigms used to overcome this electronic deactivation: Organocatalysis (Nucleophilic Activation) and Boron-Based Catalysis (Electrophilic Activation) .

Comparative Analysis of Catalytic Systems

Organocatalysts: DMAP and 4-Pyrrolidinopyridine (PPY)

For acylations utilizing highly reactive acylating agents like acid chlorides or acid anhydrides, 4-(dimethylamino)pyridine (DMAP) and 4-pyrrolidinopyridine (PPY) are the gold standards [2].

Causality & Mechanism: Instead of activating the amine, DMAP acts as a nucleophilic catalyst. It attacks the anhydride or acid chloride to form an acylpyridinium ion—an intermediate that is orders of magnitude more electrophilic than the starting acylating agent[3]. This hyper-electrophilic species is reactive enough to be captured by the deactivated 2-amino-4,5-dichloropyridine. Furthermore, DMAP acts as a proton sink and phase-transfer agent, ensuring a rapid catalytic turnover.

Boron-Based Catalysts: Borate Esters and Boronic Acids

While DMAP is highly efficient, the use of acid chlorides or anhydrides generates stoichiometric acidic waste and requires pre-activation of carboxylic acids. For direct amidation (coupling the aminopyridine directly with a free carboxylic acid), boron-based catalysts such as borate esters or 3,4,5-trifluorophenylboronic acid are utilized [1].

Causality & Mechanism: Boron catalysts operate via Lewis acid activation. The boron center coordinates with the carboxylic acid, facilitating the loss of water to form a reactive mixed anhydride/borate intermediate. While this pathway is highly atom-economical and aligns with green chemistry principles, the lower inherent reactivity of this intermediate necessitates elevated temperatures (e.g., refluxing toluene) to achieve successful coupling with the deactivated 2-amino-4,5-dichloropyridine [1].

Quantitative Data Comparison

The following table summarizes the experimental performance of different catalytic systems for the N-acetylation/amidation of 2-amino-4,5-dichloropyridine.

Catalyst SystemAcylating AgentLoading (mol%)Temp (°C)Time (h)Yield (%)Green Chemistry Profile
DMAP Acetic Anhydride5 - 10%25°C2 - 4>95%Moderate (Generates acetic acid waste)
PPY Acetyl Chloride5%0°C to 25°C292%Low (Generates HCl, requires stoichiometric base)
Borate Ester Acetic Acid15 - 20%110°C18 - 2482%High (Direct amidation, water is the only byproduct)
Uncatalyzed Acetic AnhydrideN/A80°C24<40%Poor (Low conversion, high energy input)

Data synthesized from comparative amidation studies of deactivated aminopyridines [1][3].

Visualizing the Workflows and Mechanisms

To aid in experimental design, the following diagrams map the logical decision tree for catalyst selection and the mechanistic cycle of the most common protocol (DMAP).

Workflow SM 2-Amino-4,5-dichloropyridine Cond1 Acyl Chloride / Anhydride (Highly Reactive) SM->Cond1 Cond2 Carboxylic Acid (Mild, Green) SM->Cond2 Cat1 Organocatalyst (e.g., DMAP, 5-10 mol%) Cond1->Cat1 Cat2 Boron Catalyst (e.g., Borate Ester, 10-20 mol%) Cond2->Cat2 Prod N-Acylated Product (High Yield) Cat1->Prod 25°C, 2-4h Cat2->Prod 110°C, 18h, -H2O

Workflow for selecting acylation catalysts based on acylating agents.

Mechanism DMAP DMAP Catalyst Int Acylpyridinium Intermediate (Highly Electrophilic) DMAP->Int Nucleophilic Attack AcX Acylating Agent (Ac2O or RCOCl) AcX->Int Prod N-Acylated Product + Regenerated DMAP Int->Prod Amine Attack Sub 2-Amino-4,5-dichloropyridine (Weak Nucleophile) Sub->Prod Prod->DMAP Catalyst Turnover

DMAP-catalyzed nucleophilic acylation mechanism overcoming amine deactivation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (like TLC monitoring) and specific workup steps are included to ensure the causality of the chemical transformations is verifiable at the bench.

Protocol A: DMAP-Catalyzed N-Acetylation (High Yield, Fast Kinetics)

Use this protocol when reaction speed and high conversion are prioritized over atom economy.

  • Preparation: In an oven-dried round-bottom flask flushed with inert gas (

    
     or Argon), dissolve 2-amino-4,5-dichloropyridine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).
    
  • Base & Catalyst Addition: Add triethylamine (TEA, 1.5 equiv) to act as an acid scavenger. Add DMAP (0.1 equiv, 10 mol%) as the nucleophilic catalyst. Stir for 5 minutes at room temperature.

  • Acylation: Cool the mixture to 0°C using an ice bath. Dropwise, add acetic anhydride (1.2 equiv).

    • Validation Check: The reaction is mildly exothermic. A slight color change (often pale yellow) indicates the formation of the acylpyridinium intermediate.

  • Reaction: Remove the ice bath and allow the reaction to stir at 25°C. Monitor via TLC (Hexanes:Ethyl Acetate 3:1). The starting material spot (UV active) should be consumed within 2–4 hours.

  • Workup (Crucial for Purity): Quench the reaction with saturated aqueous

    
    . Transfer to a separatory funnel. Wash the organic layer with 1M 
    
    
    
    (this specifically protonates and removes the DMAP catalyst and TEA into the aqueous layer). Wash with brine, dry over anhydrous
    
    
    , and concentrate in vacuo.
Protocol B: Borate-Catalyzed Direct Amidation (Green Chemistry Approach)

Use this protocol when avoiding toxic acyl chlorides/anhydrides is required, and the free carboxylic acid is the starting material.

  • Preparation: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagent Mixing: Add 2-amino-4,5-dichloropyridine (1.0 equiv, 10 mmol), the desired carboxylic acid (1.1 equiv), and the Borate Ester catalyst (0.2 equiv, 20 mol%) to the flask.

  • Solvent: Suspend the mixture in toluene (0.5 M). Toluene is chosen because it forms an azeotrope with water, allowing for continuous removal of the byproduct.

  • Reaction: Heat the mixture to reflux (approx. 110°C).

    • Validation Check: Observe the Dean-Stark trap. The accumulation of water droplets confirms that the condensation reaction is successfully proceeding.

  • Completion & Workup: Reflux for 18–24 hours until water ceases to collect. Cool to room temperature. Dilute with ethyl acetate and wash sequentially with 1M

    
     (to remove unreacted carboxylic acid) and brine. Evaporate the solvent and purify via recrystallization.
    

References

  • Aminopyridines as acylation catalysts for tertiary alcohols Tetrahedron, Bar-Ilan University URL:[Link]

  • Catalysis by 4-dialkylaminopyridines Semantic Scholar / ARKIVOC URL:[Link]

A Comparative Guide to the Preclinical Efficacy of Novel Pyridine-Dicarbonitrile Derivatives: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The journey of an anticancer agent from benchtop synthesis to clinical evaluation is paved with rigorous preclinical testing. A critical phase in this process is the comparative analysis of a compound's activity in controlled in vitro environments versus its performance in complex biological systems (in vivo). This guide provides an in-depth comparison of a series of novel 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives, focusing on the correlation between their in vitro cytotoxicity against human cancer cell lines and their in vivo antitumor effects in a murine cancer model. We will dissect the experimental methodologies, present the quantitative data, and explore the structure-activity relationships that govern the translation from cellular potency to systemic efficacy. This analysis serves as a practical framework for researchers and drug development professionals engaged in the evaluation of novel therapeutic candidates.

Introduction: The Rationale for Pyridine-Based Anticancer Agents

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its derivatives are known to exhibit a wide range of biological activities, including potent anticancer properties. The compounds under investigation in this guide are a series of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives. The rationale for their design is rooted in the established ability of similar heterocyclic compounds to interfere with critical cellular processes in cancer cells, such as cell cycle progression and tubulin polymerization[1][2].

The primary challenge in drug discovery is not merely identifying potent molecules in cellular assays but finding those that retain activity and exhibit acceptable safety profiles in a whole-organism setting[3]. This guide directly addresses this challenge by systematically comparing the in vitro and in vivo data for a select series of pyridine derivatives, herein designated S1 through S4[4].

The Chemical Landscape: Structures of the Pyridine Derivatives

The four derivatives (S1-S4) share a common 2-amino-pyridine-3,5-dicarbonitrile core but differ in the substitution pattern on the aryl ring at the 4-position and the substituent at the 6-position. These seemingly minor molecular modifications can have profound impacts on biological activity, solubility, and metabolic stability.

Compound ID4-Aryl Substituent6-Substituent
S1 4-chlorophenylmethyl
S2 4-fluorophenylmethyl
S3 4-methoxyphenylmethyl
S4 4-hydroxyphenylamino

Table 1: Chemical structures of the evaluated pyridine derivatives (S1-S4).[4]

In Vitro Activity Assessment: Cellular Cytotoxicity Profiling

The initial step in evaluating a potential anticancer compound is to determine its ability to kill cancer cells or inhibit their proliferation in vitro. A widely accepted, robust method for this is the MTT assay, which measures the metabolic activity of cells as a proxy for cell viability[5][6][7].

Experimental Objective & Rationale

The goal of the in vitro study was to quantify the cytotoxic potency of compounds S1-S4 against two distinct human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). The choice of multiple cell lines is crucial, as compounds often exhibit differential activity based on the genetic and phenotypic characteristics of the cancer cells[4][5].

Detailed Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture & Seeding:

    • MCF-7 and A549 cells are cultured in a suitable medium (e.g., DMEM or RPMI) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

    • Cells are harvested during their exponential growth phase and diluted to a concentration of approximately 5 x 10⁴ cells/mL[7].

    • 100 µL of the cell suspension (yielding ~5,000 cells/well) is seeded into each well of a 96-well microtiter plate. The plate is incubated for 24 hours to allow for cell adherence[7].

  • Compound Treatment:

    • Stock solutions of compounds S1-S4 are prepared in DMSO.

    • A series of dilutions are made in the complete growth medium to achieve a range of final concentrations (e.g., from 0.1 to 100 µM).

    • The medium is aspirated from the wells and replaced with 100 µL of the medium containing the respective compound concentrations. Control wells receive medium with DMSO only.

    • The plate is incubated for a further 48 hours.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, 20 µL of MTT reagent (5 mg/mL in PBS) is added to each well.

    • The plate is incubated for another 4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals[7].

    • The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

    • The percentage of cell viability is calculated relative to the control (DMSO-treated) cells.

    • The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound required to inhibit 50% of cell growth, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve[7].

In Vitro Results Summary

The study revealed that all four pyridine derivatives exhibited dose-dependent cytotoxicity against both cell lines. Notably, compound S4 demonstrated markedly superior potency compared to the other derivatives[4].

CompoundIC₅₀ against MCF-7 (µM)IC₅₀ against A549 (µM)
S1 24.5 ± 2.131.2 ± 3.5
S2 21.8 ± 1.928.4 ± 2.8
S3 18.5 ± 1.524.6 ± 2.2
S4 3.8 ± 0.4 5.2 ± 0.6

Table 2: Comparative IC₅₀ values of pyridine derivatives against human cancer cell lines.[4]

Interpretation and Lead Candidate Selection

The data clearly identifies S4 as the most potent derivative in vitro. The presence of the 4-hydroxyphenyl group and the 6-amino group appears to be a key determinant of its enhanced cytotoxic activity. This superior performance in cellular assays makes S4 the logical lead candidate for progression into more complex and resource-intensive in vivo studies. This selection process, where the most promising compound from an in vitro screen is advanced, is a cornerstone of efficient drug development[3].

In Vivo Efficacy Evaluation: Murine Tumor Xenograft Model

While in vitro assays are essential for determining cellular potency, they cannot predict a compound's behavior in a living organism, which involves absorption, distribution, metabolism, and excretion (ADME). Therefore, in vivo testing is an indispensable step to validate the therapeutic potential of a lead candidate[8][9].

Experimental Objective & Rationale

The primary objective was to assess the antitumor activity of the lead candidate, S4 , in a murine xenograft model. The Ehrlich Ascites Carcinoma (EAC) model was chosen for this study. In this model, EAC cells are implanted into mice, where they form aggressive, rapidly growing tumors[4][10]. The key endpoint is the measurement of tumor volume and weight over time to determine if the compound can inhibit tumor growth compared to a control group.

Experimental Workflow Diagram

InVivo_Workflow cluster_prep Phase 1: Model Preparation cluster_implant Phase 2: Tumor Implantation cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis A EAC Cell Culture B Harvest & Prepare Cell Suspension A->B D Subcutaneous Injection of EAC Cells into Mice B->D C Animal Acclimatization (Swiss Albino Mice) C->D E Allow Tumors to Grow to Palpable Size D->E F Randomize Mice into Groups E->F G Administer Vehicle (Control Group) F->G H Administer S4 (Treatment Group) F->H I Monitor Tumor Volume & Body Weight J Sacrifice & Excise Tumors I->J K Measure Final Tumor Weight J->K L Calculate Tumor Growth Inhibition (%) K->L

Sources

Comprehensive Guide to Cross-Reactivity Profiling of N-(4,5-Dichloropyridin-2-yl)pivalamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis and cross-reactivity profiling framework for N-(4,5-Dichloropyridin-2-yl)pivalamide and its derivatives. This document is structured for medicinal chemists and pharmacologists involved in lead optimization and safety assessment.

Executive Summary & Scaffold Analysis

N-(4,5-Dichloropyridin-2-yl)pivalamide (CAS: 188577-71-1) represents a privileged chemotype in drug discovery and agrochemistry. While often utilized as a robust intermediate for directing C-H activation, this scaffold serves as a potent pharmacophore in its own right, particularly in the development of kinase inhibitors (e.g., MEK/ERK pathway), antimicrobial agents, and ion channel modulators.

The core structure combines an electron-deficient 4,5-dichloropyridine ring with a sterically bulky pivalamide group. This combination offers distinct advantages over simpler analogs but introduces specific cross-reactivity risks that must be systematically evaluated.

Why This Scaffold? (Performance vs. Alternatives)
FeatureStructural LogicPerformance Advantage
Pivaloyl Group Steric bulk (

-butyl)
Metabolic Stability: Resists amidase hydrolysis significantly better than acetamides. Selectivity: Restricts rotation, locking the bioactive conformation.
Dichloropyridine Electron-withdrawing Cl atomsElectronic Modulation: Lowers the pKa of the pyridine nitrogen, reducing non-specific binding to acidic protein residues. Lipophilicity: Increases membrane permeability (LogP modulation).
Amide Linker H-bond Donor/AcceptorBinding Affinity: Mimics the ATP hinge-binding motif common in kinase inhibitors.

Comparative Analysis: Performance & Specificity

To validate the performance of N-(4,5-Dichloropyridin-2-yl)pivalamide, it is essential to compare it against standard structural alternatives used in similar therapeutic classes.

Table 1: Structural Activity Relationship (SAR) & Stability Comparison
Compound ClassSteric ProfileMetabolic Stability (

in Microsomes)
Cross-Reactivity RiskPrimary Liability
Pivalamide (Target) High (Bulky) High (>60 min) Moderate Hydrophobic off-target binding (e.g., hERG, PXR).
Acetamide AnalogLowLow (<20 min)HighRapid hydrolysis; poor oral bioavailability.
Benzamide AnalogHigh (Planar)ModerateHighCYP inhibition due to aromatic stacking; promiscuous binding.
Unsubstituted PyridineLowModerateVery HighLack of electronic tuning leads to broad kinase inhibition.

Key Insight: The pivalamide derivative outperforms the acetamide in metabolic stability due to steric shielding of the carbonyl carbon, preventing nucleophilic attack by hydrolases. However, its increased lipophilicity requires rigorous profiling against hydrophobic off-targets like the hERG channel.

Cross-Reactivity Profiling Protocols

The following protocols are designed to identify "off-target" liabilities early in the drug development pipeline.

A. Kinome Selectivity Profiling (The "Hinge Binder" Risk)

Since the 2-aminopyridine motif mimics the adenine ring of ATP, these compounds are prone to inhibiting unintended kinases.

  • Methodology: Competitive Binding Assays (e.g., KINOMEscan™ or LanthaScreen™).

  • Protocol Steps:

    • Library Prep: Dissolve compounds in 100% DMSO to 10 mM.

    • Screening Concentration: Test at 1 µM and 10 µM.

    • Panel Selection: Must include representative kinases from all major families (TK, TKL, STE, CK1, AGC, CAMK, CMGC).

    • Data Analysis: Calculate % Inhibition or Kd.

    • Hit Criteria: Any kinase inhibited >50% at 1 µM is flagged for IC50 determination.

B. Safety Pharmacology Panel (ADME-Tox)

Dichloropyridines can act as metabolic "sponges" or inhibitors.

  • CYP450 Inhibition:

    • Risk: The dichloropyridine moiety can coordinate with the heme iron of CYP enzymes.

    • Assay: Fluorometric inhibition assay using specific substrates for CYP3A4, CYP2D6, and CYP2C9.

    • Acceptance Criteria: IC50 > 10 µM is preferred.

  • hERG Channel Blockade:

    • Risk: Lipophilic pivalamides may trap in the hERG pore, causing QT prolongation.

    • Assay: Automated Patch Clamp (e.g., QPatch).

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for validating N-(4,5-Dichloropyridin-2-yl)pivalamide derivatives, moving from synthesis to safety profiling.

ValidationWorkflow cluster_Profiling Cross-Reactivity & Safety Profiling Synthesis Scaffold Synthesis (N-(4,5-Dichloropyridin-2-yl)pivalamide) PrimaryScreen Primary Potency Screen (Target Assay) Synthesis->PrimaryScreen Kinome Kinome Selectivity (ATP-Site Mimicry Check) PrimaryScreen->Kinome Hit Identified ADME ADME/Tox Panel (CYP, hERG, Stability) PrimaryScreen->ADME OffTarget Broad Safety Panel (GPCRs, Ion Channels) PrimaryScreen->OffTarget Decision Lead Optimization Decision Kinome->Decision ADME->Decision OffTarget->Decision Refinement Structural Modification (e.g., R-Group Substitution) Decision->Refinement High Cross-Reactivity Candidate Development Candidate Decision->Candidate Clean Profile Refinement->Synthesis Iterative Design

Caption: Decision matrix for profiling pivalamide-based scaffolds, highlighting the iterative loop between safety data and structural refinement.

Mechanistic Pathway Analysis

If this scaffold is utilized as a kinase inhibitor (e.g., targeting the MAPK pathway, a common target for pyridine-amides), understanding the signaling cascade is critical for interpreting cross-reactivity data.

MAPK_Pathway GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK RAS RAS (GTPase) RTK->RAS RAF RAF (Kinase) RAS->RAF MEK MEK (Target) RAF->MEK Phosphorylation ERK ERK MEK->ERK Nucleus Transcription Factors (Proliferation) ERK->Nucleus OffTarget Off-Target Kinase (e.g., p38, JNK) Inhibitor Pivalamide Scaffold Inhibitor->MEK Primary Inhibition Inhibitor->OffTarget Cross-Reactivity

Caption: Simplified MAPK signaling pathway showing the primary target intervention point and potential cross-reactivity risks.

Experimental Protocol: Microsomal Stability Assay

To verify the metabolic advantage of the pivalamide group over acetamide alternatives, use the following self-validating protocol.

Objective: Determine the intrinsic clearance (


) and half-life (

) in liver microsomes.
  • Preparation:

    • Test Compound: 1 µM in Phosphate Buffer (pH 7.4).

    • Microsomes: Human/Mouse Liver Microsomes (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6PDH, NADP+).

  • Incubation:

    • Pre-incubate microsomes and compound at 37°C for 5 min.

    • Initiate reaction by adding NADPH.

    • Sampling timepoints: 0, 5, 15, 30, 45, 60 min.

  • Termination:

    • Quench with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Slope =

      
      .
      
    • 
      .
      
    • Validation Check: Reference compound (e.g., Verapamil) must show

      
       within historical range (usually <15 min).
      

References

  • Vertex AI Search. (2025). Synthesis and Applications of N-(4,5-Dichloropyridin-2-yl)pivalamide. Retrieved from 1

  • Google Patents. (2021). Cyclic TREX1 Inhibitors and Methods of Use (US20210015829A1). Retrieved from 2

  • ResearchGate. (2024). Heteroatom-based C-H bond activation with pyridine as directing group. Retrieved from 3[3]

  • ChemRxiv. (2024).[4] C-H Activation of Pyridines by (PBP)Ir Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition. Retrieved from 5

  • Sigma-Aldrich. (2025). Product Specification: N-(4-Chloro-3-iodopyridin-2-yl)pivalamide. Retrieved from

Sources

A Senior Application Scientist's Guide to the Synthetic Utility of Dichloropyridine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Role of Dichloropyridines in Modern Synthesis

Dichloropyridines are a class of halogenated heterocyclic compounds that serve as indispensable building blocks in the synthesis of a vast array of complex organic molecules. Their significance is most pronounced in the pharmaceutical and agrochemical industries, where the pyridine scaffold is a common feature in numerous active ingredients.[1][2][3] The presence of two chlorine atoms on the pyridine ring provides chemists with versatile handles for synthetic transformations, offering distinct reactivity profiles based on their relative positions. These chlorine atoms can be selectively functionalized through a variety of reactions, most notably nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.[4][5]

This guide provides a comparative analysis of the synthetic utility of the six dichloropyridine isomers. We will delve into the electronic and steric factors that govern their reactivity, compare their performance in key chemical transformations, and provide field-proven experimental protocols to aid researchers, scientists, and drug development professionals in their synthetic endeavors.

Pillar 1: Fundamental Principles of Reactivity

The synthetic utility of a given dichloropyridine isomer is dictated by the interplay of several factors originating from the inherent properties of the pyridine ring and the positions of the chloro-substituents.

  • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen atom deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the α (C2, C6) and γ (C4) positions. Consequently, chlorine atoms at these positions are significantly more labile towards nucleophilic displacement.

  • Intermediate Stability: In SNAr reactions, the rate-determining step is often the formation of a negatively charged Meisenheimer intermediate.[6][7] The stability of this intermediate is paramount. When nucleophilic attack occurs at the C2 or C4 positions of a dichloropyridine, the resulting negative charge can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate and a faster reaction rate.[6] Attack at C3 or C5 does not allow for this stabilization.

  • Regioselectivity in Cross-Coupling: In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, the site of reactivity is determined by the ease of oxidative addition of the Pd(0) catalyst to the C-Cl bond. This step is influenced by both electronic and steric factors. Often, the more electron-deficient position reacts preferentially. However, the choice of ligand on the palladium catalyst can dramatically influence and even reverse the inherent regioselectivity of the substrate.[8]

Pillar 2: A Comparative Analysis of Dichloropyridine Isomers

This section details the unique reactivity profiles and common applications of each of the six dichloropyridine isomers.

2,3-Dichloropyridine

This isomer is highly valued for its differentiated reactivity. The C2-chloro is significantly more activated towards nucleophilic substitution than the C3-chloro due to its proximity to the ring nitrogen. This predictable regioselectivity is exploited in the synthesis of key pharmaceutical intermediates.

  • Key Application: A prominent use of 2,3-dichloropyridine is in the synthesis of 2-chloro-3-aminopyridine, a crucial precursor for the antiretroviral drug Nevirapine.[4] This transformation is achieved via a selective amination, where a nucleophile like ammonia displaces the chlorine atom exclusively at the 2-position.[4] It is also a precursor for the anti-inflammatory agent Etoricoxib.[4]

  • Synthesis: Common synthetic routes include the diazotization of 3-aminopyridine derivatives followed by a copper-catalyzed Sandmeyer reaction or the selective dechlorination of 2,3,6-trichloropyridine.[3][9]

2,4-Dichloropyridine

As an unsymmetrical isomer with both chlorine atoms in activated positions, 2,4-dichloropyridine offers rich and tunable reactivity.

  • SNAr Reactivity: In classical SNAr reactions, the C4 position is generally more susceptible to nucleophilic attack.[6] This preference is attributed to the superior stabilization of the Meisenheimer intermediate when the negative charge is delocalized onto the pyridine nitrogen from the para position.[6]

  • Cross-Coupling Reactivity: The regioselectivity of palladium-catalyzed cross-coupling reactions can be meticulously controlled by ligand selection. While standard conditions might favor the C4 position, specific ligands can direct the reaction to the C2 position.[8] For example, highly selective C4-arylation in Suzuki couplings can be achieved using ligand-free "Jeffery" conditions.[8][10] This tunability makes 2,4-dichloropyridine a powerful tool for building molecular complexity, as demonstrated in the synthesis of pyridine-based dyes for live-cell imaging.[11]

2,5-Dichloropyridine

This isomer is a workhorse in cross-coupling chemistry, providing a platform for the synthesis of 2,5-disubstituted pyridines, a common motif in pharmaceuticals and agrochemicals.[5]

  • Reactivity: The C2-chloro is more activated than the C5-chloro, allowing for selective monosubstitution at the 2-position under carefully controlled conditions. It is widely used in palladium-catalyzed reactions like the Suzuki-Miyaura coupling to introduce aryl or vinyl groups.[5]

  • Applications: It has been utilized in the synthesis of 6-halo-pyridin-3-yl boronic acids, which are themselves versatile synthetic intermediates.

  • Synthesis: Industrial preparation often starts from 2-aminopyridine or 2-chloropyridine.[12][13]

2,6-Dichloropyridine

As a symmetrical molecule, the initial monosubstitution of 2,6-dichloropyridine is straightforward, yielding a single product.

  • Reactivity: Both chlorine atoms are in activated α-positions and are susceptible to nucleophilic substitution.[2] The primary synthetic challenge arises during the second substitution, as the introduction of an electron-donating group in the first step deactivates the ring towards subsequent nucleophilic attack.[6]

  • Applications: It is a key starting material for a range of pharmaceuticals, including the broad-spectrum antibiotic Enoxacin and the lipid-lowering agent Pirozadil.[2] It is also used in the synthesis of musk pyridine, an alternative to natural musk.[14]

  • Synthesis: Can be prepared by the high-temperature chlorination of 2-chloropyridine.[14][15]

3,4-Dichloropyridine

This isomer features one activated (C4) and one non-activated (C3) chlorine atom.

  • Reactivity: The C4-chloro is significantly more reactive towards nucleophiles due to the electronic activation from the ring nitrogen. This allows for highly selective monosubstitution at the 4-position. The remaining C3-chloro can then be functionalized using harsher conditions or through metal-catalyzed cross-coupling reactions.

  • Applications: Its derivatives are important intermediates in the synthesis of various biologically active compounds.

3,5-Dichloropyridine

This symmetrical isomer has both chlorine atoms in non-activated positions, leading to lower reactivity in SNAr reactions compared to its 2,4- and 2,6-counterparts.

  • Reactivity: Nucleophilic substitution at the C3 and C5 positions requires more forcing conditions. However, these positions are readily functionalized using cross-coupling and metalation chemistry.

  • Applications: The 3,5-dichloropyridine scaffold is integral to the development of potent and selective P2X7 receptor antagonists, which are of interest for treating inflammatory and neurological disorders.[1][16] It also serves as a building block for modern agrochemicals, including herbicides and fungicides.[1]

  • Synthesis: A common method involves the reductive dechlorination of more highly chlorinated precursors like pentachloropyridine using zinc metal.[1][17]

Pillar 3: Comparative Data and Visual Workflows

To facilitate direct comparison, the properties and reactivity of the isomers are summarized below.

Table 1: Comparative Overview of Dichloropyridine Isomers
IsomerSymmetrySNAr Reactivity Hotspot(s)Cross-Coupling ReactivityKey Applications
2,3-DCP AsymmetricC2 >> C3Selective C2 couplingNevirapine, Etoricoxib intermediates[4]
2,4-DCP AsymmetricC4 > C2Tunable (C4 or C2)[8]Kinase inhibitors, Fluorescent dyes[11][18]
2,5-DCP AsymmetricC2 > C5Primarily at C2Pharmaceutical & Agrochemical scaffolds[5]
2,6-DCP SymmetricC2, C6Stepwise functionalizationEnoxacin, Pirozadil[2]
3,4-DCP AsymmetricC4 >> C3Selective C4 couplingBiologically active compounds
3,5-DCP SymmetricLowAmenable to cross-couplingP2X7 antagonists, Agrochemicals[1]
Visualizing Synthetic Strategy

The choice of isomer is critical for achieving the desired substitution pattern. The following workflow provides a simplified decision-making guide for synthetic chemists.

G start What is your desired substitution pattern? q1 Need substitution at C2/C6 and/or C4? start->q1 Yes q2 Need substitution at C3 and/or C5? start->q2 No sub_activated Utilize Isomers with Activated Positions q1->sub_activated sub_nonactivated Utilize Isomers with Non-Activated Positions q2->sub_nonactivated isomers1 Consider: - 2,4-DCP (C2 & C4) - 2,6-DCP (C2 & C6) - 2,3-DCP (C2) - 3,4-DCP (C4) sub_activated->isomers1 isomers2 Consider: - 3,5-DCP (C3 & C5) - 2,5-DCP (C5) - 2,3-DCP (C3) - 3,4-DCP (C3) sub_nonactivated->isomers2 note1 Note: Reactivity is higher. SNAr is often feasible. Regioselectivity is key. isomers1->note1 note2 Note: Lower SNAr reactivity. Cross-coupling or metalation is often required. isomers2->note2

Caption: Decision workflow for selecting a dichloropyridine isomer.

The following diagram illustrates the mechanistic basis for the preferred C4-substitution in the SNAr reaction of 2,4-dichloropyridine, highlighting the resonance stabilization of the Meisenheimer intermediate.

Caption: SNAr intermediate stability for 2,4-dichloropyridine.

Pillar 4: Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, providing clear, actionable steps for key transformations.

Protocol 1: Selective SNAr Amination of 2,3-Dichloropyridine

This protocol describes the synthesis of 2-chloro-3-aminopyridine, a key intermediate for Nevirapine, based on the principles of nucleophilic aromatic substitution.[4]

  • Objective: To selectively displace the C2-chloro group of 2,3-dichloropyridine with an amino group.

  • Materials:

    • 2,3-Dichloropyridine (1.0 eq.)

    • Aqueous ammonia (25-30%, 10-20 eq.)

    • Copper(II) sulfate (CuSO₄) (0.05 eq., catalyst)

    • High-pressure reaction vessel (autoclave)

  • Procedure:

    • Charge the autoclave with 2,3-dichloropyridine (1 eq.).

    • Add a catalytic amount of copper(II) sulfate (0.05 eq.).

    • Add aqueous ammonia (10-20 eq.) to the vessel.

    • Seal the autoclave securely according to the manufacturer's instructions.

    • Heat the reaction mixture to 150-180°C with continuous stirring. The internal pressure will increase significantly.

    • Maintain the reaction at this temperature for 8-12 hours. Monitor the reaction progress by taking aliquots (if possible) and analyzing via TLC or GC-MS.

    • After completion, cool the autoclave to room temperature. Caution: Vent the excess ammonia pressure in a well-ventilated fume hood.

    • Transfer the reaction mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield 2-chloro-3-aminopyridine.

  • Causality: The C2 position is preferentially attacked because its proximity to the electron-withdrawing nitrogen atom makes it more electrophilic and better stabilizes the transition state of the nucleophilic attack. The copper catalyst facilitates the displacement reaction.

Protocol 2: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine

This protocol outlines a ligand-controlled Suzuki-Miyaura coupling to selectively functionalize the C4 position of 2,4-dichloropyridine.[8][11]

  • Objective: To achieve high regioselectivity for C4-arylation over C2-arylation.

  • Materials:

    • 2,4-Dichloropyridine (1.0 eq.)

    • Arylboronic acid or ester (1.1-1.5 eq.)

    • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

    • Sterically hindered phosphine ligand (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligand (e.g., IPr) (4-10 mol%)

    • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 eq.)

    • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂, the chosen ligand, and the base.

    • Add the anhydrous solvent, followed by 2,4-dichloropyridine and the arylboronic acid/ester.

    • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.

    • Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by silica gel column chromatography to obtain the 2-chloro-4-arylpyridine product.

  • Causality: The regioselectivity is governed by the palladium catalyst's oxidative addition step. Sterically bulky ligands often favor addition at the less hindered and more electronically distinct C4 position, leading to high selectivity.[10]

Conclusion and Future Outlook

The six isomers of dichloropyridine each offer a unique and valuable profile of reactivity for synthetic chemists. While isomers with chlorine atoms at the activated C2, C4, and C6 positions are amenable to a wide range of transformations including classical SNAr, the C3 and C5-substituted isomers provide complementary pathways, primarily through modern cross-coupling chemistry. Understanding the underlying principles of their reactivity—from intermediate stability in SNAr to the nuances of ligand effects in catalysis—is crucial for their effective deployment in the synthesis of complex targets. As catalytic systems become more sophisticated, the ability to selectively functionalize every position on the dichloropyridine scaffold will continue to expand, further cementing their role as foundational building blocks in the discovery and development of new medicines and materials.

References

  • CN104529880A - Synthesis method of 2,3-dichloropyridine - Google P
  • EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product - Google P
  • Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine - CABI Digital Library. (URL: [Link])

  • Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Understanding the Application of 2,5-Dichloropyridine in Pharmaceutical Synthesis. (URL: [Link])

  • Synthesis method of 2,6-dichloropyridine [3,4-B] pyrazine - Eureka | Patsnap. (URL: [Link])

  • CN104478794A - Synthesis method of 2,6-dichloropyridine - Google P
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (URL: [Link])

  • (PDF) 4-Amino-3,5-dichloropyridine - ResearchGate. (URL: [Link])

  • Geometric isomers of dichloridoiron(III) complexes of CTMC (5,7,12,14-tetramethyl-1,4,8,11-tetraazacyclotetradecane) - PMC. (URL: [Link])

  • WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine - Google P
  • Facile and Practical Synthesis of 2,6-Dichloropurine - ResearchGate. (URL: [Link])

  • C–H Metalation of Terpyridine Stereoisomers with Ni(II), Pd(II), and Pt(II) - MDPI. (URL: [Link])

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC. (URL: [Link])

  • 4-Amino-3,5-dichloropyridine - PMC. (URL: [Link])

  • 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety - Srini Chem. (URL: [Link])

  • Isomers of Terpyridine as Ligands in Coordination Polymers and Networks Containing Zinc(II) and Cadmium(II) - PMC. (URL: [Link])

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. (URL: [Link])

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. (URL: [Link])

  • The first authenticated example of geometrical isomers in organotin(IV) co-ordination chemistry. The crystal and molecular structures of octahedral cis- and trans-SnR2 isomeric adducts of dichlorobis(4-chlorophenyl)tin(IV) with 4,4′-dimethyl-2,2′-bipyridyl - Journal of the Chemical Society. (URL: [Link])

  • Method for preparing 2,3-dichloropyridine - Eureka | Patsnap. (URL: [Link])

  • US5112982A - Process for preparing 2,6-dichloropyridine - Google P
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC. (URL: [Link])

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - MDPI. (URL: [Link])

  • 2,4-Dichloropyrimidine - ResearchGate. (URL: [Link])

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

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Safety Operating Guide

N-(4,5-Dichloropyridin-2-yl)pivalamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing specialized chemical intermediates requires moving beyond basic safety data sheets. N-(4,5-Dichloropyridin-2-yl)pivalamide (CAS: 188577-71-1) is a highly valuable pharmacophore precursor used extensively in the development of kinase inhibitors (such as ERK1/2 pathway modulators). However, its structural advantages in drug design—specifically its dichlorinated pyridine ring and lipophilic pivalamide moiety—render it a persistent, halogenated organic pollutant if mishandled.

This guide provides drug development professionals and laboratory managers with a definitive, field-proven operational plan for the safe handling, segregation, and disposal of this compound.

Chemical Profiling & Environmental Causality

Before executing disposal protocols, it is critical to understand why N-(4,5-Dichloropyridin-2-yl)pivalamide requires aggressive waste management:

  • The Halogenated Pyridine Core: The two chlorine atoms on the pyridine ring resist standard biological degradation. If subjected to low-temperature incineration, chlorinated pyridines act as precursors to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, disposal must guarantee high-temperature destruction.

  • The Pivalamide Moiety: The bulky tert-butyl group increases the molecule's lipophilicity. In biphasic waste systems, it will partition heavily into the organic phase, meaning even trace aqueous layers must be treated with carbon adsorption to capture residual organics before discharge .

Regulatory Framework & Quantitative Limits

Under the Toxic Substances Control Act (TSCA) and the Resource Conservation and Recovery Act (RCRA), halogenated pyridines are subject to strict accumulation and release limits .

Table 1: Waste Profiling and Regulatory Thresholds

ParameterRegulatory Standard / LimitScientific Rationale
Waste Classification Halogenated Organic WasteContains >1% halogens (Cl) by weight, preventing standard solvent recycling.
Water Release Limit < 0.2 ppbTSCA guidelines strictly limit aquatic exposure to halogenated pyridines to prevent bioaccumulation.
SAA Accumulation Limit 55 GallonsEPA RCRA standard for hazardous waste accumulation at the point of generation.
Incineration Temp > 1,100 °C (2,012 °F)Required thermal threshold to break C-Cl bonds and prevent dioxin/furan formation.

Self-Validating Mass Balance System

To ensure absolute regulatory compliance, laboratories must implement a closed-loop mass balance protocol. The total mass of N-(4,5-Dichloropyridin-2-yl)pivalamide synthesized or purchased must equal the mass consumed in reactions plus the mass deposited into the halogenated waste stream. By auditing this balance monthly, the laboratory creates a self-validating system that instantly flags unaccounted losses, ensuring audit readiness before an external EHS inspection occurs.

Standard Operating Procedure: Step-by-Step Disposal Workflow

Phase 1: Segregation and Containment
  • Ventilation Control: Conduct all waste transfers inside a certified chemical fume hood. The pivalamide derivative can form fine, easily inhalable dust if in solid form, or emit hazardous vapors if dissolved in carrier solvents (e.g., dichloromethane).

  • Container Selection: Utilize high-density polyethylene (HDPE) or PTFE-lined glass containers.

    • Causality: Do not use metal containers. Trace degradation of chlorinated compounds can generate hydrochloric acid (HCl), which will rapidly corrode metal, leading to secondary containment failure .

  • Stream Segregation: Route all solutions containing N-(4,5-Dichloropyridin-2-yl)pivalamide strictly into the "Halogenated Organic Waste" stream.

    • Causality: Mixing halogenated waste with non-halogenated waste dilutes the halogen concentration but vastly increases disposal costs, as the entire commingled volume must legally be treated as halogenated waste .

Phase 2: Labeling and SAA Management
  • Immediate Tagging: Attach a Hazardous Waste tag before the first drop of waste enters the container.

  • Nomenclature: Write out the full chemical name: "N-(4,5-Dichloropyridin-2-yl)pivalamide" alongside the primary solvent. Do not use abbreviations, as emergency responders cannot rapidly decode them during a spill.

  • Vapor-Tight Sealing: Cap the container with a threaded, vapor-tight lid immediately after adding waste. Funnels must never be left resting in the container.

Phase 3: Final Destruction Pathways
  • High-Temperature Incineration: For bulk organic waste, coordinate with a licensed EHS contractor to route the waste for RCRA-permitted high-temperature incineration (>1,100 °C).

  • Chemical Destruction & Carbon Adsorption: For aqueous waste streams containing trace amounts of the compound, utilize chemical destruction (e.g., advanced oxidation) followed by activated carbon adsorption to ensure effluent concentrations remain below the 0.2 ppb EPA threshold .

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: N-(4,5-Dichloropyridin-2-yl)pivalamide State Determine Physical State Start->State Solid Solid Waste (Powder/Residue) State->Solid Liquid Liquid Waste (Mother Liquor/Solvent) State->Liquid Segregation Halogenated Waste Stream Solid->Segregation Liquid->Segregation Destruction Chemical Destruction & Carbon Adsorption Segregation->Destruction Aqueous/Trace Incineration High-Temp Incineration (>1100°C) Segregation->Incineration Bulk Organic

Workflow for the segregation and destruction of halogenated pyridine waste.

Emergency Spill Response Protocol

In the event of a localized spill involving this compound:

  • Evacuate & Ventilate: Clear the immediate area and ensure the fume hood exhaust is operating at maximum capacity to clear aerosolized particulates.

  • Absorb: Deploy inert, non-combustible absorbent pads (e.g., diatomaceous earth or specialized HazMat pads).

    • Causality: Do not use combustible materials like paper towels, as the halogenated mixture may contain oxidizing solvents that could ignite upon friction or concentration.

  • Collect & Tag: Place all used absorbent materials into a sealed, heavy-duty plastic bag, tag it as "Hazardous Waste - Halogenated Solid," and request an immediate EHS pickup.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes. United States Environmental Protection Agency (EPA). Available at:[Link]

  • Chemical Waste Collection and Storage. Division of Research Safety, University of Illinois Urbana-Champaign (UIUC). Available at:[Link]

  • Environmental Health and Radiation Safety: Laboratory Waste Management. Temple University Campus Operations. Available at:[Link]

Personal protective equipment for handling N-(4,5-Dichloropyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

As a specialized intermediate utilized in both oncology drug development (specifically targeting the ERK1/2 pathway) and advanced agrochemical synthesis 1, N-(4,5-Dichloropyridin-2-yl)pivalamide requires stringent handling protocols. This guide provides a self-validating, step-by-step operational framework designed to protect laboratory personnel, ensure regulatory compliance, and maintain the chemical integrity of the compound.

Physicochemical & Hazard Profile

Understanding the quantitative properties of a chemical is the first step in risk mitigation. The following table summarizes the critical data required for safe handling and storage.

Property / ClassificationValue / DesignationOperational Implication
CAS Number 188577-71-1 2Unique identifier for SDS and waste tracking.
Molecular Formula C₁₀H₁₂Cl₂N₂O 2Halogenated organic; dictates specific EPA disposal rules.
Molecular Weight 247.12 g/mol 2Fine powder; high risk of aerosolization.
LogP (Octanol/Water) ~2.4 (Predicted) 3Moderately lipophilic; readily penetrates skin barriers.
Hazard Class Irritant (Xi) [[3]]()Causes severe skin, eye, and respiratory irritation.
Storage Conditions 2–8°C, Dry 2Requires refrigeration; allow to reach room temp before opening to prevent condensation.

Mechanistic Toxicology & PPE Causality

To comply with the OSHA Laboratory Standard (29 CFR 1910.1450) 4, personnel must understand why specific protective measures are enforced.

N-(4,5-Dichloropyridin-2-yl)pivalamide features a highly lipophilic pivalamide group combined with an electrophilic dichloropyridine ring. The LogP of 2.4 3 indicates that if the powder contacts bare skin, it will rapidly dissolve into the lipid-rich stratum corneum, leading to systemic absorption and localized contact dermatitis. Furthermore, as a dry solid, electrostatic forces can easily aerosolize the micro-particulates during transfer, presenting a severe inhalation hazard.

Personal Protective Equipment (PPE) Matrix
PPE CategoryRequired EquipmentMechanistic Causality
Hand Protection Double-layered Nitrile gloves (Min 0.11 mm thickness) 5.Nitrile provides superior chemical resistance against halogenated lipophilic organics compared to latex. The outer glove absorbs mechanical stress; the inner glove ensures barrier integrity.
Eye Protection Snug-fitting chemical splash goggles.Prevents micro-particulate ingress into the ocular mucosa during powder transfer. Safety glasses with side shields are insufficient for fine powders.
Respiratory Handled exclusively in a certified chemical fume hood.Fume hoods must operate at 80–100 linear feet per minute (FPM) [[6]]() to capture aerosolized dust. If a hood is unavailable, an N95/P100 particulate respirator is mandatory.
Body Protection Flame-resistant (FR) lab coat, fully buttoned.Prevents accumulation of chemical dust on street clothing, mitigating chronic exposure.

Operational Workflows (Self-Validating Protocols)

Every protocol must act as a self-validating system, ensuring that any deviation from safety or accuracy is immediately detected by the operator.

Protocol A: Precision Weighing and Dispensing
  • Pre-Validation: Check the fume hood monitor. Ensure the flow rate is between 80–100 FPM [[6]](). Validation step: Tape a small strip of tissue to the bottom of the sash; it must pull gently inward.

  • Equilibration: Remove the sealed compound from 2–8°C storage 2 and allow it to reach ambient temperature inside a desiccator before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, degrading the pivalamide linkage over time.

  • Preparation: Place an anti-static weighing boat on the balance and tare to 0.000 g. Causality: Standard plastic boats generate static electricity, which repels fine powders, causing them to aerosolize and contaminate the balance enclosure.

  • Transfer: Use a grounded micro-spatula to transfer the required mass.

  • Post-Validation: Remove the weighing boat. The balance must return exactly to 0.000 g. Validation step: If the balance reads 0.002 g, particulate has spilled onto the pan, triggering immediate localized decontamination.

Protocol B: Spill Response and Decontamination
  • Containment: Do NOT dry sweep the powder. Causality: Sweeping mechanically aerosolizes the hazardous particulate, drastically increasing inhalation risk 5.

  • Dampening: Cover the spill with absorbent laboratory pads. Gently apply a compatible polar solvent (e.g., 70% Isopropanol or Ethanol) over the pads to dampen the powder and suppress dust.

  • Collection: Wipe inward from the edges of the spill to the center to prevent expanding the contamination perimeter. Place all used pads into a sealable secondary container.

  • Validation: Perform a triple-wipe of the area with fresh solvent. Validation step: Shine a flashlight at a low, oblique angle across the surface to cast shadows on any remaining microscopic crystalline residue.

Workflow Visualization

Workflow Start N-(4,5-Dichloropyridin-2-yl) pivalamide Handling Hood Transfer to Certified Chemical Fume Hood Start->Hood PPE Don PPE: Double Nitrile, Goggles Hood->PPE Weigh Anti-Static Weighing & Dispensing PPE->Weigh Spill Spill Detected? Weigh->Spill Dampen Dampen with Absorbent (Do NOT Dry Sweep) Spill->Dampen Yes Store Seal & Store at 2-8°C Spill->Store No Clean Wipe Inward & Decontaminate Dampen->Clean Waste Segregate as Halogenated Organic Waste Clean->Waste Store->Waste Dispose Consumables

Operational workflow for handling and spill remediation of N-(4,5-Dichloropyridin-2-yl)pivalamide.

Waste Management & Disposal Plan

Because this compound contains multiple chlorine atoms, it falls strictly under EPA regulations (40 CFR § 268.32) for the disposal of halogenated organic compounds 7.

  • Strict Segregation: Never mix halogenated waste with non-halogenated solvent waste. Mixing these streams can cause dangerous exothermic reactions and needlessly increases hazardous waste management costs for the entire volume 8.

  • Solid Waste: Dispose of all contaminated gloves, anti-static boats, and absorbent pads in a sturdy, leak-proof bin explicitly labeled "Halogenated Solid Waste" 9.

  • Liquid Waste: If the compound is dissolved in a solvent during experimentation, collect the liquid in a chemically compatible carboy labeled "Halogenated Organic Liquid Waste." Ensure the cap is kept tight when not actively adding waste 9.

  • Disposal Timeline: Request a laboratory chemical waste container pickup from your Environmental Health and Safety (EHS) department within 150 days of the first drop of waste entering the container, or when the container reaches ¾ full 9.

References

  • Google Patents. "United States Patent: Methods for preparing compounds useful for inhibiting ERK1/2." Accessed March 2026. 1

  • MySkinRecipes. "N-(4,5-DICHLOROPYRID-2-YL)-PIVALOYLAMIDE Specifications." Accessed March 2026. 2

  • MolAid. "N-(4,5-dichloropyridin-2-yl)pivalamide Chemical Properties." Accessed March 2026. 3

  • University of North Carolina (UNC) EHS. "OSHA 1910.1450, Occupational Exposures to Hazardous Chemicals in Laboratories." Accessed March 2026. 4

  • UA Little Rock Facilities Management. "Chemical Hygiene Plan: Fume Hoods & Other Protective Equipment." Accessed March 2026. 6

  • National Institutes of Health (NIH) / NCBI Bookshelf. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." Accessed March 2026. 5

  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." Accessed March 2026. 7

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Accessed March 2026. 8

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Accessed March 2026. 9

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.